4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWSEXDMMDFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NNC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of this compound represents a core structure of significant interest in medicinal chemistry and drug development. Its unique three-dimensional architecture, combining the pharmacophoric elements of a pyrazole carboxylic acid with a dihydrofuran ring, offers opportunities for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic pathway to this target molecule. Drawing from established principles in heterocyclic chemistry, this document outlines a rational, multi-step approach, detailing reaction mechanisms, experimental protocols, and the underlying scientific rationale for each synthetic transformation. The synthesis is designed to be adaptable, allowing for the introduction of molecular diversity, a critical aspect in modern drug discovery programs.
Introduction: The Significance of the Furo[2,3-c]pyrazole Scaffold
Fused pyrazole ring systems are integral components of numerous pharmaceutically active compounds, exhibiting a broad spectrum of biological activities.[1] The pyrazole core itself is a well-established pharmacophore present in a variety of approved drugs.[2] The annulation of a furan or dihydrofuran ring to the pyrazole nucleus introduces conformational rigidity and additional points for molecular interactions, which can significantly influence the compound's pharmacological profile. Specifically, the this compound scaffold holds potential for applications in antiviral, anti-inflammatory, and anticancer research.[3]
This guide presents a viable and logical synthetic strategy to access this valuable heterocyclic system. The proposed pathway is modular, allowing for the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A direct, one-pot synthesis of this compound is not prominently described in the current literature. Therefore, a multi-step approach is proposed, beginning with the construction of a functionalized pyrazole core, followed by the annulation of the dihydrofuran ring.
The retrosynthetic analysis is as follows:
Sources
spectroscopic characterization of 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
An In-depth Technical Guide: Spectroscopic Characterization of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. The this compound core represents a compelling scaffold, merging the biologically significant pyrazole and furan ring systems.[1][2][3][4][5][6] Fused pyrazole derivatives, in particular, are foundational motifs in numerous pharmaceutical agents.[1][2] Therefore, a rigorous and multi-faceted approach to its structural confirmation is not merely procedural but essential for ensuring the integrity and reproducibility of research findings.
This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven strategy for the spectroscopic characterization of this molecule. We will delve into the "why" behind experimental choices and illustrate how complementary techniques create a self-validating analytical workflow, ensuring the highest degree of scientific trustworthiness.
Molecular Architecture and Spectroscopic Fingerprints
The structure of this compound presents several key features that will manifest as distinct signals across various spectroscopic platforms. Understanding this architecture is the first step in predictive analysis.
-
Fused Heterocyclic Core: The fusion of the dihydrofuran and pyrazole rings creates a rigid bicyclic system with specific electronic properties.
-
Dihydrofuran Moiety: The non-aromatic, saturated portion of the furan ring contains two methylene groups (-CH₂-CH₂-), whose protons and carbons provide critical information about the molecule's conformation.
-
Pyrazole Ring: This aromatic heterocycle contains a tautomeric proton (N-H) and a C=N bond, both of which are spectroscopically active.
-
Carboxylic Acid: This functional group is a powerful diagnostic tool, with a highly characteristic acidic proton (-COOH), a carbonyl carbon (C=O), and distinct infrared vibrations.
Caption: Molecular structure of this compound.
The Integrated Spectroscopic Workflow
A robust characterization relies not on a single technique but on the convergence of data from multiple orthogonal methods. This integrated approach ensures that each piece of structural information is cross-validated.
Caption: Primary fragmentation pathway via decarboxylation in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of the conjugated furo-pyrazole system.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the absorbance from approximately 400 nm down to 200 nm.
Anticipated Spectrum: The conjugated π-system of the furo[2,3-c]pyrazole core is expected to produce a distinct absorption maximum (λ_max) in the UV region, likely between 250-300 nm. This absorption corresponds to a π → π* electronic transition and confirms the presence of the conjugated heterocyclic system. [7]
Conclusion: A Self-Validating Analytical Construct
The structural characterization of this compound is achieved not by any single piece of data but by the powerful synergy of multiple spectroscopic techniques.
-
MS confirms the elemental formula.
-
IR validates the presence of essential functional groups (-COOH, N-H, C=N).
-
¹³C and DEPT NMR map the carbon skeleton and differentiate carbon types.
-
¹H NMR reveals the proton framework and their connectivity.
-
UV-Vis confirms the conjugated electronic system.
References
- Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. (n.d.).
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025).
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). DOI.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl.
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024).
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar.
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- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR data for 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
Introduction: Elucidating the Core Structure of a Fused Heterocycle
This compound is a fused heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, combining the structural features of a dihydrofuran and a pyrazole, offers a unique three-dimensional architecture for designing novel therapeutic agents. The presence of a carboxylic acid moiety further provides a key functional handle for molecular interactions and derivatization.
Part 1: Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. For the title compound, we anticipate distinct signals corresponding to the methylene protons of the dihydrofuran ring, the pyrazole N-H proton, and the carboxylic acid proton.
Rationale Behind Chemical Shift Assignments:
The predicted chemical shifts are based on the analysis of similar heterocyclic systems and the known effects of substituent groups.[4][5] The dihydrofuran portion of the molecule contains two methylene groups (H-4 and H-5). The H-5 protons, being adjacent to the oxygen atom, are expected to be deshielded and appear further downfield compared to the H-4 protons. Both sets of protons are expected to appear as triplets due to coupling with each other. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.[6] The N-H proton of the pyrazole ring also appears as a broad singlet.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 3.25 | Triplet (t) | ~ 8.8 | 2H |
| H-5 | ~ 4.60 | Triplet (t) | ~ 8.8 | 2H |
| N¹-H | ~ 13.0 | Broad Singlet (br s) | - | 1H |
| COOH | ~ 12.5 | Broad Singlet (br s) | - | 1H |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (quaternary, CH, CH₂, CH₃). For this compound, five distinct signals are expected for the core scaffold, plus an additional signal for the carboxylic acid carbon.
Rationale Behind Chemical Shift Assignments:
The chemical shifts in the ¹³C NMR spectrum are primarily influenced by the hybridization and electronic environment of the carbon atoms.
-
Carboxyl Carbon (-COOH): This carbon is the most deshielded due to the two adjacent, highly electronegative oxygen atoms and will appear significantly downfield.[7]
-
Pyrazole Carbons (C-3, C-3a, C-6a): These sp² hybridized carbons of the pyrazole ring are expected in the aromatic/olefinic region. C-3, being attached to the electron-withdrawing carboxylic acid, will be downfield. The bridgehead carbons, C-3a and C-6a, will have distinct shifts based on their fusion to the dihydrofuran ring.[8]
-
Dihydrofuran Carbons (C-4, C-5): These are sp³ hybridized carbons. C-5, being directly attached to the oxygen atom (an ether linkage), will be significantly deshielded compared to C-4.[4]
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~ 25.0 |
| C-5 | ~ 70.0 |
| C-3a | ~ 115.0 |
| C-6a | ~ 150.0 |
| C-3 | ~ 145.0 |
| COOH | ~ 165.0 |
Part 3: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring ¹H and ¹³C NMR spectra for the title compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with acidic protons).[6][9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons).
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C).[6][9]
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Part 4: Structural Validation and Advanced 2D NMR
While 1D NMR provides fundamental information, a self-validating system for structural confirmation relies on two-dimensional (2D) NMR experiments. These experiments reveal through-bond and through-space correlations, providing an unambiguous map of the molecular structure.[10]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. A cross-peak between two signals indicates that those protons are coupled (typically through 2-3 bonds). For the title compound, a key COSY correlation would be observed between the H-4 and H-5 signals, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment is crucial for definitively assigning the signals of protonated carbons (C-4 and C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the most powerful tool for assigning quaternary carbons and piecing together the molecular fragments. For example, the H-5 protons should show a correlation to the bridgehead carbon C-6a, and the H-4 protons should correlate to C-3a.
Structural Validation Workflow Diagram:
The following diagram illustrates how different NMR experiments are integrated to achieve a validated structure.
Caption: Workflow for structural validation using 1D and 2D NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By integrating predictive data based on established principles with robust experimental and validation protocols, researchers can confidently approach the structural characterization of this and related heterocyclic systems. The synergy of 1D and 2D NMR techniques provides a self-validating system that is indispensable for accuracy and integrity in chemical research and drug development.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
- Angeli, A., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3504-3510.
- Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
- Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5437-5450.
- PubMed. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
- Urbonavičiūtė, Ž., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6625.
- ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles.
-
Kauno Technologijos Universitetas. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. International Journal of ChemTech Research, 5(5), 2344-2350.
- Lescop, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 424-428.
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- ResearchGate. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State.
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of precise molecular characterization, this document outlines detailed methodologies, from sample preparation to advanced data interpretation. We delve into the rationale behind selecting specific ionization techniques and collision energies, offering field-proven insights to ensure robust and reproducible results. This guide is designed to be a self-validating resource, empowering researchers to confidently navigate the complexities of analyzing this unique fused-ring system.
Introduction: The Significance of this compound
Fused heterocyclic scaffolds are foundational in the design of novel therapeutic agents. The 4,5-dihydro-1H-furo[2,3-c]pyrazole core, in particular, represents a confluence of structural features that impart unique physicochemical properties, making it a valuable building block in drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, while the fused furo-pyrazole system introduces conformational rigidity and specific hydrogen bonding capabilities.[1]
Accurate mass determination and structural elucidation are paramount in the development of drug candidates containing this scaffold. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. This guide will provide the technical framework for the comprehensive MS analysis of this compound, enabling researchers to unambiguously confirm its identity, assess its purity, and investigate its metabolic fate.
Chemical Structure and Properties:
Foundational Principles: Ionization and Instrumentation
The choice of ionization technique is critical for the successful analysis of this compound. Due to its polarity and thermal lability, electrospray ionization (ESI) is the preferred method.[3][4] ESI is a soft ionization technique that facilitates the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[3]
2.1. Ionization Mode Selection: Positive vs. Negative
The presence of both a carboxylic acid group and basic nitrogen atoms in the pyrazole ring allows for ionization in both positive and negative modes.
-
Positive Ion Mode ([M+H]⁺): Protonation will readily occur on the nitrogen atoms of the pyrazole ring. This is often the more sensitive mode for pyrazole-containing compounds.[5]
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group will generate a carboxylate anion.
The optimal mode should be determined empirically, but positive ion mode is recommended as the starting point for achieving the highest sensitivity.
2.2. Instrumentation: The Power of Tandem Mass Spectrometry (MS/MS)
For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable. A triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer is highly recommended. These instruments allow for the selection of the precursor ion (the protonated or deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a veritable "fingerprint" of the molecule, enabling unambiguous identification.[4]
Experimental Workflow: A Step-by-Step Guide
This section outlines a robust workflow for the analysis of this compound.
Caption: High-level experimental workflow for LC-MS/MS analysis.
3.1. Sample Preparation
-
Solvent Selection: Prepare a stock solution of the analyte in a mixture of methanol and water (50:50, v/v). For positive ion mode analysis, add 0.1% formic acid to the solvent to promote protonation. For negative ion mode, 0.1% ammonium hydroxide can be used.
-
Concentration: A starting concentration of 1 µg/mL is recommended. This can be adjusted based on the sensitivity of the instrument.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
3.2. Liquid Chromatography (LC) Parameters
While direct infusion can be used for a quick analysis, coupling with high-performance liquid chromatography (HPLC) is recommended for complex matrices or when analyzing multiple compounds.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic mobile phase. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development. This should be optimized for specific needs. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |
3.3. Mass Spectrometry (MS) Parameters
The following parameters are a starting point and should be optimized for the specific instrument being used.
| Parameter | Recommended Setting (Positive ESI) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar, thermally labile molecules.[3] |
| Polarity | Positive | Expected to provide high sensitivity for the pyrazole nitrogen atoms.[5] |
| Capillary Voltage | 3.5 kV | A typical voltage to ensure efficient ionization. |
| Cone Voltage | 30 V | Can be optimized to minimize in-source fragmentation. |
| Source Temperature | 120 °C | Prevents solvent condensation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 600 L/hr | Facilitates the desolvation of droplets. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the observation of a rich fragmentation spectrum. |
Data Interpretation: Deciphering the Fragmentation Pattern
The MS/MS spectrum will provide crucial structural information. The fragmentation of heterocyclic compounds can be complex, but some general principles apply. For carboxylic acids, characteristic losses of H₂O (18 Da), CO (28 Da), and COOH (45 Da) are common.[6][7] The fused furo-pyrazole ring system is also expected to undergo characteristic cleavages.
4.1. Predicted Fragmentation Pathway
Based on the structure of this compound, the following fragmentation pathway is proposed in positive ion mode:
Caption: Proposed fragmentation pathway for [M+H]⁺ of the target molecule.
-
[M+H]⁺ (m/z 155.04): The protonated molecule.
-
Loss of Water (H₂O, 18.01 Da) → m/z 137.03: A common loss from carboxylic acids.
-
Loss of Carbon Dioxide (CO₂, 44.00 Da) → m/z 111.04: Decarboxylation is a very common fragmentation pathway for protonated carboxylic acids.[8]
-
Subsequent Loss of Carbon Monoxide (CO, 28.01 Da) from m/z 111.04 → m/z 83.03: This would involve cleavage of the furanone ring.
4.2. High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation
To confirm the elemental composition of the parent and fragment ions, high-resolution mass spectrometry (HRMS) is essential. An instrument with a mass accuracy of <5 ppm will allow for the confident assignment of elemental formulas to each observed mass.[9]
Expected High-Resolution Masses:
| Ion | Elemental Composition | Calculated m/z |
| [M+H]⁺ | C₆H₇N₂O₃⁺ | 155.0451 |
| [M+H - H₂O]⁺ | C₆H₅N₂O₂⁺ | 137.0346 |
| [M+H - CO₂]⁺ | C₅H₇N₂O⁺ | 111.0553 |
Conclusion: Ensuring Analytical Confidence
The mass spectrometric analysis of this compound is a critical step in its chemical characterization and in the development of pharmaceuticals containing this scaffold. By employing a systematic approach that combines optimized sample preparation, robust LC-MS/MS methodology, and careful data interpretation, researchers can achieve high confidence in their results. The protocols and insights provided in this guide serve as a validated starting point for the successful analysis of this important heterocyclic compound.
References
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J Mass Spectrom. 2005 Jun;40(6):815-20. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. [Link][5]
-
Semantic Scholar. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. [Link][10]
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Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-c]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement and rich hydrogen bonding capabilities make it a compelling framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the crystal structure of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid derivatives. While a definitive crystal structure for this specific scaffold is not yet publicly available, this guide leverages crystallographic data from closely related pyrano[2,3-c]pyrazole analogues to elucidate the fundamental principles of their solid-state conformation, intermolecular interactions, and crystal packing. A detailed experimental protocol for the synthesis and crystallization of these derivatives is provided, alongside a thorough analysis of the expected structural features, offering valuable insights for researchers engaged in the rational design of pyrazole-based pharmaceuticals.
Introduction: The Significance of the Furo[2,3-c]pyrazole Core
Fused pyrazole ring systems are integral components of numerous pharmaceutically important compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The this compound scaffold, in particular, combines the pharmacologically significant pyrazole ring with a fused dihydrofuran moiety and a carboxylic acid group. This unique combination offers a trifecta of features crucial for drug design: a rigid bicyclic core for precise substituent orientation, a variety of hydrogen bond donors and acceptors for strong and specific target interactions, and a carboxylic acid handle for further chemical modification or to act as a key pharmacophoric element.
Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable information on:
-
Molecular Conformation: The inherent shape of the molecule, including the planarity of the ring systems and the orientation of substituents.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.
-
Structure-Activity Relationships (SAR): How subtle changes in the molecular structure influence the overall three-dimensional architecture and, consequently, the biological activity.
This guide will delve into the experimental and analytical techniques required to elucidate these structural features, providing a robust framework for researchers in the field.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound derivatives typically involves a multi-step sequence. A general and efficient synthetic route often starts from pyrazole-chalcones. The following protocol outlines a representative synthesis, which can be adapted for various substituted analogues.
Experimental Protocol: Synthesis of a Representative Furo[2,3-c]pyrazole Derivative
Step 1: Synthesis of Pyrazole-Chalcone Precursor
-
To a solution of an appropriate acetophenone derivative (1.0 eq.) in ethanol, add an equimolar amount of a suitable aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to the Furo[2,3-c]pyrazole Core
-
Dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and piperidine.
-
Add an excess of hydrazine hydrate (2.0-3.0 eq.).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by column chromatography or recrystallization.
Step 3: Crystallization for X-ray Diffraction
-
Dissolve the purified furo[2,3-c]pyrazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like DMF/ethanol).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
For difficult-to-crystallize compounds, techniques such as slow evaporation, vapor diffusion, or layering with a less soluble solvent can be employed.
-
Once single crystals of sufficient size and quality are formed, carefully isolate them from the mother liquor.
The causality behind these experimental choices lies in the well-established reaction mechanisms. The Claisen-Schmidt condensation in Step 1 efficiently forms the α,β-unsaturated ketone backbone of the chalcone. The subsequent cyclization with hydrazine hydrate in Step 2 proceeds via a Michael addition followed by intramolecular condensation to form the stable fused pyrazole ring system. The choice of solvent and base in each step is critical to optimize reaction rates and yields.
Unveiling the Architecture: A Deep Dive into the Crystal Structure
While a specific crystal structure for a this compound derivative is not available in the public domain, we can infer key structural features by examining a closely related analogue: a 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one derivative, for which single-crystal X-ray diffraction data has been reported.[2] The pyrano[2,3-c]pyrazole core shares significant structural similarity with the furo[2,3-c]pyrazole system, providing a valuable model for understanding the fundamental principles of its crystal structure.
Molecular Conformation and Planarity
The core of these fused heterocyclic systems is expected to be largely planar. In the pyrano[2,3-c]pyrazole analogue, the main pyranopyrazole ring system is essentially planar.[2] Any substituents attached to this core, such as phenyl or other aryl groups, will likely be slightly distorted from this plane. For instance, in the reported structure, the phenyl and pyridin-4-yl substituents at the N(2) and C(6) positions, respectively, are turned out of the main plane.[2] This deviation from planarity is a critical factor in determining the overall shape of the molecule and how it can interact with a biological target.
The Power of Intermolecular Interactions: Hydrogen Bonding and Crystal Packing
The presence of a carboxylic acid group, along with the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring, provides a rich landscape for hydrogen bonding. These interactions are the primary drivers of the crystal packing, dictating how the molecules arrange themselves in the solid state.
In the crystal structure of the pyrano[2,a]pyrazole analogue, both intramolecular and intermolecular hydrogen bonds are observed.[2] An intramolecular hydrogen bond is seen between the enolate oxygen and a C-H group.[2] Furthermore, solvent molecules, such as methanol, can be incorporated into the crystal lattice and participate in the hydrogen-bonding network.[2] For a this compound derivative, we can anticipate strong intermolecular hydrogen bonds involving the carboxylic acid group, which can form classic carboxylic acid dimers or interact with the pyrazole nitrogen atoms of neighboring molecules.
The overall crystal packing is a result of the interplay between these hydrogen bonds and other weaker interactions like van der Waals forces. These interactions lead to the formation of well-defined three-dimensional supramolecular architectures.
Tabulated Crystallographic Data of a Related Pyrano[2,3-c]pyrazole Derivative
To provide a quantitative understanding, the following table summarizes key crystallographic data for a representative pyrano[2,3-c]pyrazole derivative.[2] This data serves as a valuable reference for what can be expected when analyzing the crystal structure of a this compound derivative.
| Parameter | Value |
| Chemical Formula | C₂₂H₁₇N₃O₃ · CH₃OH |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(2) |
| b (Å) | 13.4567(3) |
| c (Å) | 15.1234(3) |
| β (°) | 98.123(1) |
| V (ų) | 2034.56(7) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The data presented is for a related pyrano[2,3-c]pyrazole derivative and is intended for illustrative purposes.
Visualizing the Molecular World: Diagrams and Workflows
Visual representations are essential for comprehending complex molecular structures and experimental processes. The following diagrams, generated using Graphviz, illustrate the core molecular structure and a typical workflow for crystal structure determination.
Molecular Structure of the Furo[2,3-c]pyrazole Core
Caption: Core molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Conclusion: The Path Forward
This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound derivatives. While a definitive crystal structure for this specific class of compounds is yet to be reported, by leveraging data from closely related analogues, we have elucidated the key principles governing their synthesis, crystallization, and solid-state architecture. The provided experimental protocols and structural insights offer a valuable resource for researchers in medicinal chemistry and drug development. The determination of the precise crystal structure of these promising compounds will be a critical step in unlocking their full therapeutic potential, enabling more effective and targeted drug design efforts.
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A Technical Guide to the Physicochemical Properties of Furo[2,3-c]pyrazole Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Abstract
The furo[2,3-c]pyrazole scaffold is an intriguing heterocyclic system that merges the structural features of furan and pyrazole, two rings of significant interest in medicinal chemistry. The incorporation of a carboxylic acid moiety into this scaffold introduces a critical ionizable group that profoundly influences the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of furo[2,3-c]pyrazole carboxylic acids, detailing their importance in drug discovery, robust experimental protocols for their determination, and an analysis of potential structure-property relationships. This document is intended to serve as a foundational resource for scientists engaged in the design, synthesis, and development of drug candidates based on this promising molecular framework.
Introduction: The Furo[2,3-c]pyrazole Carboxylic Acid Scaffold in Drug Discovery
The fusion of aromatic heterocycles is a time-tested strategy in medicinal chemistry for creating novel scaffolds with unique three-dimensional shapes and electronic properties. The furo[2,3-c]pyrazole system is a "privileged scaffold" that has drawn attention for its potential biological activities, stemming from the rich pharmacology of its constituent pyrazole and furan rings.[1][2] Pyrazole-containing drugs like Celecoxib have demonstrated significant therapeutic success, and the pyrazole ring is known to act as a bioisostere for other aromatic systems, often improving physicochemical properties such as solubility and lipophilicity.[1]
The addition of a carboxylic acid functional group is a pivotal design choice. As a primary ionizable center, the carboxyl group governs several key attributes that are critical for a molecule's journey from administration to its biological target:
-
Solubility: The ionization state of the carboxylic acid directly impacts aqueous solubility.
-
Permeability: The balance between the ionized (hydrophilic) and non-ionized (lipophilic) forms is crucial for crossing biological membranes.
-
Target Binding: The carboxylate can act as a key hydrogen bond acceptor or form ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.
-
Pharmacokinetics: Properties like plasma protein binding and metabolic pathways are often influenced by the presence of a carboxylic acid.[3]
A thorough understanding and precise measurement of the physicochemical properties of this compound class are therefore not merely academic exercises; they are indispensable prerequisites for successful drug development, enabling rational compound design and minimizing late-stage attrition.[4] This guide outlines the causality behind experimental choices and provides a framework for the systematic characterization of novel furo[2,3-c]pyrazole carboxylic acid derivatives.
Core Physicochemical Properties and Their Significance
The journey of a drug candidate is dictated by its ability to navigate a complex biological environment. The following physicochemical properties are the fundamental determinants of this journey.
Acidity (pKa)
The acid dissociation constant (pKa) is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a furo[2,3-c]pyrazole carboxylic acid, the pKa dictates the charge state of the molecule in different physiological compartments, which have varying pH values (e.g., stomach ~pH 1.5-3.5, intestine ~pH 6.0-7.4, blood ~pH 7.4).
-
Expert Insight: The pKa value is arguably the most critical physicochemical parameter for an ionizable drug. It directly influences both solubility and lipophilicity (LogD). A compound with a pKa of 4.0, for instance, will be predominantly in its more soluble, ionized form in the blood (pH 7.4) but in its more lipophilic, neutral form in the stomach (pH 2.0). This has profound implications for absorption and distribution.[5]
Lipophilicity (LogP / LogD)
Lipophilicity, the "greasiness" of a molecule, governs its ability to partition from an aqueous phase into a lipid-like environment, such as a cell membrane.
-
Partition Coefficient (LogP): This measures the lipophilicity of the neutral form of the molecule. It is an intrinsic property.
-
Distribution Coefficient (LogD): This is the effective lipophilicity of an ionizable molecule at a specific pH, accounting for all species (ionized and neutral). For an acid, LogD will decrease as the pH rises above the pKa because the concentration of the less lipophilic, ionized form increases.
The "shake-flask" method using 1-octanol and water is the gold standard for LogP determination.[6][7] High-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative for estimating LogP values.[8][9]
Aqueous Solubility
Solubility is the maximum concentration of a compound that can dissolve in a solvent. For oral drug candidates, aqueous solubility is a prerequisite for absorption. Poor solubility is a major cause of low bioavailability.[10]
-
Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. This high-throughput method is common in early discovery and often reflects the solubility of an amorphous, metastable form.[11][12]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating the solid compound in an aqueous buffer over an extended period (e.g., 24 hours). This "gold standard" method is crucial for lead optimization and formulation development.[13][14]
Melting Point and Crystal Structure
The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical for its formulation and stability.
-
Melting Point (Tm): Determined using Differential Scanning Calorimetry (DSC), the melting point is an indicator of crystal lattice energy and purity.[15][16] A high melting point often correlates with lower solubility.
-
Crystal Structure: Determined by X-ray Crystallography (XRC), this technique provides the definitive three-dimensional arrangement of molecules in the crystal lattice.[17] Understanding the crystal structure is vital for identifying and controlling polymorphism—the existence of multiple crystalline forms of the same compound, which can have different solubilities and stabilities.[18]
Chemical Stability
An API must remain chemically unchanged throughout its manufacturing, storage, and administration. Forced degradation (or stress testing) studies are performed to identify potential degradation pathways and products.[19][20] These studies expose the API to harsh conditions to accelerate decomposition.[21]
-
Hydrolytic Stability: Testing across a range of pH values (e.g., acidic, neutral, basic) to assess susceptibility to hydrolysis.
-
Oxidative Stability: Exposure to an oxidizing agent (e.g., H₂O₂) to identify potential oxidation products.
-
Photostability: Exposure to controlled light sources to assess degradation upon light exposure.
-
Thermal Stability: Exposure to high temperatures.
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to provide robust and reproducible data. Each protocol includes internal checks and references established standards to ensure data integrity.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for characterizing a new furo[2,3-c]pyrazole carboxylic acid derivative.
Caption: General workflow for physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
This protocol is based on standard potentiometric methods and is designed to determine the pKa of the carboxylic acid group.[5][22]
Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.[23]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Ensure the electrode is in good condition.[22]
-
Sample Preparation: Accurately weigh ~2-5 mg of the furo[2,3-c]pyrazole carboxylic acid and dissolve it in a suitable volume (e.g., 20 mL) of a co-solvent (e.g., methanol or acetonitrile) and water mixture. The co-solvent is necessary for compounds with low water solubility. A typical ratio is 50:50. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[22]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 10 µL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point (the steepest point of the curve) has been added.[24] This can be determined precisely from the first derivative of the titration curve.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
This protocol follows the classical shake-flask method, considered the benchmark for lipophilicity measurement.[7]
Principle: The compound is partitioned between two immiscible phases: 1-octanol (pre-saturated with buffer) and an aqueous buffer of defined pH (pre-saturated with 1-octanol). The concentration of the compound in each phase is measured at equilibrium to calculate the distribution coefficient.
Methodology:
-
Phase Preparation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Partitioning: Add the test compound (from a concentrated stock in a volatile solvent like acetone, which is then evaporated) to a vial containing a precise volume of the prepared 1-octanol (e.g., 2 mL) and PBS (e.g., 2 mL).
-
Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Protocol: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the solid compound, which is critical for pre-formulation.[14]
Principle: An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.
Methodology:
-
Sample Preparation: Add an excess amount of the solid furo[2,3-c]pyrazole carboxylic acid (enough to ensure solid remains after equilibration) to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[14]
-
Filtration: After equilibration, check for the presence of undissolved solid. Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid-State Analysis: It is best practice to analyze the remaining solid using techniques like DSC or XRPD to check if a polymorphic or phase transition occurred during the experiment.[25]
Data Presentation and Interpretation
Systematic data collection and presentation are crucial for comparing analogues and establishing structure-property relationships (SPR).
Table 1: Illustrative Physicochemical Data for a Hypothetical Series of Furo[2,3-c]pyrazole-5-carboxylic Acids
| Compound ID | R¹ | R² | pKa | LogP | Solubility (µM) (pH 7.4) | Tm (°C) |
| FPC-001 | H | H | 4.1 | 1.8 | 150 | 215 |
| FPC-002 | Cl | H | 3.8 | 2.5 | 45 | 230 |
| FPC-003 | OCH₃ | H | 4.3 | 1.6 | 180 | 205 |
| FPC-004 | H | CH₃ | 4.2 | 2.2 | 90 | 221 |
| FPC-005 | H | Morpholino | 4.5 | 0.9 | 550 | 198 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to show how structural modifications might influence key physicochemical properties.
Interpretation of Trends:
-
Effect of Electron-Withdrawing Groups (FPC-002): The electron-withdrawing chloro group (R¹) is expected to stabilize the carboxylate anion, making the acid stronger (lower pKa). It also significantly increases lipophilicity (higher LogP), leading to a marked decrease in aqueous solubility.[26]
-
Effect of Electron-Donating Groups (FPC-003): The electron-donating methoxy group (R¹) destabilizes the carboxylate, making the acid weaker (higher pKa). It slightly decreases LogP, resulting in improved solubility compared to the parent compound.
-
Effect of Lipophilic Groups (FPC-004): Adding a methyl group (R²) increases the overall lipophilicity of the molecule (higher LogP) without significantly affecting the pKa, which leads to reduced aqueous solubility.
-
Effect of Polar Groups (FPC-005): The introduction of a polar, basic morpholino group (R²) dramatically decreases lipophilicity (lower LogP) and significantly boosts aqueous solubility. The basic nitrogen in the morpholine ring may also introduce a second pKa.
Structure-Property Relationships and Implications for Drug Development
The ability to rationally modulate physicochemical properties is the cornerstone of medicinal chemistry.
Ionization State vs. pH
The relationship between pH, pKa, and the charge state of the molecule is fundamental. For furo[2,3-c]pyrazole carboxylic acids, this relationship determines where the drug is likely to be absorbed and how it will be distributed.
Caption: Relationship between pH, pKa, and ionization state.
Formulation Strategy Based on Physicochemical Properties
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. While permeability would need to be determined in a separate cellular assay (e.g., Caco-2), the solubility data provides a critical axis for this classification and guides formulation strategy.
Caption: Decision tree for formulation based on solubility/permeability.
Conclusion
The systematic characterization of physicochemical properties is a non-negotiable aspect of modern drug discovery and development. For novel scaffolds such as furo[2,3-c]pyrazole carboxylic acids, establishing a foundational understanding of pKa, lipophilicity, solubility, solid-state properties, and chemical stability is paramount. The experimental protocols and strategic frameworks presented in this guide provide a robust system for generating high-quality, reproducible data. By integrating this data into the design-make-test-analyze cycle, research teams can make more informed decisions, rationally optimize drug candidates, and ultimately increase the probability of developing safe and effective medicines.
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An In-depth Technical Guide to the Solubility and Stability of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
Abstract
The furo[2,3-c]pyrazole scaffold is a promising heterocyclic motif in modern medicinal chemistry, appearing in a variety of biologically active agents.[1] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability.[2] This guide provides a comprehensive framework for the characterization of a novel furo[2,3-c]pyrazole derivative, 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid . Lacking specific experimental data for this compound, this document, grounded in established pharmaceutical science and regulatory expectations, outlines the predicted physicochemical profile and details a robust, systematic approach to experimentally determine its solubility and stability. The protocols herein are designed to be self-validating and adhere to the principles set forth by the International Council for Harmonisation (ICH).
Molecular Profile and Predicted Physicochemical Influence
A thorough understanding of a molecule's structure is the first step in predicting its behavior. The chemical structure of this compound is presented below:
Caption: Workflow for solubility characterization.
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for early discovery to quickly rank compounds. [2][3]It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into aqueous buffer, forms detectable particles.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a fixed volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate kinetically. [4]5. Measurement: Read the plate on a nephelometer to detect light scattering from insoluble particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound and is crucial for lead optimization and preformulation. [5][6] Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). [7]3. Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution at each pH.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Purpose | High-throughput screening, compound ranking | "Gold standard" for preformulation, accurate measurement |
| Method | Rapid precipitation from DMSO | Equilibration of solid in buffer |
| Time | 1-2 hours | 24-72 hours |
| Typical Output | Single value in a specific buffer | pH-solubility profile |
Comprehensive Stability and Forced Degradation Assessment
Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions and shelf-life. [8][9]Forced degradation studies intentionally stress the molecule to accelerate its decomposition. [10][11]
Predicted Degradation Pathways
The structure suggests several potential points of instability:
-
Hydrolysis: The dihydro-furan ring may be susceptible to acid or base-catalyzed ring opening.
-
Oxidation: The pyrazole ring and the dihydro-furan ether linkage could be susceptible to oxidative degradation. [12][13][14]* Decarboxylation: While generally stable, heterocyclic carboxylic acids can undergo thermal decarboxylation under harsh conditions. [15][16][17]* Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, potentially leading to complex degradation products. [18]
Experimental Workflow for Stability Assessment
The logical flow for a comprehensive stability assessment is outlined below.
Caption: Workflow for stability characterization.
Protocol 3: Forced Degradation Studies
These studies are conducted on a single batch of the drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Methodology: A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions:
-
Acid Hydrolysis:
-
Treat the solution with 0.1 N HCl.
-
Incubate at 60°C for up to 24 hours, sampling at intermediate time points (e.g., 2, 8, 24 hours).
-
Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the solution with 0.1 N NaOH.
-
Incubate at 60°C for up to 24 hours, sampling at intermediate time points.
-
Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the solution with 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Sample at intermediate time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 80°C.
-
Expose a solution of the compound to 80°C.
-
Sample at various time points up to 72 hours.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. [10] 2. A control sample should be protected from light.
-
Analyze samples after a specified exposure period.
-
Analytical Method Validation
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed and validated according to ICH Q2(R1) guidelines. [19][20][21][22]The validation must demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is confirmed by analyzing the stressed samples from the forced degradation studies.
-
Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the analysis of impurities and degradation products.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Ring opening of the dihydro-furan |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Ring opening, potential pyrazole degradation |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of pyrazole ring, ether linkage cleavage |
| Thermal | 80°C (Solid and Solution) | Decarboxylation, general decomposition |
| Photochemical | ICH Q1B specified light source | Complex photolytic degradation |
Conclusion
While specific experimental data for this compound is not yet available, a robust and scientifically sound developmental plan can be constructed based on its chemical structure and established pharmaceutical principles. The proposed workflows for solubility and stability assessment provide a comprehensive framework to generate the critical data necessary for informed decision-making in a drug discovery and development program. By systematically executing these protocols, researchers can elucidate the physicochemical profile of this novel compound, identify potential liabilities, and establish a solid foundation for its progression towards a clinical candidate.
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Unlocking the Therapeutic Potential of Dihydro-furo[2,3-c]pyrazoles: A Computational and Theoretical Guide
Abstract
The dihydro-furo[2,3-c]pyrazole scaffold is a compelling heterocyclic framework that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies employed to investigate this promising class of compounds. By integrating principles of quantum mechanics, molecular modeling, and quantitative structure-activity relationship (QSAR) analysis, we aim to elucidate the key structural features governing their therapeutic efficacy and guide the rational design of novel, more potent analogs. This document will detail the causality behind the selection of computational techniques, present self-validating protocols, and offer a comprehensive overview of the current landscape, supported by authoritative references.
Introduction: The Rise of Fused Pyrazole Systems in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[3] Its fusion with a dihydro-furan ring to form the dihydro-furo[2,3-c]pyrazole system introduces unique stereochemical and electronic properties, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The inherent structural complexity and potential for diverse substitutions make this scaffold a fertile ground for the application of computational chemistry. These in silico approaches are indispensable for navigating the vast chemical space, predicting biological activity, and understanding the molecular mechanisms of action, thereby accelerating the drug discovery pipeline.[5][6]
Core Computational Methodologies: A Triad of Predictive Power
The theoretical investigation of dihydro-furo[2,3-c]pyrazoles hinges on a synergistic application of three core computational pillars: Quantum Mechanics (QM), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. The strategic selection and integration of these methods provide a holistic understanding of the molecule's behavior from the electronic level to its interaction with biological macromolecules.
Quantum Mechanics: Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as the workhorse for quantum mechanical calculations in this domain, offering a favorable balance between accuracy and computational cost.[5][7]
Causality of Choice: DFT is employed to understand the intrinsic electronic properties of the dihydro-furo[2,3-c]pyrazole scaffold. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can infer the molecule's reactivity, stability, and susceptibility to metabolic transformations.[8] The molecular electrostatic potential (MEP) map, another crucial output of DFT calculations, visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack, which is vital for understanding potential interactions with biological targets.[7][9]
Protocol 1: Standard DFT Calculation Workflow
-
Structure Optimization:
-
Construct the 3D structure of the dihydro-furo[2,3-c]pyrazole derivative using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8] This step ensures the molecule is in its lowest energy conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Property Calculation:
-
Calculate electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential.
-
-
Analysis:
-
Visualize the HOMO and LUMO orbitals to understand the regions of electron donation and acceptance.
-
Analyze the MEP map to identify electron-rich and electron-deficient areas.
-
Caption: Workflow for DFT calculations on dihydro-furo[2,3-c]pyrazoles.
Molecular Docking: Simulating the Ligand-Receptor Dance
Molecular docking is a powerful technique used to predict the preferred binding orientation of a ligand (the dihydro-furo[2,3-c]pyrazole derivative) to a biological target, typically a protein.[6]
Causality of Choice: By simulating the interaction between the small molecule and its receptor, we can gain insights into the binding mode, identify key interacting residues, and estimate the binding affinity.[10][11] This information is crucial for understanding the structure-activity relationship (SAR) at a molecular level and for designing modifications to the ligand that could enhance its binding potency and selectivity.
Protocol 2: Molecular Docking Protocol
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D conformer of the dihydro-furo[2,3-c]pyrazole derivative.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared receptor binding site.
-
The program will generate a series of possible binding poses and score them based on a scoring function that estimates the binding free energy.
-
-
Pose Analysis and Validation:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
If available, compare the predicted binding mode with the known binding mode of a reference compound to validate the docking protocol.
-
Caption: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13]
Causality of Choice: Once a dataset of dihydro-furo[2,3-c]pyrazole derivatives with known biological activities is available, QSAR models can be developed to predict the activity of novel, untested compounds.[14] This approach is invaluable for prioritizing synthetic efforts and for identifying the key molecular descriptors (e.g., physicochemical properties, topological indices) that influence biological potency.[10] Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed.[15]
Protocol 3: 2D-QSAR Model Development
-
Data Collection and Curation:
-
Compile a dataset of dihydro-furo[2,3-c]pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Ensure the data is consistent and covers a significant range of activity.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical) using software like RDKit or PaDEL-Descriptor.[13]
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a regression model that correlates the descriptors with the biological activity for the training set.[13]
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).[13][15]
-
-
Model Interpretation and Application:
-
Analyze the developed QSAR model to identify the most influential descriptors.
-
Use the validated model to predict the biological activity of new, designed dihydro-furo[2,3-c]pyrazole derivatives.
-
Caption: A streamlined workflow for developing a 2D-QSAR model.
Data Presentation and Interpretation
The quantitative data generated from these computational studies are best presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Exemplary DFT-Calculated Properties of Dihydro-furo[2,3-c]pyrazole Analogs
| Compound ID | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| DFP-01 | -6.25 | -1.10 | 5.15 | 3.45 |
| DFP-02 | -6.40 | -1.25 | 5.15 | 4.12 |
| DFP-03 | -6.15 | -1.05 | 5.10 | 2.98 |
Table 2: Sample Molecular Docking and QSAR Results
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental pIC50 |
| DFP-01 | -8.5 | 6.8 | 6.9 |
| DFP-02 | -9.2 | 7.5 | 7.6 |
| DFP-03 | -7.8 | 6.2 | 6.3 |
Conclusion and Future Directions
Theoretical and computational studies provide an indispensable framework for the exploration of dihydro-furo[2,3-c]pyrazoles.[3] By leveraging the predictive power of DFT, molecular docking, and QSAR, researchers can gain profound insights into the structure-activity relationships governing their biological effects. This knowledge-driven approach facilitates the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately accelerating their development as next-generation therapeutic agents. Future advancements in computational power and the integration of machine learning and artificial intelligence will further refine these methodologies, paving the way for even more rapid and efficient discovery of novel drug candidates based on the dihydro-furo[2,3-c]pyrazole scaffold.[5][13]
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An In-depth Technical Guide to Tautomerism in Dihydro-furo[2,3-c]pyrazole Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the tautomeric phenomena observed in dihydro-furo[2,3-c]pyrazole systems. By synthesizing foundational principles of heterocyclic chemistry with advanced analytical and computational methodologies, we aim to equip researchers with the expertise to understand, predict, and control the tautomeric behavior of this important scaffold in medicinal chemistry.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design and development.[1] For N-unsubstituted heterocyclic systems like pyrazoles, prototropic tautomerism can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability.[2][3] Consequently, a thorough understanding of the predominant tautomeric forms of a drug candidate is essential for predicting its pharmacokinetic and pharmacodynamic profiles. The dihydro-furo[2,3-c]pyrazole core, an emerging scaffold in medicinal chemistry, presents a unique case of annular tautomerism within a fused ring system, warranting a detailed investigation.[4]
The Annular Tautomerism of the Pyrazole Ring
The tautomerism in N-unsubstituted pyrazoles is a well-documented example of annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms.[2] This results in a dynamic equilibrium between two tautomeric forms, which can be influenced by a variety of factors.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring plays a pivotal role in determining the position of the tautomeric equilibrium. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the proton on the adjacent nitrogen.[2][5] This preference is driven by the stabilization of the partial positive and negative charges that develop in the transition state of the proton transfer.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly modulate the tautomeric equilibrium.[6] Polar protic solvents can stabilize both tautomers through hydrogen bonding, potentially shifting the equilibrium compared to nonpolar aprotic solvents. In some cases, solvent molecules can actively participate in the intermolecular proton transfer mechanism, lowering the activation energy barrier between the tautomers.[2]
Temperature Effects
Temperature can influence both the rate of interconversion between tautomers and the position of the equilibrium. At higher temperatures, the rate of proton exchange increases, often leading to averaged signals in NMR spectroscopy.[2] Conversely, lowering the temperature can slow down the exchange, allowing for the observation of distinct signals for each tautomer and enabling the determination of the equilibrium constant.
Tautomerism in the Dihydro-furo[2,3-c]pyrazole System
The fusion of a 2,3-dihydrofuran ring to the pyrazole core introduces additional structural and electronic factors that can influence the tautomeric equilibrium. The dihydro-furo[2,3-c]pyrazole system can exist in two primary tautomeric forms, designated here as the 1H-tautomer and the 2H-tautomer.
Caption: Annular tautomerism in the dihydro-furo[2,3-c]pyrazole core.
The dihydrofuran ring, being non-aromatic, can influence the electronic distribution in the pyrazole ring through inductive effects. The oxygen atom in the dihydrofuran ring is electron-withdrawing, which may favor the 2H-tautomer where the proton is on the nitrogen atom further from the fused ring system. However, the overall effect will also depend on the substituents present on both rings.
Experimental Methodologies for Studying Tautomerism
A combination of spectroscopic and analytical techniques is typically employed to elucidate the tautomeric equilibrium in pyrazole systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2] Key experiments include:
-
Low-Temperature NMR: By slowing the proton exchange, it's often possible to observe separate signals for each tautomer in ¹H and ¹³C NMR spectra.
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and can provide definitive evidence for the predominant tautomer.[1][7]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximities between the N-H proton and other protons in the molecule, helping to identify the location of the proton.[8][9]
Protocol for Low-Temperature ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the dihydro-furo[2,3-c]pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until the averaged signals for the tautomeric protons and adjacent carbons resolve into distinct signals for each tautomer.
-
Quantification: Integrate the signals corresponding to each tautomer to determine the equilibrium constant (K_t) at each temperature.
Caption: Workflow for low-temperature NMR analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[9][10] This information is invaluable for validating computational models and can provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.
UV-Vis Spectroscopy
The electronic absorption spectra of tautomers can differ, and UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially when the individual tautomers have distinct chromophores.[11] By analyzing the changes in the absorption spectrum as a function of solvent or temperature, it is possible to quantify the relative amounts of each tautomer.
Computational Chemistry Approaches
Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[2] These methods can provide accurate predictions of the relative energies of tautomers, the energy barriers for their interconversion, and the influence of substituents and solvents.
Protocol for DFT Calculations of Tautomeric Equilibrium:
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the dihydro-furo[2,3-c]pyrazole derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]
-
Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in the chosen solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable.
-
Transition State Search: To understand the kinetics of interconversion, perform a transition state search for the proton transfer reaction between the two tautomers.
Caption: Workflow for DFT analysis of tautomerism.
Data Summary and Interpretation
The following table provides a hypothetical summary of experimental and computational data for a substituted dihydro-furo[2,3-c]pyrazole system.
| Method | Solvent | Temperature (K) | Predominant Tautomer | K_t ([2H]/[1H]) | ΔG (kcal/mol) |
| ¹H NMR | CDCl₃ | 298 | Averaged signals | - | - |
| ¹H NMR | CD₂Cl₂ | 200 | 2H | 3.2 | -0.68 |
| ¹⁵N NMR | DMSO-d₆ | 298 | 2H | - | - |
| X-ray | - | - | 2H | - | - |
| DFT (PCM) | Chloroform | 298 | 2H | - | -0.85 |
| DFT (PCM) | DMSO | 298 | 2H | - | -1.20 |
This is illustrative data.
The convergence of data from multiple techniques provides a high degree of confidence in the assignment of the predominant tautomer. In this example, both experimental and computational results suggest that the 2H-tautomer is the more stable form in both nonpolar and polar aprotic solvents, as well as in the solid state.
Conclusion and Future Directions
The tautomeric behavior of dihydro-furo[2,3-c]pyrazole systems is a complex interplay of electronic, steric, and environmental factors. A multi-faceted approach combining high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations is crucial for a comprehensive understanding. For drug development professionals, elucidating the predominant tautomeric form of lead compounds containing this scaffold is a critical step in optimizing their pharmacological properties. Future research should focus on building a quantitative structure-tautomerism relationship (QSTR) model for this class of compounds to enable the in silico prediction of tautomeric preferences for novel derivatives.
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Kumar, A., et al. (2025). Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities. Chemistry Central Journal, (in press). [Link]
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Marin-Luna, M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (p Ka) basicity of a series of 150 pyrazoles. Physical Chemistry Chemical Physics, 17(7), 5145-5154. [Link]
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Alkorta, I., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2497-2504. [Link]
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The fusion of a pyrazole ring with other heterocyclic systems, such as a furan ring to form a furo[2,3-c]pyrazole, can lead to novel chemical entities with unique pharmacological profiles.[6] The subject of this guide, 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid, is a unique molecule combining a dihydropyrazole core, a fused furan ring, and a carboxylic acid moiety. This combination of structural features suggests a strong potential for interesting biological activities, particularly in the realm of oncology.[7][8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in characterizing the biological activity of this compound. It provides a logical, stepwise approach to screening and elucidating the potential anticancer effects of this compound, from initial cytotoxicity assessments to more in-depth mechanistic studies. The protocols provided are based on established and widely accepted methodologies in the field of cancer biology and drug discovery.[10][11][12][13][14]
I. Rationale for Investigating Anticancer Activity
The decision to prioritize the investigation of the anticancer properties of this compound is based on the following key points derived from the literature on related compounds:
-
Broad Anticancer Potential of Pyrazoles: Numerous studies have demonstrated the potent anticancer activity of pyrazole and dihydropyrazole (pyrazoline) derivatives against a variety of human cancer cell lines.[7][8][9][15]
-
Fused Heterocyclic Systems: The fusion of heterocyclic rings can enhance biological activity and introduce novel mechanisms of action. Furo[2,3-c]pyrazole derivatives have been explored for their pharmacological potential.[6]
-
Role of the Carboxylic Acid Group: The carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, cell permeability, and ability to interact with biological targets.[16][17]
Given this background, a systematic evaluation of the anticancer effects of this compound is a logical and promising avenue of research.
II. Experimental Workflow for Anticancer Activity Screening
A tiered approach is recommended to efficiently screen for and characterize the anticancer activity of the target compound. The workflow should progress from broad cytotoxicity screening to more focused mechanistic assays.
Caption: A logical workflow for the in-vitro evaluation of the anticancer properties of this compound.
III. Phase 1: Primary Screening - Cytotoxicity Assessment
The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells. This is typically achieved using colorimetric assays that measure cell viability.[13][18][19]
A. Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability based on the metabolic activity of mitochondria.[10][18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[18][19]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (cells treated with the same concentration of the solvent) and untreated control wells (cells in medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Protocol 2: XTT Assay for Cell Viability (Alternative to MTT)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another reliable method for assessing cell viability.[18][20]
Principle: Similar to MTT, XTT is reduced by metabolically active cells to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[19][20]
Key Differences from MTT Protocol:
-
After the compound treatment and incubation period, a prepared XTT labeling mixture is added directly to the wells.[18]
-
The plate is incubated for 2-4 hours to allow for color development.[18]
-
Absorbance is measured directly at a wavelength between 450 and 500 nm.[18]
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow tetrazolium salt to purple, insoluble formazan. | Reduction of a tetrazolium salt to a water-soluble orange formazan. |
| Solubilization Step | Required. | Not required. |
| Advantages | Cost-effective, widely used. | Simpler protocol, higher throughput. |
| Disadvantages | Requires an extra solubilization step, which can introduce errors. | Can be more expensive than MTT. |
IV. Phase 2: Mechanistic Elucidation
If this compound demonstrates significant cytotoxicity in the primary screening, the next step is to investigate the underlying mechanism of cell death. The two most common mechanisms to investigate are apoptosis and cell cycle arrest.
A. Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22]
Materials:
-
Cells treated with the IC50 concentration of the compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Include untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Differentiation of cell populations using Annexin V and Propidium Iodide staining.
B. Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[23][24][25][26][27]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content.[25]
Materials:
-
Cells treated with the IC50 concentration of the compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.[24]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, measuring the PI fluorescence.
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
The G0/G1 phase will have 2n DNA content, the G2/M phase will have 4n DNA content, and the S phase will have DNA content between 2n and 4n.
-
Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the controls.
V. Conclusion
The application notes and protocols outlined in this document provide a robust framework for the initial investigation of the biological activity of this compound, with a primary focus on its potential as an anticancer agent. By following this logical progression of experiments, researchers can efficiently determine the cytotoxic effects of the compound and gain insights into its mechanism of action. Positive results from these in vitro assays would warrant further investigation, including the identification of specific molecular targets and in vivo efficacy studies.
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in vitro screening of dihydro-furo[2,3-c]pyrazole derivatives
An Application Guide for the In Vitro Screening of Dihydro-furo[2,3-c]pyrazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Dihydro-furo[2,3-c]pyrazole Scaffold and the Imperative for Robust Screening
The dihydro-furo[2,3-c]pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including potential as antitumor, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3] The journey from a newly synthesized library of these derivatives to a viable drug candidate is complex and costly.[4] Therefore, the initial stages of this process—specifically, the in vitro screening phase—are critical for making rapid, data-driven decisions. A well-designed screening strategy, or "cascade," ensures that resources are focused on compounds with the most promising therapeutic potential while quickly eliminating those that are inactive or overly toxic.[5][6]
This guide provides a strategic framework and detailed protocols for the systematic in vitro evaluation of novel dihydro-furo[2,3-c]pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientific integrity at every step. We will progress from broad, high-throughput primary screens to more focused, mechanism-of-action studies, providing a self-validating system for identifying and characterizing promising new chemical entities.
Strategic Framework: A Tiered Screening Cascade
A successful screening campaign does not test every compound in every possible assay. Instead, it employs a tiered approach—a screening cascade—to efficiently filter a large library of compounds down to a small number of high-quality leads.[6] This methodology balances throughput, cost, and the depth of biological information gathered at each stage.
Our proposed cascade consists of three main tiers:
-
Tier 1: Primary Screening. The objective is to rapidly assess the general biological activity of all synthesized derivatives. This typically involves a high-throughput, cell-based assay that measures a fundamental cellular process, such as cell viability or cytotoxicity.[4]
-
Tier 2: Hit Confirmation and Mechanism of Action (MOA) Elucidation. "Hits" from the primary screen are advanced to secondary assays. The goals here are to confirm the initial activity, establish a dose-response relationship, and begin investigating how the compound works. This tier can include target-based biochemical assays (e.g., enzyme inhibition) and more specific cell-based pathway assays.[7][8]
-
Tier 3: Lead Optimization. This phase involves in-depth profiling of confirmed hits for selectivity, off-target effects, and further validation in more physiologically relevant models, such as 3D cell cultures.[9] This guide will focus on establishing robust Tier 1 and Tier 2 assays.
Caption: A logical workflow for a tiered in vitro screening cascade.
Tier 1 Protocol: High-Throughput Cell Viability Screening (MTT Assay)
Expertise & Experience: The first question for any new compound library, particularly those with potential anticancer activity, is: "Does it affect cell survival?"[2][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and widely adopted colorimetric method for this purpose.[11][12] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.[13]
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for screening in a 96-well plate format.
1. Materials and Reagents:
-
Cell Line: Select a cell line relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[13]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds: Dihydro-furo[2,3-c]pyrazole derivatives dissolved in DMSO to create high-concentration stocks (e.g., 10-50 mM).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate spectrophotometer.
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density that will ensure exponential growth throughout the experiment (typically 5,000-10,000 cells/well).[14]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Self-Validation: Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Self-Validation: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the test wells (e.g., 0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control. Also include "Untreated Control" wells with fresh medium only.
-
Incubate for the desired exposure time (typically 48 or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
3. Data Analysis and Interpretation: The primary output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits the biological response by 50%.[16]
-
Normalize Data: Convert raw absorbance values to percentage inhibition relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank))
-
Abs_Blank refers to wells with medium but no cells.
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).[17]
-
Calculate IC₅₀: Use a non-linear regression model (four-parameter logistic fit) to analyze the dose-response curve and determine the IC₅₀ value.[18][19] Software such as GraphPad Prism is ideal for this analysis.[17]
Sample Data Presentation:
| Compound ID | IC₅₀ (µM) vs. MCF-7 Cells (48h) |
| DFP-001 | 5.2 |
| DFP-002 | > 100 |
| DFP-003 | 12.8 |
| DFP-004 | 0.9 |
| Doxorubicin | 0.5 |
Tier 2 Protocols: Elucidating the Mechanism of Action (MOA)
Compounds that demonstrate potent activity in the primary screen (e.g., DFP-004 in the table above) are designated "hits." The next critical step is to determine their molecular target or the pathway they modulate. Pyrazole derivatives are well-documented as inhibitors of protein kinases.[20][21][22] Therefore, a logical secondary screen is a direct kinase inhibition assay. Alternatively, a cell-based reporter assay can reveal if the compound affects a specific signaling pathway.[23]
Protocol 2A: Target-Based Kinase Inhibition Assay (ADP-Glo™)
Expertise & Experience: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly sensitive, suitable for high-throughput screening, and can be adapted to virtually any kinase.[24] The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, the ADP produced is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ kinase assay workflow.
1. Materials and Reagents:
-
Kinase: Purified, recombinant kinase of interest (e.g., VEGFR2, CDK2).[21]
-
Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.
-
Assay Buffer: Buffer optimized for kinase activity (often provided with the enzyme).
-
ATP: High-purity ATP at a concentration near the Kₘ for the kinase.
-
Test Compounds: Confirmed hits from Tier 1.
-
Positive Control: A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR2).
-
Detection Reagents: ADP-Glo™ Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Equipment: Low-volume 384-well white plates, luminometer.
2. Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add components in this order:
-
Assay Buffer.
-
Test compound or control (vehicle, positive control).
-
Kinase + Substrate mixture.
-
Self-Validation: Incubate for 10-15 minutes to allow the compound to bind to the kinase.[25]
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Generate Signal: Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30 minutes.
-
Measure Luminescence: Read the plate using a luminometer.
3. Data Analysis: The analysis is analogous to the MTT assay. Calculate % inhibition relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls, generate a dose-response curve, and determine the IC₅₀ value.
Protocol 2B: Cell-Based Dual-Luciferase® Reporter Assay
Expertise & Experience: While a biochemical assay confirms direct target engagement, a cell-based assay provides more physiologically relevant data by assessing a compound's activity within the complex intracellular environment.[8][26] A reporter gene assay is a powerful tool for monitoring the activation of specific transcription factors and their associated signaling pathways.[23][27] The Dual-Luciferase® system is the gold standard, as it uses a second, constitutively expressed reporter (Renilla luciferase) to normalize the primary reporter (Firefly luciferase), correcting for variations in cell number and transfection efficiency.[28][29]
1. Materials and Reagents:
-
Host Cell Line: A cell line that is easy to transfect and has the signaling pathway of interest (e.g., HEK293T).
-
Reporter Plasmids:
-
Experimental Reporter: A plasmid containing the Firefly luciferase gene downstream of a promoter with response elements for a specific transcription factor (e.g., NF-κB).
-
Control Reporter: A plasmid with the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV).
-
-
Transfection Reagent: A standard lipid-based transfection reagent (e.g., Lipofectamine™).
-
Pathway Stimulator: A known activator of the pathway (e.g., TNFα to activate NF-κB).
-
Detection Reagents: Dual-Luciferase® Reporter Assay System (Promega).
-
Equipment: 96-well white-walled plates, luminometer.
2. Step-by-Step Methodology:
-
Transfection:
-
Seed cells in a 96-well plate.
-
The next day, co-transfect the cells with the Firefly experimental reporter and the Renilla control reporter plasmids according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with serial dilutions of your test compounds for 1-2 hours.
-
-
Pathway Activation:
-
Add the pathway stimulator (e.g., TNFα) to all wells except the "unstimulated" control.
-
Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
-
Signal Measurement:
-
Transfer the cell lysate to a white-walled luminometer plate.
-
Add Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the Firefly signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla activity.
-
3. Data Analysis:
-
Calculate Relative Response Ratio: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading.
-
Normalize Data: Express the results as a percentage of the activity seen in the "stimulated vehicle control" wells.
-
Determine IC₅₀: Plot the normalized response against the log of the compound concentration to calculate the IC₅₀ value for pathway inhibition.
Conclusion
The successful identification of lead compounds from a library of novel dihydro-furo[2,3-c]pyrazole derivatives hinges on a logically structured, empirically validated in vitro screening cascade. By beginning with a broad assessment of cell viability and progressing to specific target-based and pathway-focused secondary assays, researchers can efficiently allocate resources and build a comprehensive understanding of a compound's biological activity. The protocols detailed in this guide emphasize the importance of appropriate controls and robust data analysis, providing a trustworthy framework for advancing the most promising molecules toward further preclinical development.
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]
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How to calculate IC50. Science Gateway. [Link]
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What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]
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Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
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How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. (2013). ResearchGate. [Link]
-
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-
Reporter gene assays. Berthold Technologies. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (2021). National Institutes of Health. [Link]
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How to Develop a Successful in vitro Screening Strategy. (2024). Drug Discovery Today. [Link]
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How to Develop a Successful in vitro Screening Strategy. (2024). International Biopharmaceutical Industry. [Link]
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Three Steps for Setting up a Drug Screening Assay. (2024). Bitesize Bio. [Link]
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Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC. National Institutes of Health. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]
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Application Notes & Protocols: Investigating 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic Acid as a Novel Therapeutic Agent
Preamble: The Strategic Value of the Furo[2,3-c]pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, such as ruxolitinib and ibrutinib.[1][2] The metabolic stability and versatile physicochemical properties of the pyrazole ring often contribute to favorable pharmacokinetic profiles.[2][3]
The fusion of a pyrazole ring with other heterocyclic systems, such as the furan ring in the furo[2,3-c]pyrazole core, creates a rigid, three-dimensional structure that can present pharmacophoric features in precise orientations. This structural constraint can lead to enhanced binding affinity and selectivity for specific biological targets. The carboxylic acid moiety at the 3-position serves as a critical interaction point, often acting as a hydrogen bond donor/acceptor or a handle for bioisosteric replacement and prodrug strategies.
This document provides a comprehensive guide for the initial characterization and therapeutic evaluation of a novel compound, 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid . It is designed as a strategic roadmap, outlining a logical, multi-tiered approach—from fundamental characterization and synthesis to broad-based screening and mechanism of action studies—to unlock its therapeutic potential.
Part 1: Foundational Characterization and Synthesis
Physicochemical and Structural Verification
Before any biological evaluation, the identity, purity, and fundamental properties of the synthesized compound must be rigorously established. This is a non-negotiable step to ensure the validity and reproducibility of all subsequent data.
Table 1: Essential Physicochemical Characterization Parameters
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and proton/carbon environment. | Spectra consistent with the proposed structure. |
| Identity & Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight and elemental formula. | Measured m/z within 5 ppm of the calculated value. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the desired compound. | ≥95% purity for initial screening assays. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Determines solubility in physiological buffers (e.g., PBS pH 7.4). | Guides formulation for biological assays. |
| Lipophilicity | Calculated or experimental LogP/LogD | Predicts membrane permeability and potential for non-specific binding. | Guides interpretation of cellular activity. |
Proposed Synthetic Pathway
The synthesis of fused pyrazole systems often relies on the cyclocondensation of a 1,3-dielectrophilic precursor with a hydrazine derivative.[4] For the target compound, a plausible route involves the reaction of a furan-based β-ketoester with hydrazine hydrate.
Caption: Proposed two-step synthesis of the target compound.
Part 2: A Tiered Strategy for Therapeutic Target Discovery
Given the broad bioactivity of pyrazole scaffolds, a systematic screening approach is essential to efficiently identify the most promising therapeutic area for this novel compound.[5][6] This tiered strategy prioritizes resources by moving from broad, phenotypic assays to more specific, target-based investigations.
Caption: A logical, tiered workflow for screening and target identification.
Part 3: Core Experimental Protocols
The following protocols are foundational for executing the Tier 1 and Tier 2 screening strategies. They are designed to be self-validating, including necessary controls for robust data interpretation.
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol assesses the effect of the compound on cell viability and proliferation. It is a crucial first step to identify cytotoxic or cytostatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of cancer and normal cell lines.
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, K562 leukemia, and MRC-5 normal lung fibroblasts).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
96-well flat-bottom cell culture plates.
-
Test Compound Stock: 10 mM in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Buffer: 20% SDS in 50% DMF, pH 4.7.
-
Positive Control: Doxorubicin or Staurosporine.
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Perform a serial dilution of the 10 mM stock solution in culture medium to prepare 2X working concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the seeding medium and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (0.5% DMSO) and "untreated control".
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
Many pyrazole derivatives are potent kinase inhibitors.[2] This protocol provides a template for assessing activity against a specific kinase of interest (e.g., EGFR, a common target).[7]
-
Objective: To determine the IC₅₀ of the compound against a purified kinase enzyme.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The signal can be detected via various methods (e.g., luminescence, fluorescence).
-
Materials (Example using ADP-Glo™ Kinase Assay):
-
Purified active kinase (e.g., recombinant human EGFR).
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1).
-
Kinase Reaction Buffer (specific to the enzyme).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Test Compound Stock: 10 mM in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Positive Control: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR).
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of Kinase Reaction Buffer containing the enzyme and substrate.
-
Compound Addition: Add serial dilutions of the test compound in DMSO, followed by the addition of buffer to equalize the volume.
-
Initiate Reaction: Add ATP solution to start the kinase reaction. Final volume is typically 5-10 µL.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by non-linear regression.
-
Table 2: Representative Data Output for Initial Screening
| Compound | Assay Type | Cell Line / Target | IC₅₀ (µM) | Selectivity Index (SI)* |
| Furo[2,3-c]pyrazole-3-CA | Cytotoxicity | A549 (Lung Cancer) | 5.2 | 11.5 |
| Cytotoxicity | MRC-5 (Normal Lung) | 60.1 | ||
| Kinase Inhibition | EGFR | 0.8 | N/A | |
| Kinase Inhibition | VEGFR2 | >50 | N/A | |
| Doxorubicin (Control) | Cytotoxicity | A549 (Lung Cancer) | 0.1 | 1.2 |
| Cytotoxicity | MRC-5 (Normal Lung) | 0.12 | ||
| Gefitinib (Control) | Kinase Inhibition | EGFR | 0.02 | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying a "hit" from the initial screens is only the beginning. A logical workflow is required to validate the target and understand how the compound exerts its biological effect at a molecular level.
Caption: Workflow to validate a kinase as the primary target.
Protocol 3: Western Blot for Downstream Pathway Analysis
If the compound inhibits a receptor tyrosine kinase like EGFR, its efficacy should be reflected in the reduced phosphorylation of the receptor itself and its downstream signaling proteins (e.g., Akt, ERK).
-
Objective: To visually confirm that the compound inhibits the phosphorylation of its target kinase and downstream effectors in a cellular context.
-
Procedure:
-
Cell Culture and Starvation: Plate A549 cells and grow to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1X, 1X, 10X the IC₅₀) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to activate the EGFR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A potent and specific inhibitor will show a dose-dependent decrease in the p-EGFR and p-ERK signals, with little to no change in the total EGFR and total ERK signals.
-
References
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
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Pyrazoles in Drug Discovery. PharmaBlock.
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Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate.
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
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Synthesis of furo[2,3-c]pyrazole derivatives 226. ResearchGate.
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Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
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Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules.
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Review: biologically active pyrazole derivatives. RSC Advances.
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This compound. International Laboratory USA.
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Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. ARKIVOC.
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4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark.
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Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
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1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate.
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
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Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules.
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Synthesis of spirooxindole-furo[2,3-c]pyrazole derivatives 83. ResearchGate.
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4,5-Dihydro-1H-pyrazole: An indispensable scaffold. ResearchGate.
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4,5-dihydro-1H-thieno [2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules.
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The Furo[2,3-c]pyrazole-3-carboxylic Acid Scaffold: A New Frontier in Drug Design
Introduction: The Promise of Fused Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, fused heterocyclic scaffolds are a cornerstone of innovation. Their rigid structures and diverse electronic properties offer a unique three-dimensional presentation of pharmacophoric features, enabling potent and selective interactions with biological targets. Among these, the pyrazole nucleus is a well-established pharmacophore, present in a multitude of approved drugs with activities spanning anti-inflammatory, anticancer, and antiviral applications.[1][2] The fusion of a furan ring to the pyrazole core to create the furo[2,3-c]pyrazole system introduces novel structural and electronic characteristics, making it a compelling scaffold for the development of new therapeutic agents.[3] This guide focuses on the 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid moiety, a scaffold poised for exploration, and provides a comprehensive overview of its potential applications, synthetic strategies, and protocols for biological evaluation.
The 2H-furo[2,3-c]pyrazole ring system is structurally analogous to the benzo[b]furan system, a privileged motif in many biologically active compounds.[3] This bioisosteric relationship suggests that the furo[2,3-c]pyrazole core can be explored as a novel scaffold in therapeutic areas where benzofuran derivatives have shown promise.[4][5][6][7] The addition of a carboxylic acid at the 3-position of the pyrazole ring is a key design element. This functional group can act as a crucial hydrogen bond donor and acceptor, or as a metal-chelating group, anchoring the molecule within the active site of an enzyme.[8][9][10]
Postulated Biological Applications and Drug Design Rationale
While direct studies on this compound are emerging, the extensive literature on related pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The convergence of the fused furo-pyrazole core and the carboxylic acid functionality points towards several promising avenues in drug design, primarily centered around enzyme inhibition.
Key Hypothesized Therapeutic Targets:
-
Protein Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. The furo[2,3-c]pyrazole core can serve as a bioisostere for other fused heterocycles known to bind to the ATP-binding site of various kinases. The carboxylic acid moiety can form critical interactions with key residues in the hinge region or solvent-exposed areas of the kinase domain.
-
Carbonic Anhydrase Inhibition: Substituted heteroaryl-pyrazole carboxylic acids have been successfully developed as inhibitors of carbonic anhydrases (CAs), particularly isoforms associated with cancer, such as CA IX and CA XII.[9] The carboxylic acid can interact with the zinc ion in the active site, a mechanism distinct from classical sulfonamide inhibitors, offering a potential for novel selectivity profiles.[9]
-
Anti-inflammatory Applications (COX/LOX Inhibition): Pyrazole derivatives are famously represented by the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory potential of pyrazole-containing compounds is well-documented.[11] The furo[2,3-c]pyrazole scaffold could be explored for the development of new anti-inflammatory agents, with the carboxylic acid potentially mimicking the acidic moieties found in many non-steroidal anti-inflammatory drugs (NSAIDs).
The following diagram illustrates the logical flow from the core scaffold to the hypothesized biological targets.
Caption: Logical progression from the core scaffold to potential biological targets.
Synthetic Strategies
The synthesis of the this compound scaffold can be approached through several plausible routes, drawing inspiration from established methods for the synthesis of related furo[2,3-c]pyrazoles and pyrazole-3-carboxylic acids.[3][12] A potential synthetic pathway is outlined below.
Proposed Synthetic Scheme:
A viable approach involves a multi-step synthesis starting from a suitably substituted furan precursor. The key steps would involve the formation of the pyrazole ring via condensation with a hydrazine derivative, followed by functional group manipulations to introduce the carboxylic acid and achieve the desired dihydro-furan ring.
Caption: A plausible synthetic route to the target scaffold.
Detailed Application Notes and Protocols
This section provides detailed protocols for the initial biological evaluation of compounds derived from the this compound scaffold.
Application Note 1: Screening for Protein Kinase Inhibitory Activity
Rationale: The structural similarity of the furo[2,3-c]pyrazole core to known kinase hinge-binding motifs makes protein kinases a primary target class for this scaffold. The carboxylic acid can provide an additional anchoring point to enhance potency and selectivity. This protocol describes a general method for screening compounds against a panel of protein kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity. The remaining ATP is quantified using a luciferase-based system.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK2)
-
Substrate peptide specific for the kinase
-
Kinase buffer (containing MgCl2, DTT, and other necessary cofactors)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Add 5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the remaining ATP to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (µM) |
| FPC-001 | EGFR | 1.2 |
| FPC-002 | VEGFR2 | 0.8 |
| FPC-003 | CDK2 | 5.6 |
| Staurosporine | EGFR | 0.01 |
Application Note 2: Evaluation of Anticancer Activity
Rationale: Inhibition of key protein kinases or other cancer-relevant targets can lead to a reduction in cancer cell proliferation. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound ID | Cell Line | GI50 (µM) |
| FPC-001 | A549 | 2.5 |
| FPC-002 | MCF-7 | 3.1 |
| Doxorubicin | A549 | 0.1 |
Application Note 3: Assessment of Carbonic Anhydrase Inhibition
Rationale: As pyrazole carboxylic acids have shown promise as carbonic anhydrase (CA) inhibitors, this protocol details a method to assess the inhibitory activity of new furo[2,3-c]pyrazole derivatives against purified CA isoforms.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The reaction is monitored by a change in pH using a colorimetric indicator. The initial rate of the reaction is measured using a stopped-flow spectrophotometer.
Materials:
-
Purified human CA isoform (e.g., hCA II, hCA IX)
-
Buffer (e.g., HEPES-Tris) containing a pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water (substrate)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In the first syringe of the stopped-flow instrument, prepare a solution of the CA enzyme and the test compound at various concentrations in the assay buffer.
-
Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 10 minutes) to reach binding equilibrium.
-
-
Reaction Initiation and Measurement:
-
Fill the second syringe with CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Data Presentation:
| Compound ID | CA Isoform | Ki (nM) |
| FPC-001 | hCA II | 150 |
| FPC-001 | hCA IX | 25 |
| Acetazolamide | hCA II | 12 |
| Acetazolamide | hCA IX | 25 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its structural features, combined with the proven track record of related pyrazole derivatives, provide a strong rationale for its investigation as a source of novel inhibitors for a range of therapeutic targets. The protocols outlined in this guide offer a starting point for researchers to begin to unlock the potential of this exciting new class of compounds. Future work should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships, followed by more in-depth biological characterization of the most promising lead compounds.
References
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The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Available at: [Link]
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Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 13, 1636-1642. Available at: [Link]
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Journal of Medicinal Chemistry, 62(17), 8211-8221. Available at: [Link]
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Synthesis of furo[2,3-c]pyrazole derivatives 226. ResearchGate. Available at: [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115162. Available at: [Link]
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Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4433. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1213-1233. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
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Furo[2,3-c]pyrazole | C5H4N2O | CID 19738210. PubChem. Available at: [Link]
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The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 25(1), 164. Available at: [Link]
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Pharmacological activities of pyrazolone derivatives. ResearchGate. Available at: [Link]
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The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. University of Canterbury. Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5406. Available at: [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. Available at: [Link]
-
Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30453-30475. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]
-
Synthesis of Pyrrolo[2',3':4,5]Furo[3,2– c ]Pyridine–2–Carboxylic Acids. Sci-Hub. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]
-
Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. New Journal of Chemistry, 48(1), 127-138. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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- 9. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in Furo[2,3-c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to functionalize this core structure is crucial for the development of new therapeutic agents. This guide provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group, a key handle for molecular diversification, on the furo[2,3-c]pyrazole ring system.
While specific literature on the functionalization of furo[2,3-c]pyrazole carboxylic acids is emerging, the protocols herein are built upon well-established and analogous transformations of pyrazole carboxylic acids.[1][2][3] Researchers should consider these protocols as robust starting points, with the understanding that optimization for specific furo[2,3-c]pyrazole substrates may be necessary.
I. Synthetic Workflow Overview
The primary strategy for obtaining a diverse library of functionalized furo[2,3-c]pyrazoles involves a multi-step sequence. This workflow is designed for maximum flexibility, allowing for the late-stage introduction of various amines and alcohols.
Figure 1: General synthetic workflow.
II. Synthesis of Furo[2,3-c]pyrazole-5-carboxylic Acid: The Key Intermediate
The initial and crucial step is the synthesis of the furo[2,3-c]pyrazole core bearing a carboxylic acid or a precursor group. A common and effective method is the cyclocondensation of a suitable 1,3-dicarbonyl compound with a hydrazine derivative to form an ester-substituted furo[2,3-c]pyrazole, followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 1-Substituted-1H-furo[2,3-c]pyrazole-5-carboxylate
This protocol is adapted from analogous pyrazole syntheses and outlines the formation of the core heterocyclic system.[4]
Objective: To synthesize an ethyl 1-substituted-1H-furo[2,3-c]pyrazole-5-carboxylate.
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
Ethyl 2,4-dioxo-tetrahydrofuran-3-carboxylate (or a similar β-ketoester precursor) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to a concentration of approximately 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis to 1-Substituted-1H-furo[2,3-c]pyrazole-5-carboxylic Acid
Objective: To synthesize a 1-substituted-1H-furo[2,3-c]pyrazole-5-carboxylic acid from its corresponding ethyl ester.
Materials:
-
Ethyl 1-substituted-1H-furo[2,3-c]pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the furo[2,3-c]pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
After completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure furo[2,3-c]pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.
III. Functionalization of the Carboxylic Acid Group
The carboxylic acid group of the furo[2,3-c]pyrazole is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters.
A. Amide Bond Formation
The formation of an amide bond from a carboxylic acid typically requires activation of the carboxyl group to enhance its electrophilicity. Two common and effective methods are presented here.
Method 1: Conversion to Acyl Chloride Followed by Amination
This robust, two-step method involves the formation of a highly reactive acyl chloride intermediate, which readily reacts with a wide range of amines.[3][5]
Figure 2: Amide formation via an acyl chloride intermediate.
Objective: To synthesize a furo[2,3-c]pyrazole-5-carboxamide from the corresponding carboxylic acid.
Materials:
-
Furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene (solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (1.2 eq)
-
Triethylamine (Et₃N) or another suitable base (2.5 eq)
Procedure:
Step 1: Acyl Chloride Formation
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Monitor the reaction by observing the cessation of gas evolution and by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene to ensure complete removal of volatile reagents. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Method 2: Direct Amide Coupling using Coupling Reagents
Peptide coupling reagents offer a milder alternative to the acyl chloride method, allowing for the direct formation of amides from carboxylic acids and amines in a one-pot procedure. This is particularly useful for sensitive substrates.
Objective: To synthesize a furo[2,3-c]pyrazole-5-carboxamide using a direct coupling method.
Materials:
-
Furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling reagent (e.g., HATU, HBTU, or EDC·HCl) (1.2 eq)
-
Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)
-
Anhydrous DMF or DCM (solvent)
-
HOBt (optional, but recommended with EDC to suppress side reactions) (1.2 eq)
Procedure:
-
In a round-bottom flask, dissolve the furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA, 2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Group | By-products | Notes |
| HATU | O-Acyl(tetramethyl)isouronium | Tetramethylurea | Highly efficient, fast reaction times. |
| HBTU | O-Acyl(tetramethyl)isouronium | Tetramethylurea | Similar to HATU, widely used. |
| EDC·HCl | O-Acylisourea | N-Ethyl-N'-(3-dimethylaminopropyl)urea (water-soluble) | Often used with HOBt to improve efficiency and reduce racemization. By-product is easily removed by aqueous workup. |
| DCC | O-Acylisourea | Dicyclohexylurea (DCU) (sparingly soluble) | Effective, but the DCU by-product can be difficult to remove. |
B. Ester Bond Formation
Esterification of the furo[2,3-c]pyrazole carboxylic acid can be achieved through several methods, including the Fischer esterification under acidic conditions or by reacting the acyl chloride with an alcohol.
This is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst.[6]
Objective: To synthesize a furo[2,3-c]pyrazole-5-carboxylate ester.
Materials:
-
Furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq)
-
Desired alcohol (used as solvent or in excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (catalytic amount)
Procedure:
-
Suspend the furo[2,3-c]pyrazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol). The alcohol is typically used in large excess to serve as the solvent and drive the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
IV. Mechanistic Insights
A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing these functionalization reactions.
Figure 3: Simplified mechanism of amide formation via an acyl chloride.
In the acyl chloride method, thionyl chloride or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The subsequent nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond with the elimination of hydrogen chloride. The base (e.g., triethylamine) is crucial for neutralizing the HCl by-product, which would otherwise protonate the amine nucleophile and halt the reaction.
In direct coupling reactions, the coupling reagent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea by-product.
V. Conclusion
The functionalization of the carboxylic acid group on the furo[2,3-c]pyrazole scaffold is a key strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols provided in this guide, based on well-established pyrazole chemistry, offer a solid foundation for researchers to develop a diverse range of amide and ester derivatives. Careful consideration of the substrate's reactivity and the choice of reagents and reaction conditions will be paramount for successful synthesis.
VI. References
-
Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556. Available at: [Link]
-
Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-654. Available at: [Link]
-
Ilhan, İ. Ö., & Sarıpınar, E. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120. Available at: [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. Available at: [Link]
-
Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5029-5032.
-
LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]
-
Sener, A., et al. (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 335-340. Available at: [Link]
-
Sener, A., et al. (2006). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Hacettepe Journal of Biology and Chemistry, 34(1), 27-34.
-
Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087-4101. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of the Dihydro-furo[2,3-c]pyrazole Core for Structure-Activity Relationship (SAR) Studies
Introduction: The Dihydro-furo[2,3-c]pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of pyrazole and dihydrofuran ring systems to create the dihydro-furo[2,3-c]pyrazole core has emerged as a compelling strategy in modern drug discovery. This heterocyclic scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives are integral components of numerous FDA-approved drugs, and their fusion with a dihydrofuran moiety introduces unique three-dimensional features that can be exploited to fine-tune potency, selectivity, and pharmacokinetic properties.[2][4]
Derivatives of the closely related pyrano[2,3-c]pyrazole scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] Specifically, compounds bearing the dihydro-furo[2,3-c]pyrazole core have been investigated for their potential as anti-inflammatory, anti-malarial, and anticancer agents, often through the inhibition of key enzymes like protein kinases.[2][7][8]
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of the dihydro-furo[2,3-c]pyrazole core. The focus is on providing researchers with the tools to systematically explore the structure-activity relationships (SAR) of this promising scaffold, thereby accelerating the identification of novel therapeutic candidates.
Strategic Derivatization Points for SAR Exploration
The dihydro-furo[2,3-c]pyrazole core offers multiple strategic points for chemical modification. A systematic exploration of these positions is crucial for elucidating the SAR and optimizing the desired biological activity. The primary sites for derivatization include the pyrazole nitrogen (N1), various positions on the pyrazole ring (C3, C4, C5), and the dihydrofuran ring.
Caption: Key derivatization points on the dihydro-furo[2,3-c]pyrazole core for SAR studies.
Part 1: Derivatization of the Pyrazole Ring
The pyrazole moiety is a versatile platform for introducing a wide array of substituents. The following sections detail established protocols for its modification.
N-Alkylation and N-Arylation of the Pyrazole Nitrogen (N1)
Modification at the N1 position is a cornerstone of pyrazole chemistry, profoundly influencing the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability. The choice of substituent can also dictate the orientation of other groups and their interaction with the biological target.
Protocol 1: General Procedure for N1-Alkylation
This protocol describes a general method for the N1-alkylation of a dihydro-furo[2,3-c]pyrazole using an alkyl halide in the presence of a strong base.
Materials:
-
Dihydro-furo[2,3-c]pyrazole starting material
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the dihydro-furo[2,3-c]pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the pyrazole ring, forming the corresponding anion which is a potent nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction. It must be anhydrous as NaH reacts violently with water.
-
Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture and oxygen.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at halogenated positions of the pyrazole ring, typically at C4 or C5. This allows for the exploration of steric and electronic effects on biological activity.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of a bromo-dihydro-furo[2,3-c]pyrazole with a boronic acid or its ester.
Materials:
-
Bromo-dihydro-furo[2,3-c]pyrazole (1.0 equiv.)
-
Aryl or heteroaryl boronic acid pinacol ester (1.0 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the bromo-dihydro-furo[2,3-c]pyrazole, boronic acid derivative, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
Amide bonds are prevalent in pharmaceuticals due to their ability to form hydrogen bonds with biological targets. Introducing an amide functionality, for instance at C3, can significantly enhance binding affinity and specificity.
Protocol 3: Amide Coupling using HATU
This protocol describes the use of HATU, a highly efficient coupling reagent, for forming an amide bond between a dihydro-furo[2,3-c]pyrazole carboxylic acid and an amine.
Materials:
-
Dihydro-furo[2,3-c]pyrazole carboxylic acid (1.0 equiv.)
-
Amine (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve the dihydro-furo[2,3-c]pyrazole carboxylic acid in the anhydrous solvent.
-
Add the amine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Derivatization of the Dihydrofuran Ring
Modifications to the dihydrofuran ring can alter the overall conformation of the scaffold and introduce new points of interaction with the target protein.
Reduction to Tetrahydrofuran Analogs
Reduction of the dihydrofuran double bond to a tetrahydrofuran can increase the flexibility of the furanoid ring and introduce new stereocenters, which can be crucial for optimizing interactions with a chiral binding pocket.
Protocol 4: Catalytic Hydrogenation of the Dihydrofuran Ring
Materials:
-
Dihydro-furo[2,3-c]pyrazole derivative
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas source
Procedure:
-
Dissolve the dihydro-furo[2,3-c]pyrazole in the chosen solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydrofuran analog.
-
Purify as necessary by column chromatography.
Causality Behind Experimental Choices:
-
Pd/C: A heterogeneous catalyst that is highly effective for the hydrogenation of double bonds. It is easily removed by filtration.
-
Hydrogen Gas: The reducing agent for this transformation.
Oxidation to Furan Analogs
Oxidation of the dihydrofuran to the corresponding aromatic furan ring creates a planar, electron-rich system. This modification can be used to probe the importance of the three-dimensional structure of the dihydrofuran ring for biological activity and to introduce new possibilities for further functionalization via electrophilic aromatic substitution.
Protocol 5: Oxidation of Dihydrofuran to Furan
Materials:
-
Dihydro-furo[2,3-c]pyrazole derivative
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Procedure:
-
Dissolve the dihydro-furo[2,3-c]pyrazole in the anhydrous solvent.
-
Add DDQ (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the hydroquinone byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography.
SAR Data Presentation: A Case Study
The following table presents hypothetical SAR data for a series of dihydro-furo[2,3-c]pyrazole derivatives, illustrating how systematic modifications can influence biological activity. The data is based on the reported anti-inflammatory and anti-malarial activities of similar compounds.
| Compound | R¹ | R² | R³ | Anti-inflammatory IC₅₀ (µM) | Anti-malarial IC₅₀ (µM) |
| 1a | H | Ph | H | > 50 | > 10 |
| 1b | CH₃ | Ph | H | 25.4 | 8.2 |
| 1c | Bn | Ph | H | 15.1 | 5.6 |
| 2a | Bn | 4-Cl-Ph | H | 10.8 | 3.1 |
| 2b | Bn | 4-F-Ph | H | 12.5 | 3.9 |
| 3a | Bn | Ph | CONH₂ | 8.2 | 2.5 |
| 3b | Bn | Ph | CONH-Bn | 5.1 | 1.8 |
Data is illustrative and based on trends observed in the literature.
Conclusion
The dihydro-furo[2,3-c]pyrazole core represents a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic protocols and derivatization strategies outlined in this guide provide a robust framework for conducting systematic SAR studies. By exploring the chemical space around this privileged core, researchers can unlock its full potential and accelerate the discovery of new medicines.
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Application Notes & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of Fused Pyrazole Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fused pyrazole heterocycles are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] Their prevalence in pharmaceuticals, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 inhibitor Sildenafil, underscores the critical need for efficient, selective, and scalable synthetic methodologies.[5] This guide provides an in-depth exploration of modern catalytic strategies for constructing these privileged structures, moving beyond classical condensation reactions to focus on transition-metal and organocatalytic approaches that offer superior control and broader substrate scope. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols for key transformations.
The Strategic Importance of Catalysis in Fused Pyrazole Synthesis
The construction of fused pyrazole systems traditionally relies on the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.[6] While effective, these methods can lack regiochemical control and functional group tolerance. Modern catalytic methods address these limitations, enabling the precise and efficient assembly of complex molecular architectures. The primary catalytic approaches can be broadly categorized into:
-
Transition-Metal Catalysis: Leveraging the unique reactivity of metals like palladium, copper, and rhodium to orchestrate C-C and C-N bond formations through mechanisms such as cross-coupling, C-H activation, and annulation cascades.[7][8][9]
-
Organocatalysis: Utilizing small organic molecules to catalyze reactions, often through multicomponent reaction (MCR) pathways that offer high atom economy and convergence, frequently under environmentally benign conditions.[10][11]
This document will explore representative examples from these categories, providing both the theoretical underpinnings and practical execution details necessary for laboratory application.
Transition-Metal Catalysis: Precision and Versatility
Transition metals have revolutionized the synthesis of N-heterocycles by providing pathways for bond formations that are otherwise energetically prohibitive.[12][13] Palladium and copper, in particular, are workhorses in this domain.
Palladium-Catalyzed Annulation for Pyrazolo[3,4-b]pyridine Synthesis
The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][3][14] Palladium-catalyzed intramolecular cyclization of appropriately substituted aminopyrazoles provides a powerful and modular route to this scaffold. A common strategy involves the reaction of 5-aminopyrazoles with β-halovinyl aldehydes, which proceeds through a sequence of condensation followed by an intramolecular Heck-type reaction.[8][15]
-
Catalyst System: The choice of Pd(OAc)₂ as the precatalyst and PPh₃ as the ligand is a robust combination for many Heck-type reactions. Pd(OAc)₂ is readily reduced in situ to the active Pd(0) species. The triphenylphosphine (PPh₃) ligand stabilizes the Pd(0) center, prevents precipitation of palladium black, and modulates its reactivity to favor the desired catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is used to neutralize the H-X generated during the catalytic cycle, regenerating the active Pd(0) catalyst and driving the reaction to completion.
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, thereby accelerating the rate-limiting steps of the catalytic cycle.[8]
Caption: Workflow for Pd-catalyzed pyrazolo[3,4-b]pyridine synthesis.
-
Materials:
-
Substituted 5-aminopyrazole (1.2 mmol)
-
β-Halovinyl aldehyde (e.g., 2-chloro-3-phenylacrolein) (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.1 mmol)
-
Microwave reactor (e.g., Synthos 3000)
-
Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel
-
-
Procedure:
-
To a 10 mL microwave reactor vessel, add the 5-aminopyrazole (1.2 mmol), β-halovinyl aldehyde (1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and K₂CO₃ (290 mg, 2.1 mmol).
-
Grind the mixture gently with a spatula to ensure homogeneity.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 700 Watts, maintaining a temperature of 120 °C for 15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazolo[3,4-b]pyridine.
-
Copper-Catalyzed C-N Coupling for Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is another "privileged" structure in medicinal chemistry.[16][17] Copper-catalyzed Ullmann-type C-N coupling reactions provide an efficient means to introduce amino substituents onto a pre-formed pyrazolopyrimidine core, a key step in building libraries of bioactive compounds.[16]
-
Catalyst System: The combination of Copper(I) iodide (CuI) and a suitable ligand is classic for Ullmann couplings. CuI is a reliable source of the active Cu(I) species. The N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) ligand is crucial; it coordinates to the copper center, increasing its solubility and promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[16]
-
Solvent: Diethylene glycol (DEG) is used as a high-boiling polar solvent, which is ideal for microwave heating and helps to solubilize the reactants and catalyst system.
-
Base: K₂CO₃ is a cost-effective inorganic base sufficient to deprotonate the amine nucleophile, facilitating its entry into the catalytic cycle.
| Entry | Amine | Product Yield (%)[16] |
| 1 | Morpholine | 93% |
| 2 | Pyrrolidine | 91% |
| 3 | Aniline | 85% |
| 4 | Benzylamine | 88% |
| 5 | Diethylamine | 75% |
-
Materials:
-
5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (0.19 mmol)
-
Amine (e.g., morpholine) (0.29 mmol, 1.5 equiv.)
-
Copper(I) iodide (CuI) (1.9 mg, 0.01 mmol, 5 mol%)
-
Ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (6 mg, 0.02 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (52 mg, 0.38 mmol, 2 equiv.)
-
Diethylene glycol (DEG) (1 mL)
-
Dichloromethane (CH₂Cl₂), water
-
-
Procedure:
-
In a 10 mL microwave reactor vessel, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine precursor (50 mg, 0.19 mmol), amine (1.5 equiv.), CuI (5 mol%), Ligand L-1 (10 mol%), and K₂CO₃ (2 equiv.).
-
Add diethylene glycol (1 mL) and stir the solution briefly.
-
Seal the vessel and heat in a microwave reactor at 80 °C for 1 hour.
-
After cooling to ambient temperature, add water (5 mL) to the reaction mixture.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the 3,5-bis-aminated product.
-
Organocatalysis via Multicomponent Reactions (MCRs)
Organocatalysis has emerged as a powerful, metal-free alternative for constructing complex heterocycles. Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are particularly well-suited for this approach. The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic example.[10][11][18][19]
The four-component synthesis of dihydropyrano[2,3-c]pyrazoles proceeds through a highly convergent cascade mechanism. The reaction is typically initiated by two separate, concurrent processes:
-
Pyrazolone Formation: Condensation of ethyl acetoacetate and hydrazine hydrate to form a 5-pyrazolone intermediate.[19]
-
Knoevenagel Condensation: A base-catalyzed reaction between an aryl aldehyde and malononitrile to generate an arylidene malononitrile intermediate.[19]
The crucial step is the subsequent Michael addition of the pyrazolone onto the electron-deficient alkene of the arylidene malononitrile, followed by intramolecular cyclization and tautomerization to yield the final fused heterocyclic product. Organocatalysts like thiourea dioxide or simple bases facilitate these steps by activating the substrates and stabilizing intermediates.[10]
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Application Notes and Protocols for the Catalytic Hydrogenation of Furo[2,3-c]pyrazoles
Introduction: Unlocking the Potential of Saturated Furo[2,3-c]pyrazole Scaffolds
The furo[2,3-c]pyrazole core represents a fascinating heterocyclic scaffold, merging the structural features of a furan and a pyrazole ring system.[1] While the synthesis and properties of the aromatic furo[2,3-c]pyrazoles are an area of active investigation, the strategic saturation of this ring system via catalytic hydrogenation opens a gateway to a diverse range of three-dimensional molecular architectures. These saturated or partially saturated derivatives are of significant interest to researchers in medicinal chemistry and drug development, as the introduction of chiral centers and the transition from a planar aromatic system to a more flexible, saturated core can profoundly influence biological activity and pharmacokinetic properties.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the catalytic hydrogenation of furo[2,3-c]pyrazoles. We will delve into the rationale behind catalyst selection, reaction optimization, and stereochemical control, offering field-proven insights to guide your experimental design.
Core Principles: The Catalytic Hydrogenation of Fused Heterocycles
The catalytic hydrogenation of heteroaromatic compounds, such as furo[2,3-c]pyrazoles, presents unique challenges compared to their carbocyclic counterparts. The presence of heteroatoms (nitrogen and oxygen) can influence the adsorption of the molecule onto the catalyst surface and may lead to catalyst poisoning or complex reaction pathways. The primary objective is the reduction of the furan ring, which is generally more susceptible to hydrogenation than the pyrazole ring. However, achieving high yields and, crucially, controlling the stereoselectivity of the newly formed chiral centers are paramount.
Mechanism and Rationale
The hydrogenation of the furan moiety in the furo[2,3-c]pyrazole system is anticipated to proceed through a series of steps involving the adsorption of the substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The stereochemical outcome is dictated by the facial selectivity of the hydrogen addition, which is influenced by the catalyst, the substrate's steric and electronic properties, and the reaction conditions.
Figure 1: Generalized workflow for the catalytic hydrogenation of furo[2,3-c]pyrazoles.
Catalyst Selection and Reaction Optimization
The choice of catalyst is critical for a successful hydrogenation. For the reduction of furan rings, several heterogeneous catalysts have proven effective. The selection will depend on the desired level of hydrogenation and the functional groups present on the furo[2,3-c]pyrazole core.
| Catalyst | Typical Loading (mol%) | Pressure (bar H₂) | Temperature (°C) | Solvent | Key Characteristics & Considerations |
| Palladium on Carbon (Pd/C) | 5-10 | 1-50 | 25-80 | Methanol, Ethanol, Ethyl Acetate | Highly active, may require milder conditions to avoid over-reduction. |
| Rhodium on Alumina (Rh/Al₂O₃) | 1-5 | 10-100 | 25-100 | Alcohols, Acetic Acid | Often provides good stereoselectivity. Acetic acid can enhance activity. |
| Ruthenium on Carbon (Ru/C) | 1-5 | 50-150 | 50-120 | Alcohols, Water | Can be effective for more challenging substrates. May require higher pressures and temperatures. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1-5 | 1-50 | 25-80 | Acetic Acid, Ethanol | Often used for complete saturation. The in-situ reduction to active Pt is a key feature. |
Solvent Effects
The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used and can participate in the hydrogen transfer process. For substrates with acid-sensitive functional groups, aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) may be preferred.
Detailed Experimental Protocol: A Representative Hydrogenation
This protocol describes a general procedure for the catalytic hydrogenation of a generic furo[2,3-c]pyrazole using 10% Palladium on Carbon (Pd/C). Note: This is a starting point and may require optimization for specific substrates.
Materials and Equipment
-
Furo[2,3-c]pyrazole substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Methanol (MeOH)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
NMR spectrometer and/or LC-MS for analysis
Step-by-Step Procedure
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been leak-tested.
-
Substrate and Catalyst Loading:
-
To the reaction vessel, add the furo[2,3-c]pyrazole substrate (e.g., 1.0 mmol).
-
Under an inert atmosphere (to prevent catalyst oxidation), carefully add 10% Pd/C (5-10 mol%, e.g., 53-106 mg for a substrate with a MW of ~200 g/mol ).
-
Add anhydrous methanol (e.g., 10 mL).
-
-
System Purge:
-
Seal the reaction vessel.
-
Purge the system with an inert gas (e.g., nitrogen) three times to remove any air.
-
Evacuate the vessel and then carefully introduce hydrogen gas, repeating this purge cycle three times.
-
-
Reaction Execution:
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Begin agitation (stirring or shaking) and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (e.g., TLC, LC-MS) after carefully depressurizing and purging the system.
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Product Isolation and Analysis:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by techniques such as column chromatography or recrystallization.
-
Characterize the final product by NMR, HRMS, and other appropriate analytical methods to confirm its structure and purity.
-
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation of furo[2,3-c]pyrazoles.
Stereochemical Considerations
The hydrogenation of the furan ring in furo[2,3-c]pyrazoles typically results in the formation of two new stereocenters, leading to the possibility of syn and anti diastereomers. The stereochemical outcome is often influenced by the catalyst and the steric hindrance around the furan ring. Chiral catalysts or auxiliaries may be employed to achieve enantioselective hydrogenation, a topic of significant interest in asymmetric synthesis.[2] The diastereoselectivity of the reaction should be carefully determined using techniques like NMR spectroscopy (e.g., NOE experiments).
Figure 3: Possible stereochemical outcomes of the hydrogenation.
Troubleshooting and Safety
-
Low Conversion: Increase hydrogen pressure, temperature, or catalyst loading. Ensure the catalyst is active and not poisoned.
-
Byproduct Formation: Over-reduction or side reactions can occur. Milder conditions (lower temperature and pressure) may be necessary.
-
Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always operate in a well-ventilated fume hood and behind a safety shield. Palladium on carbon can be pyrophoric, especially after use; handle with care and quench properly.
Conclusion
The catalytic hydrogenation of furo[2,3-c]pyrazoles is a powerful tool for accessing novel, saturated heterocyclic scaffolds. A systematic approach to catalyst screening and reaction optimization is key to achieving high yields and controlling stereoselectivity. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the rich chemical space of hydrogenated furo[2,3-c]pyrazoles and their potential applications in drug discovery and materials science.
References
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Štefánik, M., Gáplovský, A., & Mečiarová, M. (2018). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 14, 2686–2694. [Link]
- Kovács, E., et al. (2010). Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives on Heterogeneous Catalysts.
-
El-Metwally, A. M., & El-Gazzar, A. B. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(20), 4758. [Link]
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-
Štefánik, M., Gáplovský, A., & Mečiarová, M. (2018). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. ResearchGate. [Link]
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-
Kumar, R., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(37), 25964-25985. [Link]
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Ota, K., & Himeda, Y. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(1), 102. [Link]
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-
Li, X., et al. (2024). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers. [Link]
-
Wang, D.-S., et al. (2019). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 141(24), 9537–9542. [Link]
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National Center for Biotechnology Information (n.d.). Furo[2,3-c]pyrazole. PubChem. Retrieved from [Link]
-
Sadowski, M., et al. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(21), 6599. [Link]
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Introduction: The Dihydro-furo[2,3-c]pyrazole Scaffold - A Privileged Motif in Drug Discovery
Application Notes and Protocols: Dihydro-furo[2,3-c]pyrazoles in Medicinal Chemistry
In the landscape of medicinal chemistry, the identification of "privileged structures" — molecular scaffolds capable of binding to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The dihydro-furo[2,3-c]pyrazole core, a fused heterocyclic system comprising a dihydropyran ring fused to a pyrazole ring, has emerged as one such scaffold.[1][2] Its rigid, three-dimensional architecture provides a unique conformational restraint that is often conducive to high-affinity interactions with enzyme active sites and receptors.
The pyrazole moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[3] When fused with a dihydrofuran ring, the resulting scaffold gains new steric and electronic properties, opening avenues to a wide spectrum of pharmacological activities.[1] Indeed, derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making them a subject of intense investigation for drug development professionals.[4][5][6] This guide provides a detailed overview of the synthesis and application of these promising compounds, complete with field-proven protocols and mechanistic insights.
Synthesis: A Modern Approach to Scaffold Construction
The construction of the dihydro-furo[2,3-c]pyrazole core is efficiently achieved through multi-component reactions (MCRs). This synthetic strategy is favored in modern medicinal chemistry for its inherent efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.[7] A particularly effective method is the one-pot, four-component condensation reaction, which can be performed under environmentally benign conditions.[7][8]
Causality in Synthesis: Why a Multi-Component Reaction?
The choice of an MCR is a deliberate one, driven by the need for synthetic efficiency in a drug discovery setting. Instead of a linear, multi-step synthesis that requires isolation and purification of intermediates, an MCR combines multiple reactants in a single vessel to form a complex product in one operation. This domino process, involving a sequence of reactions like Knoevenagel condensation, Michael addition, and intramolecular cyclization, minimizes solvent waste, reduces reaction time, and simplifies the overall workflow, accelerating the synthesis of analog libraries for structure-activity relationship (SAR) studies.[7][8]
Protocol 1: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol describes a general, environmentally friendly procedure for synthesizing a library of 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol:Water (1:1) mixture or other green solvent like PEG-400[9]
-
Optional catalyst (e.g., L-proline, piperidine, or catalyst-free grinding)[7]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and 10 mL of the ethanol:water solvent.
-
Self-Validation Checkpoint: A homogenous solution or a fine suspension should be formed upon initial mixing.
-
If using a catalyst, add it at this stage (e.g., 10 mol% L-proline).
-
Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Alternatively, for a solvent-free approach, the reactants can be combined and ground together in a mortar and pestle.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Self-Validation Checkpoint: A new, more polar spot corresponding to the product should appear on the TLC plate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[7]
Medicinal Chemistry Applications
Anticancer Activity
The dihydro-furo[2,3-c]pyrazole scaffold is a promising framework for the development of novel anticancer agents.[5][10][11][12] Many derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, liver, and colon.[5][13] One of the primary mechanisms of action is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[10][13]
Mechanism of Action: Kinase Inhibition Protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often overexpressed or hyperactivated in cancer cells.[13] The planar, aromatic nature of the pyrazole ring allows it to function as an ATP-mimetic, fitting into the ATP-binding pocket of these kinases. This competitive inhibition blocks the downstream signaling pathways that drive tumor growth and angiogenesis. Several dihydropyrano[2,3-c]pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[13]
Structure-Activity Relationship (SAR) Insights The anticancer activity of these compounds is highly dependent on the substituents at various positions of the fused ring system.
| Compound Series | R Group (Position 4) | Target Cell Line | IC50 (µM) | Citation |
| Dihydropyrano[2,3-c]pyrazoles | 2-Bromophenyl | HepG2 (Liver) | 0.71 | [13] |
| Dihydropyrano[2,3-c]pyrazoles | 4-Nitrophenyl | HCT-116 (Colon) | 8.24 | [10] |
| Dihydropyrano[2,3-c]pyrazoles | 4-Chlorophenyl | MCF-7 (Breast) | 5.23 | [10] |
| Dihydropyrano[2,3-c]pyrazoles | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 4.98 | [10] |
Note: This table presents a selection of data to illustrate SAR trends. IC50 values can vary based on assay conditions.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[14][15][16]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihydro-furo[2,3-c]pyrazole test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Self-Validation Checkpoint: Microscopic examination should confirm that cells are attached and have formed a sub-confluent monolayer.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[14]
-
Self-Validation Checkpoint: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals, which should be visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance of each well at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents, exemplified by the selective COX-2 inhibitor Celecoxib.[4][17] Dihydro-furo[2,3-c]pyrazole derivatives have also demonstrated significant anti-inflammatory properties, likely through a similar mechanism.[18][19]
Mechanism of Action: COX-2 Inhibition The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[19] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[18][20]
Protocol 3: In Vivo Anti-inflammatory Evaluation using Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[21][22][23][24]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Plebismometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[23][25] The control group receives only the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[21][25]
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
Self-Validation Checkpoint: The vehicle control group should show a significant, time-dependent increase in paw volume, typically peaking around 3-5 hours. The standard drug group should show a significant reduction in this edema.
-
Calculate the paw edema volume (ΔV = Vt - V₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
Representative Data:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Citation |
| Vehicle Control | - | 0 | - |
| Indomethacin | 10 | ~75-80% | [25] |
| Pyrazole Derivative A | 50 | ~50-70% | [4] |
| Pyrazole Derivative B | 50 | ~60-75% | [17] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Dihydro-furo[2,3-c]pyrazoles and related furopyrazoles have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][26][27][28]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29][30][31][32]
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Chloramphenicol, Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[29]
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[32] This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (broth only).
-
Self-Validation Checkpoint: The serial dilution should be performed accurately to ensure a correct concentration gradient. The sterility control well should remain clear throughout the experiment.
-
Inoculate all wells (except the sterility control) with 10 µL of the prepared microbial suspension.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
-
Self-Validation Checkpoint: The growth control well must be turbid, and the MIC for the standard drug against the quality control strain should fall within the expected range.
Representative Data:
| Compound | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | F. oxysporum MIC (µg/mL) | Citation |
| Furopyrazole 12 | 3.125 | > 50 | > 50 | [26] |
| Furopyrazole 7 | > 50 | > 50 | 6.25 | [26] |
| Ciprofloxacin | 0.5 | 0.5 | N/A | [4] |
| Chloramphenicol | 3.125 | 6.25 | N/A | [26] |
Conclusion and Future Perspectives
The dihydro-furo[2,3-c]pyrazole scaffold represents a highly versatile and medicinally relevant framework. The efficiency of its synthesis via multi-component reactions allows for the rapid exploration of chemical space, facilitating the optimization of its diverse biological activities. The demonstrated applications in oncology, inflammation, and infectious diseases underscore its potential as a source of next-generation therapeutics. Future research should focus on elucidating novel mechanisms of action, optimizing pharmacokinetic and pharmacodynamic profiles through targeted structural modifications, and exploring its potential against other therapeutic targets. The continued investigation of this privileged scaffold is a promising avenue for addressing unmet medical needs.
References
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
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Broth microdilution. (n.d.). Grokipedia. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
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"On-water" one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. (2025). ResearchGate. Retrieved from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. Retrieved from [Link]
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A novel and efficient one-pot synthesis of furo[3′,4′:5,6]pyrido[2,3-c]pyrazole derivatives using organocatalysts. (2025). ResearchGate. Retrieved from [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Retrieved from [Link]
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Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. (2019). ACG Publications. Retrieved from [Link]
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Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]
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Synthetic Developments in Functionalized Pyrano[2,3-c]pyrazoles. A Review. (2025). ResearchGate. Retrieved from [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
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A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Retrieved from [Link]
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Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed. Retrieved from [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Retrieved from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Screening of Pyrimidine Annulated Dihydropyrano[2, 3-c]pyrazole Derivatives. (n.d.). KoreaScience. Retrieved from [Link]
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Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. (2025). R Discovery. Retrieved from [Link]
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A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial activity of Dihydropyrano [2,3-c]pyrazole derivatives (5a-m). (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Three-Component One-Pot Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole Derivatives in Aqueous Media. (2025). ResearchGate. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved from [Link]
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Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. Retrieved from [Link]
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Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of Bioactive Dihydro-furo[2,3-c]pyrazole Compounds
Introduction
The dihydro-furo[2,3-c]pyrazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] Phenotypic screening campaigns often identify hits from this class of compounds; however, the subsequent step of elucidating their mechanism of action by identifying the specific molecular target(s) is a significant bottleneck in drug discovery.[7][8][9] This process, known as target deconvolution, is critical for lead optimization, understanding potential off-target effects, and building a robust biological rationale for a therapeutic program.[7][9]
This document provides a comprehensive, multi-phased guide for researchers, scientists, and drug development professionals to systematically identify the protein targets of novel, bioactive dihydro-furo[2,3-c]pyrazole compounds. Our approach integrates computational prediction with robust, orthogonal experimental validation methods, ensuring a high degree of confidence in target identification. We move from broad, hypothesis-generating techniques to precise, cellular-level validation of target engagement.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Rationale: Before committing to resource-intensive wet lab experiments, computational (in silico) methods offer a powerful, cost-effective strategy to generate a ranked list of potential protein targets.[10][11][12] These methods leverage vast chemogenomic databases to predict interactions based on the compound's structure and known ligand-target relationships.[13]
Core Techniques:
-
Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules often have similar biological activities.[13] The dihydro-furo[2,3-c]pyrazole of interest is used as a query to search databases like ChEMBL for structurally similar compounds with known protein targets.
-
Pharmacophore Modeling & Panel Docking: This structure-based method involves docking the compound's 3D conformation against a library of protein crystal structures to predict binding affinity and identify potential targets.[10][14] This can help prioritize target classes that are a good fit for the compound's size, shape, and electronic properties.
Workflow: In Silico Target Prediction
Caption: Workflow for computational target prediction.
Expected Outcome: A prioritized list of 10-20 high-probability candidate targets. This list will guide the selection of focused experimental validation strategies in the subsequent phases.
Phase 2: Experimental Validation via Affinity-Based Proteomics
Rationale: Following hypothesis generation, the next crucial step is to provide direct physical evidence of the compound interacting with its protein targets. Affinity-based chemical proteomics is the gold standard for this purpose.[15][16][17] This approach uses a modified version of the bioactive compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[18][19]
Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Principle: This technique involves immobilizing a derivatized version of the dihydro-furo[2,3-c]pyrazole compound onto a solid support (e.g., agarose beads).[18][20] This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the compound are retained on the matrix while non-binding proteins are washed away. The captured proteins are then eluted, separated, and identified using high-resolution mass spectrometry.[20][21]
Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Key steps in an AC-MS experiment.
Protocol: AC-MS for Target Identification
-
Affinity Probe Synthesis:
-
Causality: A crucial prerequisite is the synthesis of a probe molecule. This involves chemically modifying the parent dihydro-furo[2,3-c]pyrazole to introduce a linker arm at a position that does not disrupt its biological activity. The linker terminates in a reactive group (e.g., NHS ester, alkyne) for subsequent immobilization.
-
Step 1: Perform a Structure-Activity Relationship (SAR) study to identify a non-critical position on the pyrazole scaffold for linker attachment.
-
Step 2: Synthesize two probes: an "active" probe from the bioactive compound and a "negative control" probe from a structurally similar but biologically inactive analog. The negative control is vital for distinguishing specific binders from non-specific matrix interactors.
-
Step 3: Confirm that the modified active probe retains its biological activity in a relevant phenotypic assay. A significant loss of activity indicates that the modification site is critical for target binding, and an alternative linker position should be explored.
-
-
Immobilization on Solid Support:
-
Step 1: Covalently couple the active and negative control probes to a solid support (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol to create two separate affinity matrices.
-
Step 2: Prepare a "mock" matrix using beads treated only with the coupling buffer to control for proteins that bind non-specifically to the support itself.
-
-
Protein Extraction and Incubation:
-
Step 1: Culture and harvest cells from a biologically relevant cell line. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Step 2: Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA assay.
-
Step 3: Incubate a standardized amount of total protein (e.g., 5-10 mg) with each of the three matrices (active, negative control, mock) for 2-4 hours at 4°C with gentle rotation.
-
Step 4 (Competition Control): Set up a parallel incubation of the active matrix with cell lysate that has been pre-incubated with a 100-fold molar excess of the free, unmodified bioactive compound. True targets will show significantly reduced binding in this competition sample.
-
-
Washing and Elution:
-
Step 1: Pellet the beads by centrifugation and discard the supernatant.
-
Step 2: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Step 3: Elute the specifically bound proteins using a competitive eluent (e.g., high concentration of free compound) or a denaturing eluent (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry and Data Analysis:
-
Step 1: Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Step 2: Perform in-gel tryptic digestion of the protein bands.
-
Step 3: Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Step 4: Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).
-
Step 5: A high-confidence "hit" is a protein that is significantly enriched in the active probe pulldown compared to all three controls (negative control probe, mock beads, and competition elution).
-
Method 2: Kinase Profiling using KiNativ™
Rationale: Pyrazole scaffolds are frequently found in kinase inhibitors.[2][5] If the in silico analysis or the compound's known phenotype suggests kinase inhibition, a targeted profiling approach is highly efficient. The KiNativ™ platform is a powerful chemical proteomics method that assesses a compound's ability to compete with an ATP-biotin probe for binding to the active sites of native kinases within a cell lysate.[22][23][24] This provides a selectivity profile of the inhibitor across a large portion of the expressed kinome.[25][26]
Protocol: Kinase Inhibitor Profiling
-
Lysate Preparation: Prepare a native cell lysate as described in the AC-MS protocol.
-
Inhibitor Incubation: Incubate lysate aliquots with a range of concentrations of the dihydro-furo[2,3-c]pyrazole compound.
-
Probe Labeling: Add the ATP-biotin probe to the lysates. The probe will covalently label the active site lysine of kinases that are not occupied by the test compound.[22]
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead tryptic digestion.
-
MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: The degree of inhibition is determined by the reduction in the MS signal for a given kinase peptide in the presence of the compound compared to a vehicle control. Plotting inhibition versus compound concentration allows for the determination of IC50 values for hundreds of kinases simultaneously.
Data Presentation: Kinase Profiling Results
| Kinase Target | IC50 (nM) with Compound X | Known Function |
| CDK2 | 55 | Cell Cycle Regulation |
| GSK3B | 120 | Glycogen Metabolism, Signaling |
| SRC | 850 | Cell Adhesion, Proliferation |
| EGFR | >10,000 | Growth Factor Signaling |
| p38a | >10,000 | Stress Response Signaling |
Phase 3: Confirming Target Engagement in a Cellular Environment
Rationale: While affinity-based methods are excellent for identifying direct binding partners, it is imperative to confirm that this interaction occurs within the complex milieu of a living cell.[27] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[28][29][30]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[27] When a protein binds to a ligand (like our pyrazole compound), it generally becomes more resistant to heat-induced denaturation.[29] In a CETSA experiment, cells are treated with the compound and then heated. The amount of target protein remaining in the soluble fraction after heating is quantified; an increase in soluble protein in compound-treated cells compared to control cells indicates target engagement.[30][31]
Workflow: Cellular Thermal Shift Assay (CETSA)
Sources
- 1. Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 27. CETSA [cetsa.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Given that this is a novel heterocyclic scaffold with limited published data, this guide provides a proposed synthetic route based on established chemical principles and offers solutions to potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic strategy for this compound?
A1: A robust and logical approach involves a two-step sequence starting from a suitable dihydrofuran precursor. The overall strategy is a Knorr-type pyrazole synthesis followed by saponification.[1][2] The key steps are:
-
Cyclocondensation: Reaction of ethyl 2-(ethoxymethylene)-3-oxo-tetrahydrofuran-4-carboxylate with hydrazine hydrate to form the ethyl ester of the target molecule.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.
This strategy localizes the main challenges to the formation of the fused heterocyclic core and the final deprotection step under conditions that preserve the integrity of the molecule.
Q2: Why is the 4,5-dihydro-1H-furo[2,3-c]pyrazole core challenging to synthesize?
A2: The primary challenges stem from the fusion of two saturated/partially saturated five-membered rings, which can introduce ring strain. Furthermore, the dihydropyrazole (pyrazoline) ring is susceptible to oxidation to the more stable aromatic pyrazole.[2] The presence of the carboxylic acid group adds another layer of complexity, particularly regarding purification, due to its high polarity and potential for zwitterion formation.
Q3: What are the expected physicochemical properties of the final product?
A3: this compound is expected to be a highly polar, crystalline solid. Its amphoteric nature (containing both a basic pyrazoline nitrogen and an acidic carboxylic acid) suggests it will have low solubility in many common organic solvents but may be soluble in polar protic solvents like water, methanol, or DMSO, especially upon salt formation. This polarity is a critical factor for purification strategies.[3][4]
Q4: Can I use a substituted hydrazine in the cyclocondensation step?
A4: Yes, using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) is a common method for synthesizing N-substituted pyrazoles and pyrazolines.[1] However, be aware of potential regioselectivity issues. With an unsymmetrical precursor, two different regioisomers can be formed. The regiochemical outcome is often dictated by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl equivalent.[1][2]
Proposed Synthetic Workflow & Key Protocols
The diagram below outlines the proposed two-step synthetic pathway.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate (Ester Intermediate)
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxo-tetrahydrofuran-4-carboxylate (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS, typically 2-6 hours).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate should form. If it does not, extract the aqueous layer with a polar solvent like ethyl acetate or a mixture of chloroform/isopropanol.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis.
Part 1: Cyclocondensation Reaction
Problem 1: Low or no yield of the desired ester intermediate.
-
Possible Cause A: Incomplete reaction. The cyclocondensation may be slow or stall.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (1-5 mol%). This can catalyze the initial imine formation and subsequent dehydration steps.[1] You can also try increasing the reaction temperature or switching to a higher-boiling solvent like n-butanol.
-
-
Possible Cause B: Formation of side products. You may observe the formation of the fully oxidized, aromatic furo[2,3-c]pyrazole.
-
Solution: This occurs via air oxidation of the dihydropyrazole product. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the workup is performed promptly after the reaction is complete.
-
-
Possible Cause C: Poor quality of starting materials. Hydrazine hydrate can degrade over time.
-
Solution: Use a fresh bottle of hydrazine hydrate or verify its concentration. Ensure your dihydrofuran precursor is pure.
-
Problem 2: Difficulty purifying the ester intermediate.
-
Possible Cause A: Streaking on silica gel TLC. The product may have some residual basicity from the pyrazole nitrogens, causing it to interact strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your chromatography eluent.[5] This will neutralize the acidic sites on the silica and improve peak shape.
-
-
Possible Cause B: Co-elution with impurities.
-
Solution: Optimize your solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is recommended. If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase C18 silica.[3]
-
| Parameter | Condition 1 (Standard) | Condition 2 (Acid Catalyzed) | Condition 3 (High Temp) |
| Solvent | Ethanol | Ethanol | n-Butanol |
| Catalyst | None | Acetic Acid (2 mol%) | None |
| Temperature | 78 °C | 78 °C | 118 °C |
| Typical Time | 4-8 h | 2-4 h | 1-3 h |
| Potential Issue | Slow reaction | Potential for side reactions | Risk of decomposition |
Table 1: Recommended starting conditions for optimizing the cyclocondensation reaction.
Part 2: Hydrolysis (Saponification)
Problem 3: Low yield of the final carboxylic acid.
-
Possible Cause A: Ring opening or decomposition. The fused ring system may be unstable under strongly basic or acidic conditions.
-
Solution: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) at room temperature is generally preferred over NaOH or KOH as it is less harsh. Avoid prolonged reaction times and excessive heat. During acidification, add the acid slowly and keep the solution cool in an ice bath to dissipate any heat generated.
-
-
Possible Cause B: Incomplete precipitation. The product may have some solubility in the acidic aqueous solution.
-
Solution: After acidification, if precipitation is minimal, saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of your product (salting out). Subsequently, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, 5:1 Chloroform/IPA).
-
Problem 4: The final product is impure or difficult to handle.
-
Possible Cause A: Product is hygroscopic or an amorphous solid.
-
Solution: After filtration, dry the product thoroughly under high vacuum, possibly over a desiccant like P₂O₅. To obtain a crystalline solid, attempt recrystallization from a suitable solvent system. Good starting points for polar molecules include methanol/ether, ethanol/water, or DMSO/water mixtures.
-
-
Possible Cause B: Contamination with inorganic salts.
-
Solution: Ensure the filtered product is washed thoroughly with cold deionized water to remove any residual LiCl or HCl. If salt contamination persists, dissolving the crude product in a minimal amount of hot solvent and filtering it hot can remove insoluble inorganic impurities.
-
Caption: Troubleshooting decision tree for low hydrolysis yield.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 100. Available from: [Link]
-
Heller, S. T., & Natarajan, S. R. (2014). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(9), 2309. Available from: [Link]
-
Kopcsándi, Z., et al. (2019). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 679–684. Available from: [Link]
-
Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120. Available from: [Link]
-
Kopcsándi, Z., et al. (2019). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. ResearchGate. Available from: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN77. Available from: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from: [Link]
-
Asian Journal of Research in Chemistry. (2023). Innovative Strategies for Pyrazole Derivative Synthesis. Asian J. Research Chem., 16(3), 295-303. Available from: [Link]
- Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Park, J. M. (2018). Answer to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
Furo[2,3-c]pyrazole Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for the synthesis of furo[2,3-c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this valuable synthetic transformation. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Navigating the Synthesis of Furo[2,3-c]pyrazoles
The construction of the furo[2,3-c]pyrazole scaffold is a nuanced process, often presenting challenges that can impact yield, purity, and reproducibility. This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Primary Synthetic Route: Silver-Catalyzed Intramolecular Cyclization of 4-Alkynyl-3-hydroxy-1H-pyrazoles
A prevalent and effective method for synthesizing 2H-furo[2,3-c]pyrazoles involves the silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. This key transformation, however, is not without its potential pitfalls.
Q1: My Silver-Catalyzed Cyclization to Furo[2,3-c]pyrazole is Sluggish or Incomplete. What are the Likely Causes and How Can I Improve the Conversion?
A1: Low conversion in this cyclization can stem from several factors, primarily related to the catalyst activity, reaction conditions, and the quality of your starting material.
-
Causality: Silver(I) catalysts are "alkynophilic," meaning they activate the alkyne moiety towards nucleophilic attack by the adjacent hydroxyl group.[1] If the catalyst's activity is compromised or the reaction conditions are not optimal, this activation will be inefficient, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Catalyst Choice and Handling:
-
While various silver salts can be used, silver(I) acetate or silver(I) triflate are often effective.
-
Ensure your silver salt is fresh and has been stored properly, as silver compounds can be light-sensitive and may degrade over time.
-
Consider using a freshly prepared solution of the silver catalyst.
-
-
Solvent and Base Selection:
-
The choice of solvent and base is critical. A polar aprotic solvent like DMF is commonly used to dissolve the reactants and facilitate the reaction.[2]
-
The base plays a crucial role in deprotonating the hydroxyl group, increasing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[2] Experiment with different bases to find the optimal one for your specific substrate.
-
-
Temperature Optimization:
-
Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS at various temperatures (e.g., 60-80 °C) to find the sweet spot for your substrate. Excessive heat can lead to decomposition.
-
-
Inert Atmosphere:
-
While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that may consume starting materials or deactivate the catalyst.
-
-
Q2: I am Observing Significant Byproduct Formation in My Silver-Catalyzed Cyclization. What are the Common Side Reactions and How Can I Suppress Them?
A2: Side reactions in silver-catalyzed alkyne cyclizations often involve intermolecular reactions or alternative cyclization pathways.
-
Causality: The activated alkyne intermediate is highly reactive. If the intramolecular cyclization is slow, intermolecular reactions such as dimerization or polymerization of the starting material can occur. Additionally, depending on the substrate, undesired cyclization pathways might be accessible.
-
Troubleshooting Steps:
-
Concentration Control:
-
Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. This can be particularly important for less reactive substrates.
-
-
Slow Addition of a Reactant:
-
If you suspect dimerization is an issue, consider adding the alkynyl pyrazole substrate slowly to a solution of the catalyst and base. This maintains a low concentration of the starting material throughout the reaction, minimizing intermolecular reactions.
-
-
Thorough Characterization of Byproducts:
-
Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproducts will provide valuable clues about the undesired reaction pathways and help in devising a more effective strategy to avoid them. For instance, the formation of a six-membered ring would indicate a 6-exo-dig cyclization, which might be suppressed by modifying the electronic properties of the substrate or the catalyst.
-
-
Starting Material Synthesis: Sonogashira Coupling for 4-Alkynyl-3-hydroxy-1H-pyrazoles
The quality of your furo[2,3-c]pyrazole product is intrinsically linked to the purity of your starting material, the 4-alkynyl-3-hydroxy-1H-pyrazole. A common route to this intermediate is the Sonogashira coupling of a 4-iodo-3-hydroxy-1H-pyrazole with a terminal alkyne.
Q3: My Sonogashira Coupling to Form the 4-Alkynyl-3-hydroxy-1H-pyrazole Precursor is Giving Low Yields and Multiple Products. How Can I Optimize This Reaction?
A3: The Sonogashira coupling is a powerful C-C bond-forming reaction but can be sensitive to reaction conditions, particularly when dealing with functionalized heterocyclic substrates.
-
Causality: This reaction relies on a dual catalytic system of palladium and copper.[3] Catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and dehalogenation of the iodopyrazole are common side reactions that can significantly reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Catalyst System and Ligands:
-
Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4]
-
The choice of phosphine ligand on the palladium catalyst can be crucial. If standard triphenylphosphine-based catalysts are ineffective, consider trying other ligands that can stabilize the palladium complex and promote the desired cross-coupling.
-
-
Base and Solvent:
-
A suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.[4]
-
The reaction is often performed in solvents like DMF or THF. Ensure your solvent is anhydrous and deoxygenated to prevent catalyst deactivation and Glaser coupling.
-
-
Reaction Temperature:
-
Sonogashira couplings are often run at room temperature or with gentle heating. Higher temperatures can promote side reactions. Monitor the reaction progress closely to determine the optimal temperature.
-
-
Minimizing Homocoupling:
-
Glaser homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen. Rigorously deoxygenate your solvents and run the reaction under an inert atmosphere to minimize this. Using a slight excess of the alkyne can also help to drive the cross-coupling reaction to completion.
-
-
Alternative Synthetic Routes
While the silver-catalyzed cyclization is a prominent method, other synthetic strategies for the furo[2,3-c]pyrazole core exist.
Q4: I am Exploring an Alternative Synthesis of Furo[2,3-c]pyrazoles from a Pyrazol-5-one and Bromomalononitrile. What are the Key Parameters to Control in this Reaction?
A4: This approach represents a condensation-cyclization strategy that can be effective for certain substituted furo[2,3-c]pyrazoles.
-
Causality: The reaction likely proceeds through an initial alkylation of the pyrazol-5-one by bromomalononitrile, followed by an intramolecular cyclization and dehydration to form the furan ring. The success of this reaction will depend on controlling the regioselectivity of the initial alkylation and promoting the subsequent cyclization.
-
Key Experimental Considerations:
-
Base Selection: The choice of base is critical for the initial deprotonation of the pyrazol-5-one. A moderately strong base is typically required.
-
Reaction Temperature: The temperature will influence the rates of both the alkylation and cyclization steps. Optimization will be necessary to achieve a good yield without promoting side reactions.
-
Solvent: A polar aprotic solvent is likely a good starting point to dissolve the reactants and facilitate the reaction.
-
-
Troubleshooting:
-
Low Yield: If the yield is low, consider screening different bases and solvents. Monitoring the reaction by TLC or LC-MS can help identify the formation of stable intermediates and determine if the reaction is stalling at the alkylation or cyclization stage.
-
Byproduct Formation: Potential side reactions could include dialkylation of the pyrazol-5-one or intermolecular reactions. Adjusting the stoichiometry of the reactants and the reaction concentration may help to minimize these.
-
Frequently Asked Questions (FAQs)
Q5: What is the General Mechanism of the Silver-Catalyzed 5-endo-dig Cyclization?
A5: The generally accepted mechanism involves the following key steps:
-
Coordination: The silver(I) cation coordinates to the carbon-carbon triple bond of the alkyne, activating it for nucleophilic attack. This is due to the "alkynophilicity" of silver.[1]
-
Nucleophilic Attack: The deprotonated hydroxyl group of the pyrazole acts as a nucleophile and attacks the activated alkyne in a 5-endo-dig fashion.
-
Protonolysis: The resulting organosilver intermediate undergoes protonolysis to regenerate the catalyst and yield the final furo[2,3-c]pyrazole product.
Q6: How Can I Effectively Purify My Furo[2,3-c]pyrazole Product?
A6: Purification of fused heterocyclic compounds can sometimes be challenging due to their often planar and relatively nonpolar nature.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Screening various solvents is recommended to find the optimal conditions.
-
Acid-Base Extraction: If your furo[2,3-c]pyrazole contains basic or acidic functional groups, an acid-base extraction workup can be a useful preliminary purification step to remove neutral impurities.
Data and Protocols
Table 1: Recommended Starting Conditions for Silver-Catalyzed Cyclization
| Parameter | Recommended Condition | Notes |
| Substrate | 4-Alkynyl-3-hydroxy-1H-pyrazole | Ensure high purity of starting material. |
| Catalyst | Silver(I) Acetate (AgOAc) or Silver(I) Triflate (AgOTf) | 5-10 mol% |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 1.5-2.0 equivalents |
| Solvent | Anhydrous Dimethylformamide (DMF) | Ensure solvent is dry. |
| Temperature | 60-80 °C | Monitor reaction progress to avoid decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions. |
Experimental Protocol: General Procedure for Silver-Catalyzed Synthesis of 2H-Furo[2,3-c]pyrazoles
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-alkynyl-3-hydroxy-1H-pyrazole (1.0 eq), base (e.g., K₂CO₃, 1.5 eq), and silver(I) catalyst (e.g., AgOAc, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[2,3-c]pyrazole.
Visualizing the Process
General Reaction Workflow
Caption: Workflow for Furo[2,3-c]pyrazole Synthesis.
Proposed Mechanism of Silver-Catalyzed Cyclization
Caption: Mechanism of Silver-Catalyzed Cyclization.
References
-
Milišiūnaitė, V., et al. (2018). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 14, 2779-2787. [Link]
-
Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5-endo-dig cyclization. National Institutes of Health. [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. SciSpace. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Unifying views on catalyst deactivation. ETH Zurich Research Collection. [Link]
-
Catalyst deactivation. YouTube. [Link]
-
4H-Pyrano[2,3-c]pyrazoles: A review. ResearchGate. [Link]
-
Alkyne Activation by a Porous Silver Coordination Polymer for Heterogeneous Catalysis of Carbon Dioxide Cycloaddition. ResearchGate. [Link]
-
Silver-catalysed reactions of alkynes: recent advances. Royal Society of Chemistry. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. National Institutes of Health. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Deciphering the Mechanism of Silver Catalysis of “Click” Chemistry in Water by Combining Experimental and MEDT Studies. MDPI. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
-
Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations. National Institutes of Health. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl. [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. ResearchGate. [Link]
-
Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and “Abnormal” Silver N-Heterocyclic Carbene Complex. National Institutes of Health. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dihydro-furo[2,3-c]pyrazole Carboxylic Acids
Introduction
Welcome to the technical support guide for the purification of dihydro-furo[2,3-c]pyrazole carboxylic acids. This class of fused heterocyclic compounds holds significant interest in medicinal chemistry and drug development. However, their unique structural features, including the acidic carboxylic acid moiety and multiple hydrogen bond donors/acceptors, often present distinct challenges during purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, medicinal chemists, and process development scientists to provide both a strategic overview and actionable, step-by-step protocols for achieving high purity.
Section 1: Fundamental Properties & Pre-Purification Handling
This section addresses the foundational knowledge required before selecting a purification strategy. Understanding the physicochemical properties of your target molecule and the nature of likely impurities is the first step toward a successful separation.
FAQ 1: What are the key physicochemical properties of dihydro-furo[2,3-c]pyrazole carboxylic acids that influence purification?
Answer: The purification strategy for these molecules is dictated by a combination of three core properties:
-
Acidity: The carboxylic acid group is the most influential feature. With an expected pKa in the range of 3-5, it allows for facile manipulation of the compound's solubility. In basic aqueous solutions (pH > 7), the molecule deprotonates to form a highly water-soluble carboxylate salt. In acidic or neutral conditions, it remains in its protonated, more organic-soluble form. This property is the cornerstone of acid-base extraction techniques.
-
Hydrogen Bonding: The structure contains N-H groups from the pyrazole, an oxygen atom in the furoan ring, and both a carbonyl oxygen and hydroxyl group from the carboxylic acid. These sites can engage in strong intermolecular hydrogen bonding, which often leads to high melting points and can significantly reduce solubility in non-polar organic solvents.[1][2][3]
-
Polarity: The combination of the fused heterocyclic core and the carboxylic acid group makes these molecules quite polar. This polarity dictates their behavior in chromatographic systems, where they will have a strong affinity for polar stationary phases like silica gel.
FAQ 2: My crude product is a persistent, dark oil or gum after synthesis. How should I handle it before attempting large-scale purification?
Answer: Crude oils and gums are common, especially when residual high-boiling solvents like DMF or DMSO are present, or if the product is a mixture of low-melting solids. The goal is to solidify the material for easier handling.
Recommended Technique: Trituration
Trituration is the process of washing/suspending a crude mixture in a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.
Step-by-Step Protocol for Trituration:
-
Place the crude oil/gum in a flask.
-
Add a small volume of a non-polar solvent. Diethyl ether or a mixture of hexane and ethyl acetate (e.g., 4:1) are excellent starting points.
-
Use a spatula or glass rod to vigorously scratch and stir the mixture. The mechanical agitation can induce crystallization.
-
If a solid begins to precipitate, continue stirring for 15-30 minutes to maximize recovery.
-
Isolate the solid by filtration, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid under vacuum. This solid is now more suitable for subsequent purification by recrystallization or chromatography.
FAQ 3: What are the most common impurities I should expect from a typical multi-component synthesis?
Answer: Syntheses of complex heterocycles, such as dihydropyrano[2,3-c]pyrazoles (a related class), are often one-pot, multi-component reactions.[4][5][6] This efficiency comes at the cost of potentially complex crude mixtures. Key impurities to anticipate include:
-
Unreacted Starting Materials: Especially aldehydes and malononitrile derivatives, which can often be greasy or oily.
-
Reaction Intermediates: Products of partial reactions, such as the initial Knoevenagel condensation product.
-
Isomeric Byproducts: Regioisomers can form depending on the reaction mechanism, and these are often the most challenging impurities to remove due to their similar physicochemical properties.
-
High-Boiling Solvents: DMF, DMAc, and DMSO are notoriously difficult to remove and can prevent crystallization. Co-evaporation with a lower-boiling solvent like toluene or dissolving the crude product in ethyl acetate and washing with water can help remove them.
Section 2: Purification Strategy Selection
Choosing the right purification method is critical for efficiency and yield. The following decision workflow provides a guide based on the initial assessment of your crude product.
Purification Strategy Workflow
Below is a decision-making diagram to help you select the most appropriate primary purification technique.
Caption: Decision workflow for selecting a purification method.
FAQ 4: When should I choose crystallization over chromatography?
Answer:
-
Choose Crystallization when:
-
The crude product is already relatively pure (>85%).
-
You have identified a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
The impurities have significantly different solubility profiles from the product.
-
You are working on a large scale (multi-gram to kilogram), as crystallization is often more scalable and cost-effective than chromatography.
-
-
Choose Chromatography when:
-
The crude product is a complex mixture with multiple components of similar polarity.
-
Impurities are structurally very similar to the product (e.g., regioisomers).
-
The product is an oil or low-melting solid that is difficult to crystallize.
-
You are working on a smaller scale and need to isolate multiple components from the reaction.
-
Section 3: Detailed Protocols & Troubleshooting
This section provides actionable protocols and solutions to common problems for the primary purification techniques.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid to move it between aqueous and organic phases, leaving neutral or basic impurities behind.
Protocol: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Using a weak base minimizes potential hydrolysis of other functional groups.
-
Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower (aqueous) layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined basic aqueous layer once with a fresh portion of EtOAc or DCM to remove any trapped neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the pH is ~2-3 (check with pH paper). The desired carboxylic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under high vacuum.
FAQ 5: My compound isn't precipitating upon acidification, or an emulsion has formed. What's wrong?
Answer:
-
Failure to Precipitate: If the product doesn't precipitate, it may have some residual solubility in the acidic water. In this case, back-extract the acidified aqueous solution with a polar organic solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the product.
-
Emulsion Formation: Emulsions are common when fine particulates are present. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the entire emulsion through a pad of Celite®. Gentle swirling instead of vigorous shaking can also prevent their formation.
Crystallization & Recrystallization
Crystallization is a powerful technique for achieving high purity, especially on a large scale. The key is finding the right solvent or solvent system.[1][7]
Protocol: Selecting a Recrystallization Solvent System
-
Solubility Testing: Place a small amount of your compound (~10-20 mg) in several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the table below, starting with a few drops and increasing to ~1 mL.
-
Observation at Room Temperature:
-
Ideal Single Solvent: The compound should be sparingly soluble or insoluble at room temperature.
-
Unsuitable Solvents: If it dissolves immediately, the solvent is too good; if it remains completely insoluble even with stirring, it is too poor.
-
-
Heating: Gently heat the test tubes containing sparingly soluble samples. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent is the one from which the compound crystallizes back out as a clean, well-formed solid.
-
For Solvent-Antisolvent Pairs: If no single solvent is ideal, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (the antisolvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then cool slowly to induce crystallization.
Table 1: Common Solvents for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexane | 0.1 | 69 | Good for non-polar impurities. |
| Toluene | 2.4 | 111 | Higher boiling point, good for slow cooling. |
| Diethyl Ether | 2.8 | 35 | Very volatile, use with caution. |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent, but volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose solvent. |
| Isopropanol (IPA) | 3.9 | 82 | Common protic solvent. |
| Ethanol (EtOH) | 4.3 | 78 | Often used in solvent-antisolvent pairs with water. |
| Methanol (MeOH) | 5.1 | 65 | Very polar, can dissolve many compounds. |
| Water | 10.2 | 100 | Used as an antisolvent or for highly polar salts. |
FAQ 6: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Solutions:
-
Use more solvent: This lowers the saturation point.
-
Cool more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change solvents: Switch to a lower-boiling point solvent.
-
Column Chromatography
Flash column chromatography using silica gel is the workhorse for purifying moderately polar organic compounds and separating mixtures of similar polarity.[8][9][10]
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method. The ideal solvent system (eluent) should give your desired compound an Rf value of ~0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (a "slurry pack" is most common).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). If solubility is low, adsorb the compound onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
Elution: Run the column by applying the eluent and collecting fractions. You can use an isocratic (same solvent mixture throughout) or gradient (gradually increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 7: My acidic compound is streaking badly on the silica gel column. How can I improve the peak shape?
Answer: Streaking (or tailing) of acidic compounds on silica gel is very common. The slightly acidic nature of standard silica can lead to strong interactions with the carboxylic acid, causing poor separation.
-
Solution: Add a small amount of a volatile acid to your eluent. Acetic acid (0.5-1% by volume) is the most common choice. This protonates the silica surface silanol groups and ensures your compound remains in its neutral, less-adsorbed state, resulting in sharper peaks and better separation.
Table 2: Recommended Starting Eluent Systems for Silica Gel Chromatography
| Rf on TLC | Recommended Starting Eluent | Notes |
|---|---|---|
| > 0.6 | Decrease eluent polarity (e.g., from 1:1 to 4:1 Hexane:EtOAc). | Compound is moving too fast. |
| 0.2 - 0.4 | Use this eluent for the column. | Ideal range for good separation. |
| < 0.1 | Increase eluent polarity (e.g., from 4:1 to 1:1 Hexane:EtOAc). | Compound is stuck to the baseline. |
| Streaking | Add 0.5-1% acetic acid to the eluent. | Counteracts strong binding of the carboxylic acid. |
Section 4: Final Purity Assessment
No single technique is sufficient to confirm purity. A combination of methods should be used to ensure the material meets the required specifications.
-
Thin-Layer Chromatography (TLC): A quick check for baseline impurities. The final product should appear as a single spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., "% area"). This is a standard analytical method in drug development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities with distinct signals.
-
Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid. Impurities typically broaden and depress the melting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing these strategies and troubleshooting guides, researchers can effectively navigate the challenges associated with the purification of dihydro-furo[2,3-c]pyrazole carboxylic acids, leading to high-quality material for further research and development.
References
-
Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J. (n.d.). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. [Link]
-
Foces-Foces, C., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. [Link]
-
Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]
-
Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Publications Inc. [Link]
-
Kos, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Shrivastav, P., et al. (2024). Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. Inorganic Chemistry. [Link]
-
Pawar, S. S., & Shankarwar, S. G. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]
-
Nayak, S. K., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
- Ehle, M., et al. (2011). Method for purifying pyrazoles.
- Li, J., et al. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Kumar, A., et al. (2017). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC - PubMed Central. [Link]
-
Jin, T. S., et al. (2010). A novel and environment-friendly method for preparing dihydropyrano[2,3-c]pyrazoles in water under ultrasound irradiation. ResearchGate. [Link]
-
Gholamhosseini-Nazari, F., & Toiserkani, H. (2023). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. [Link]
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- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
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overcoming low yields in the synthesis of saturated fused pyrazoles.
Technical Support Center: Synthesis of Saturated Fused Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of saturated fused pyrazoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances and challenges of these synthetic routes. Our goal is to equip you with the knowledge to overcome common obstacles, particularly low reaction yields, and to ensure the integrity and success of your experiments.
Saturated fused pyrazoles, often referred to as pyrazolidines fused with other ring systems, are crucial scaffolds in medicinal chemistry and drug discovery due to their unique three-dimensional structures.[1] However, their synthesis can be challenging, often plagued by issues such as incomplete reactions, side product formation, and purification difficulties. This guide provides structured advice to navigate these complexities.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you might encounter during the synthesis of saturated fused pyrazoles. Each answer provides a causal explanation and actionable solutions.
Question 1: My [3+2] cycloaddition or cyclocondensation reaction is not proceeding to completion. TLC and LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer:
An incomplete reaction is one of the most common hurdles. The root cause often lies in suboptimal reaction conditions or compromised reagents. Let's break down the possibilities:
-
Cause A: Inefficient Catalyst Activity or Decomposition. Many syntheses of fused pyrazoles rely on metal or Lewis acid catalysts to facilitate the key bond-forming steps.[2] These catalysts can be sensitive to air, moisture, or impurities.
-
Solution:
-
Ensure an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Use Schlenk line techniques and freshly distilled, degassed solvents.
-
Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. For Lewis acids like Al(OTf)₃ or In(OTf)₃, which can be hygroscopic, store them in a desiccator.[2][3]
-
Optimize Catalyst Loading: While a higher catalyst load might seem intuitive, it can sometimes lead to side reactions. Systematically screen catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.[2]
-
-
-
Cause B: Poor Solubility of Reactants. If one of your starting materials has poor solubility in the chosen solvent at the reaction temperature, its effective concentration in the solution will be too low for the reaction to proceed efficiently.
-
Solution:
-
Solvent Screening: Test a range of solvents with different polarities. While traditional solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or toluene can sometimes offer superior results by better solvating reactants and intermediates.[3][4]
-
Increase Temperature: Gently increasing the reaction temperature can enhance solubility and reaction rate. Monitor the reaction closely by TLC to ensure that increased temperature does not lead to product decomposition.
-
Use of Co-solvents: A mixture of solvents can sometimes achieve the desired solubility profile that a single solvent cannot.
-
-
-
Cause C: Insufficient Activation of the Substrate. The key cyclization step often requires the formation of a reactive intermediate (e.g., an enamine or an iminium ion). If the conditions are not optimal for the formation of this intermediate, the reaction will stall.
-
Solution:
-
Choice of Base/Acid: The choice of acid or base catalyst is critical. For reactions involving 1,3-dicarbonyl compounds, an acid catalyst is typically used.[5] For other cycloadditions, a base may be required to generate a nucleophilic species.[4] The strength and steric bulk of the base/acid should be considered.
-
Pre-formation of Intermediates: In some cases, it may be beneficial to pre-form a reactive intermediate. For example, generating an enaminone from a 1,3-dicarbonyl compound before adding the hydrazine component can lead to cleaner reactions and higher yields.[6][7]
-
-
Question 2: I am observing a complex mixture of products and the yield of my desired saturated fused pyrazole is low. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products points towards issues with regioselectivity, stereoselectivity, or competing side reactions.
-
Cause A: Lack of Regiocontrol. When using unsymmetrical starting materials (e.g., an unsymmetrical 1,3-dicarbonyl compound), the cyclization can occur in two different ways, leading to a mixture of regioisomers.
-
Solution:
-
Use Directing Groups: The electronic and steric properties of substituents on your starting materials can strongly influence the regiochemical outcome. Electron-withdrawing groups can direct the nucleophilic attack of the hydrazine.
-
Change the Catalyst: The choice of catalyst can have a profound impact on regioselectivity. For instance, in some multicomponent reactions, an ionic liquid catalyst like [bmim][InCl₄] has been shown to favor high regioselectivity due to a synergistic effect between the cation and anion.[6][7]
-
Modify Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic control of a reaction. Experiment with running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable product.
-
-
-
Cause B: Competing Side Reactions. The reactants may be participating in undesired reaction pathways. A common side reaction is the oxidation of the desired saturated pyrazolidine ring to the more stable aromatic pyrazole.
-
Solution:
-
Strict Exclusion of Oxidants: Ensure that the reaction is free from atmospheric oxygen and other potential oxidizing agents. Degassing the solvent and maintaining a positive pressure of inert gas is crucial.
-
Control Temperature: Overheating can often promote side reactions. Find the minimum temperature required for the desired transformation.
-
Flow Chemistry: For reactions that are fast and exothermic, or involve unstable intermediates, transitioning to a continuous-flow setup can offer superior control over reaction time and temperature, minimizing the formation of byproducts.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a synthetic route for a saturated fused pyrazole?
The choice of synthetic strategy is paramount. The most common and versatile methods include the [3+2] cycloaddition of a 1,3-dipole with an alkene or the cyclocondensation of a hydrazine with a 1,3-dielectrophile (like a 1,3-dicarbonyl or 1,3-dihalide compound).[2][9] The optimal route depends on the availability of starting materials and the desired substitution pattern on the final molecule. For complex scaffolds, multicomponent reactions that form several bonds in a single operation are often the most efficient approach.[6]
Q2: How can I effectively purify my saturated fused pyrazole, especially if it is highly polar or basic?
Purification of saturated heterocycles can be challenging due to their physical properties.[10]
-
For Basic Compounds: Standard silica gel chromatography can lead to streaking and poor separation.
-
For Highly Polar Compounds: If your compound does not elute from the column with standard solvent systems, a significant increase in mobile phase polarity is needed.
-
Solution: A gradient elution from a non-polar to a highly polar solvent system can be effective. If the compound is irreversibly adsorbed or decomposes on silica, reversed-phase chromatography (C18) is an excellent alternative.[10]
-
-
Crystallization: If the product is a solid, crystallization is often the best method to obtain high purity material.
-
Troubleshooting "Oiling Out": If the compound oils out instead of crystallizing, it may be due to supersaturation, rapid cooling, or impurities. Try adding more hot solvent to dissolve the oil and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod can create nucleation sites to induce crystallization.[10]
-
Q3: Are there any "green" or more environmentally friendly approaches to synthesizing these compounds?
Yes, green chemistry principles are increasingly being applied to pyrazole synthesis. Methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[4] The use of catalysts like nano-ZnO provides an efficient and environmentally friendly option.[11] Furthermore, solvent-free reaction conditions or the use of water as a solvent are being explored to minimize environmental impact.[4]
Data Summary and Protocols
Table 1: Optimization of Reaction Conditions for a Generic Fused Pyrazole Synthesis
The following table illustrates how systematic changes in reaction parameters can influence the yield. This data is representative and should be adapted for specific substrates.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Al(OTf)₃ (10) | DCE | 35 | 12 | 31 |
| 2 | Al(OTf)₃ (10) | DCE | 80 | 8 | 61 |
| 3 | Al(OTf)₃ (10) | Toluene | 80 | 8 | 55 |
| 4 | In(OTf)₃ (10) | DCE | 80 | 8 | 45 |
| 5 | Al(OTf)₃ (15) | DCE | 80 | 6 | 73 |
Data adapted from studies on pyrazole synthesis, highlighting the impact of catalyst choice, temperature, and catalyst loading.[2][3]
Protocol: General Procedure for a Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol provides a starting point for the synthesis of a saturated fused pyrazole from an α-diazoester and an alkene.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
α-diazoester (1.2 mmol, 1.2 equiv)
-
Lewis Acid Catalyst (e.g., Al(OTf)₃, 0.1 mmol, 10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the alkene starting material to the flask.
-
In a separate vial, dissolve the α-diazoester in a small amount of the reaction solvent.
-
Slowly add the α-diazoester solution to the reaction flask dropwise over 30 minutes at the desired reaction temperature (e.g., 80 °C). Caution: Diazo compounds can be explosive and should be handled with care.
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yields
This diagram outlines a logical path for diagnosing and solving low yield issues in your synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ACS Publications. (2024). Bifunctional Lewis Base-Catalyzed (3 + 2) Cycloadditions of Pyrazolone-Derived MBH Carbonates with Arynes. Organic Letters. Retrieved from [Link]
- Feng, X., & Liu, X. (n.d.). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions.
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
- ResearchGate. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties.
- ResearchGate. (n.d.). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns.
-
PubMed. (2014). Regioselective preparation of saturated spirocyclic and ring-expanded fused pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Pyrazole. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
YouTube. (2023). Special Method for Saturated Heterocycles - 3 Membered. Retrieved from [Link]
-
ETH Zurich Research Collection. (2014). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Dihydro-furo[2,3-c]pyrazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with dihydro-furo[2,3-c]pyrazole compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the experimental challenges associated with the stability of this important heterocyclic scaffold. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your research.
Introduction: The Dihydro-furo[2,3-c]pyrazole Scaffold - A Double-Edged Sword
The dihydro-furo[2,3-c]pyrazole core is a promising scaffold in medicinal chemistry, offering a unique three-dimensional structure for probing biological targets. However, the fusion of a non-aromatic dihydrofuran ring with a pyrazole moiety introduces inherent chemical liabilities. The dihydrofuran ring, in particular, is susceptible to oxidative and hydrolytic degradation, which can compromise compound integrity, leading to inconsistent experimental results and potentially misleading structure-activity relationship (SAR) data. This guide will address these stability challenges head-on, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: A Problem-and-Solution-Oriented Approach
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the likely causes and a step-by-step protocol to resolve the issue.
Problem 1: My compound shows signs of degradation upon storage in solution. What are the likely causes and how can I prevent this?
Answer: Degradation in solution is one of the most common issues encountered with dihydro-furo[2,3-c]pyrazole compounds. The primary culprits are typically oxidation and hydrolysis, particularly of the dihydrofuran ring.
-
Oxidative Degradation: The ether linkage and adjacent carbons in the dihydrofuran ring are susceptible to oxidation by atmospheric oxygen, especially when exposed to light or in the presence of trace metal ions. This can lead to ring-opening or the formation of hydroxylated byproducts.
-
Hydrolytic Degradation: The dihydrofuran ring can be prone to acid-catalyzed hydrolysis, leading to ring-opening and the formation of a 1,4-dicarbonyl compound or other related species. The stability is often highly dependent on the pH of the solution.[1]
Caption: Workflow for a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of your dihydro-furo[2,3-c]pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating UPLC-MS method. [2][3][4] * Compare the chromatograms of the stressed samples to a control sample (diluted stock solution without stress) to identify degradation products.
-
Use the MS data to determine the molecular weights of the degradation products and propose their structures. For definitive structural elucidation, preparative HPLC may be required to isolate the impurities for NMR analysis. [5][6][7][8][9]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent compound. [1][10][11][12][13]
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) with a common additive like 0.1% formic acid or 10 mM ammonium acetate.
-
-
Gradient Optimization:
-
Develop a gradient elution method that starts with a low percentage of organic solvent and ramps up to a high percentage to ensure all components are eluted from the column.
-
-
Analysis of Stressed Samples:
-
Inject the samples from your forced degradation study.
-
The goal is to achieve baseline resolution between the parent compound and all major degradation products.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines.
-
References
-
Maple Research Labs. (2024, December 4). Best Practices for Research Compound Storage. Maple Research Labs Blog. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved January 18, 2026, from [Link]
-
Ascendia Pharma. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]
-
Protheragen. (n.d.). Antioxidant Excipients. Retrieved January 18, 2026, from [Link]
-
PCI Pharma Services. (2026, January 14). Lyophilization Process For Improving Drug Stability And Shelf Life. [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved January 18, 2026, from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 18, 2026, from [Link]
-
Pharma's Almanac. (2024, November 25). Enhancing Biopharmaceutical Stability Through Lyophilization. [Link]
-
Peres-Filho, O., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(1), 13-22. [Link]
-
Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(4), 365-374. [Link]
-
Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Lowe, C. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]
-
Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
-
University of Wisconsin-Madison. (n.d.). Transferring Air-Sensitive Reagents. Retrieved January 18, 2026, from [Link]
-
Slideshare. (n.d.). Pharmaceutical Antioxidants. Retrieved January 18, 2026, from [Link]
-
Moravek. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved January 18, 2026, from [Link]
-
PCI Pharma Services. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Retrieved January 18, 2026, from [Link]
-
Rambhatla, S., et al. (2021). Recommended Best Practices for Lyophilization Validation—2021 Part I: Process Design and Modeling. AAPS PharmSciTech, 22(7), 243. [Link]
-
CD Formulation. (n.d.). Antioxidants. Retrieved January 18, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2023, May 4). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 18, 2026, from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved January 18, 2026, from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Sarotti, A. M. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(4), 285-304. [Link]
-
Ravi, J., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Applied Pharmaceutical Science, 8(6), 1-9. [Link]
-
Wróbel, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1032. [Link]
-
Kumar, P., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica, 36(2), 105-113. [Link]
-
Prete, F. D., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved January 18, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
-
Piancatelli, G., D'Auria, M., & D'Onofrio, F. (1994). Furan Hydrolysis. Synthesis, 1994(09), 867-889. [Link]
-
ResearchGate. (2025, October 15). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]
-
Siddiqui, H. L., et al. (2023). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 13(3), 429. [Link]
-
Wang, Y., et al. (2015). Mild and efficient construction of nitrogen-containing heterocycles from ortho-ethynylbenzaldehydes and anilines. Organic & Biomolecular Chemistry, 13(10), 2955-2958. [Link]
Sources
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- 11. ijtsrd.com [ijtsrd.com]
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Technical Support Center: Scale-Up Synthesis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction: The Challenge of Scaling a Fused Heterocycle
This compound is a fused heterocyclic compound with significant potential as a building block in medicinal chemistry.[1] While small-scale synthesis may be straightforward, scaling up presents unique challenges related to reaction control, impurity management, and process safety.[2] This guide is built upon established principles of process chemistry for heterocyclic compounds to provide a robust framework for a successful scale-up campaign.
Section 1: Synthesis Pathway & Workflow Overview
A common and effective strategy for constructing the furo[2,3-c]pyrazole core involves the cyclocondensation of a hydrazine with a suitable β-ketoester equivalent derived from a lactone. The following workflow outlines the critical stages of the process.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The most significant safety concern is the management of the exothermic reaction upon the addition of hydrazine hydrate.[2] Hydrazine is a high-energy compound, and its reaction with the ketoester intermediate can generate substantial heat. On a large scale, this heat can accumulate rapidly, leading to a runaway reaction if not properly controlled. Key mitigation strategies include:
-
Slow, controlled addition: Add the hydrazine solution subsurface at a rate that allows the reactor's cooling system to maintain the target temperature.
-
Adequate cooling capacity: Ensure the reactor is capable of handling the heat load.
-
Dilution: Running the reaction at a suitable concentration can help manage the exotherm.
-
Emergency preparedness: Have a quench plan (e.g., addition of a cold, inert solvent) in place.
Q2: How does the choice of solvent impact the scale-up process?
A2: Solvent selection is critical for safety, efficiency, and environmental impact. While laboratory syntheses might use chlorinated solvents, these are often avoided at scale. An ideal solvent for this process should:
-
Fully dissolve the starting material.
-
Have a suitable boiling point to allow for effective temperature control.
-
Be immiscible with water to facilitate an easy aqueous work-up.
-
Pose minimal safety and environmental risks. [3] Ethanol or isopropanol are often good starting points for the reaction, and subsequent purification can be achieved from aqueous mixtures of these alcohols.
Q3: What are the Critical Quality Attributes (CQAs) for the final product?
A3: The primary CQAs for this compound are:
-
Purity: Typically >98% as determined by HPLC.
-
Impurity Profile: Identification and quantification of any process-related impurities above the reporting threshold (e.g., >0.1%).
-
Residual Solvents: Must be below the limits defined by ICH guidelines.
-
Appearance: A consistent crystalline solid (e.g., white to off-white powder).
Section 3: Detailed Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Part A: The Cyclocondensation Reaction
Q: The reaction is sluggish or stalls before completion. What are the likely causes?
A:
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or titrate an older source to confirm its concentration.
-
Insufficient Temperature: While the reaction is exothermic, it may require an initial temperature of 20-25°C to proceed at a reasonable rate. If the reaction is run too cold, it may stall.
-
Poor Mixing: At scale, inefficient agitation can lead to localized "hot spots" and areas of low reagent concentration. Ensure the agitator speed is sufficient to maintain a homogeneous mixture.
-
pH Drift: The reaction is typically run under neutral or slightly basic conditions. The formation of the carboxylic acid in the subsequent step requires a significant pH shift, but the initial cyclization is sensitive to pH. Ensure no acidic contaminants are present.
Q: I'm observing a significant side product. What could it be and how can it be minimized?
A: A common side reaction in pyrazole synthesis is the formation of regioisomers or incompletely cyclized intermediates.[4] In this specific synthesis, the most likely impurity arises from incomplete hydrolysis or an alternative reaction pathway of the cyano group.
Caption: Potential reaction pathways during cyclocondensation.
Mitigation Strategies:
-
Temperature Control: The side reaction (Path B) may have a different activation energy. Running the reaction at the lowest practical temperature (e.g., 20-30°C) often favors the desired pathway.
-
Controlled Addition: A slow, controlled addition of hydrazine ensures it reacts preferentially at the desired carbonyl site rather than building up in concentration and reacting with the less reactive cyano group.
Part B: Work-up and Isolation
Q: I'm getting a persistent emulsion during the aqueous wash. How can I resolve this?
A: Emulsions are common at scale and can significantly complicate work-up.
-
Add Brine: Introduce a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filter through Celite®: Passing the entire mixture through a pad of diatomaceous earth can help to break up the emulsion layer.
-
Change Solvents (if possible): If the problem is persistent, consider a solvent with a different density and interfacial tension for the extraction, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF).
Q: The product precipitates as an oil or sticky solid upon acidification. What should I do?
A: This is a common issue when a compound "oils out" of solution.
-
Control the Rate of Acidification: Add the acid slowly, especially as you approach the target pH. Rapid pH changes can shock the system and lead to amorphous precipitation.
-
Control Temperature: Cool the batch to 0-5°C before and during acidification. Lower temperatures often promote the formation of crystalline solids.
-
Add Seeding Crystals: If available, add a small amount of previously isolated, crystalline product when the solution starts to become cloudy. This provides a template for proper crystal growth.
-
Agitation: Ensure good agitation during the precipitation to promote the formation of a manageable slurry.
Part C: Purification
Q: My final product purity is consistently low after crystallization. How can I improve it?
A:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. For a carboxylic acid, a mixture like ethanol/water, isopropanol/water, or acetone/heptane is often effective. Experiment with different solvent ratios to maximize recovery and purity.
-
Control the Cooling Profile: A slow, linear cooling profile is crucial for growing pure crystals. A rapid crash cool will trap impurities within the crystal lattice. A typical profile might be to cool from reflux to 20°C over 4-6 hours, followed by a hold period.
-
Perform a Re-slurry: If impurities are adsorbed on the surface of the crystals, a re-slurry in a solvent that dissolves the impurity but not the product (e.g., MTBE or heptane) at room temperature can be very effective.
Q: How can I remove residual inorganic salts from my final product?
A: Salts (like sodium chloride or sodium sulfate from the work-up) can be difficult to remove.
-
Thorough Cake Wash: After filtration, wash the filter cake with a solvent that will dissolve the salts but not the product. Deionized water is often the best choice, provided the product has very low water solubility at the wash temperature. Be cautious, as excessive water washing can lead to yield loss.
-
Optimize Precipitation: Ensure the pH of precipitation is optimal. Sometimes adjusting the final pH can impact the co-precipitation of salts.
Section 4: Key Process Parameters & Data Summary
The following table summarizes the critical parameters for a robust and scalable process. These are starting points and should be optimized for your specific equipment and scale.
| Parameter | Recommended Range | Rationale & Justification |
| Reaction Temperature | 20 - 30°C | Balances reaction rate with control of the exotherm. Lower temperatures minimize side product formation. |
| Hydrazine Addition Time | 2 - 4 hours | Ensures the rate of heat generation does not exceed the reactor's cooling capacity.[2] |
| Saponification Temp. | 40 - 50°C | Provides a reasonable rate for ester hydrolysis without causing degradation of the product. |
| Precipitation pH | 2.0 - 3.0 | Ensures complete protonation of the carboxylate to the free carboxylic acid, maximizing yield. |
| Precipitation Temp. | 0 - 10°C | Maximizes recovery by minimizing the solubility of the product in the mother liquor. |
| Recrystallization Solvent | Ethanol / Water (e.g., 8:2 v/v) | A "green" solvent system that provides a good purity upgrade and is easily removed during drying.[3] |
Section 5: Detailed Experimental Protocol (Illustrative Lab Scale)
This protocol is a self-validating system for producing approximately 10g of the target compound.
Materials:
-
Ethyl 2-cyano-2-(tetrahydrofuran-2-ylidene)acetate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.1 eq)
-
Ethanol (10 volumes)
-
Sodium Hydroxide (2.5 eq), as a 2M aqueous solution
-
Hydrochloric Acid (conc.), for pH adjustment
-
Deionized Water
Procedure:
-
Reaction Setup: Charge a 250 mL jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with ethyl 2-cyano-2-(tetrahydrofuran-2-ylidene)acetate (10.0 g). Add ethanol (100 mL) and stir to dissolve.
-
Cyclocondensation: Cool the reactor contents to 20°C. Slowly add the hydrazine hydrate solution (1.1 eq) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 30°C.
-
Reaction Monitoring: Stir the reaction mixture at 25°C for 2-4 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Saponification: Once the starting material is consumed, heat the reaction mixture to 45°C. Add the 2M NaOH solution (2.5 eq) over 30 minutes.
-
Hydrolysis Monitoring: Stir at 45°C for 2-3 hours. Monitor the disappearance of the ethyl ester intermediate by HPLC.
-
Solvent Removal & Work-up: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add deionized water (50 mL) and ethyl acetate (50 mL). Stir and separate the layers. Discard the organic layer.
-
Precipitation: Cool the aqueous layer to 5°C in an ice bath. Slowly add concentrated HCl with vigorous stirring to adjust the pH to ~2.5. A thick white precipitate will form.
-
Isolation: Stir the resulting slurry at 5°C for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying: Dry the crude product under vacuum at 50°C to a constant weight.
-
Purification: Recrystallize the crude solid from an 8:2 mixture of ethanol and water.
References
-
ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
-
NIH. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
-
PMC - NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
NIH. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. [Link]
-
PubMed. (n.d.). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. [Link]
-
RSC Publishing. (n.d.). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. [Link]
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Technical Support Center: Catalyst Selection for Selective Reduction of Furo-Pyrazole Systems
Welcome to the technical support center for the selective reduction of furo-pyrazole systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively hydrogenating these fused heterocyclic scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, actionable advice to overcome common experimental challenges and optimize your synthetic routes.
Introduction: The Challenge of Selectivity
Furo-pyrazole systems are prevalent structural motifs in medicinal chemistry and materials science. The selective reduction of one ring while preserving the other is a common synthetic challenge that dictates the final molecular architecture and, consequently, its biological activity or material properties. The furan ring, being less aromatic than the pyrazole ring, is generally more susceptible to hydrogenation.[1][2][3] However, achieving high selectivity is not trivial and is influenced by a multitude of factors including catalyst choice, reaction conditions, and potential catalyst-substrate interactions. This guide will provide a systematic approach to catalyst selection and troubleshooting to achieve the desired selective reduction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the selective reduction of furo-pyrazole systems, with a focus on the more common goal of reducing the furan ring while preserving the pyrazole moiety.
Q1: My reaction shows low selectivity, with reduction of both the furan and pyrazole rings. How can I improve selectivity for the furan ring?
Low selectivity is a frequent hurdle, often stemming from a catalyst that is too active or reaction conditions that are too harsh.
Underlying Causes and Recommended Actions:
-
Catalyst Activity: Noble metal catalysts like Rhodium and Ruthenium are highly active and can lead to over-reduction.[4] Palladium (Pd) and Platinum (Pt) catalysts offer a good starting point with generally higher selectivity for furan hydrogenation.[5][6]
-
Actionable Advice: Switch to a less active catalyst. If you are using Rh/C or Ru/C, consider switching to Pd/C or PtO₂. Bimetallic catalysts can also modulate activity and selectivity.[6]
-
-
Reaction Conditions: High hydrogen pressure and temperature can overcome the activation energy for pyrazole ring reduction.
-
Solvent Effects: The solvent can influence the substrate's interaction with the catalyst surface. Polar protic solvents like ethanol can participate in the reaction mechanism and affect selectivity.
-
Actionable Advice: Screen a range of solvents. Aprotic solvents like THF, ethyl acetate, or toluene may offer better selectivity compared to alcohols.
-
Troubleshooting Workflow for Low Selectivity
Caption: Troubleshooting workflow for low selectivity.
Q2: The reaction is very slow or stalls completely. What are the likely causes of catalyst deactivation?
Catalyst deactivation is a common problem in the hydrogenation of nitrogen-containing heterocycles.[9] The lone pair of electrons on the pyrazole nitrogen can act as a Lewis base and poison the metal surface of the catalyst.
Underlying Causes and Recommended Actions:
-
Catalyst Poisoning: The pyrazole ring, especially the N-H proton and the adjacent basic nitrogen, can strongly adsorb onto the catalyst's active sites, blocking them from participating in the hydrogenation of the furan ring.[9][10]
-
Actionable Advice:
-
Increase Catalyst Loading: A higher catalyst loading can compensate for the poisoning effect.
-
Use a Poison-Resistant Catalyst: Catalysts like PtO₂ (Adam's catalyst) or certain rhodium complexes can sometimes exhibit better tolerance to nitrogen-containing compounds.[11]
-
N-Protection of Pyrazole: This is a highly effective strategy. Protecting the pyrazole nitrogen with a suitable group, such as a p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) group, can prevent its coordination to the catalyst surface.[7][8][12][13][14] The protecting group can be removed in a subsequent step.
-
-
-
Coking: At higher temperatures, decomposition of the substrate or solvent can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, physically blocking the active sites.[15]
-
Actionable Advice:
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure Good Mixing: Vigorous stirring is crucial to prevent localized overheating and promote efficient mass transfer.
-
-
Table 1: Common Protecting Groups for Pyrazole Nitrogen
| Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |
| p-Methoxybenzyl | PMB | Trifluoroacetic acid (TFA) | [8] |
| tert-Butyloxycarbonyl | Boc | NaBH₄ in EtOH, or acidic conditions | [7] |
| Tetrahydropyranyl | THP | Acid-catalyzed hydrolysis | [13][14] |
Q3: I am observing significant formation of ring-opened byproducts. How can I suppress this side reaction?
The furan ring is susceptible to hydrogenolysis (ring opening) under certain conditions, leading to the formation of diols or other aliphatic compounds.[7][11][16]
Underlying Causes and Recommended Actions:
-
Catalyst Choice: Some catalysts, particularly those on acidic supports, can promote ring opening. The nature of the metal also plays a crucial role.
-
Actionable Advice:
-
Avoid Acidic Supports: Use catalysts on neutral supports like carbon (Pd/C) or calcium carbonate (Pd/CaCO₃).
-
Catalyst Screening: Raney Nickel is often effective for furan ring hydrogenation with minimal ring opening.[6][17][18] DFT studies suggest that on Pd(111), ring opening becomes facile after the initial hydrogenation of an α-carbon of the furan ring.[7][8][19]
-
-
-
Reaction Temperature: Higher temperatures favor the thermodynamically more stable ring-opened products.
-
Actionable Advice: Conduct the reaction at a lower temperature to favor the kinetically preferred ring hydrogenation product.[7]
-
Logical Diagram of Furan Reduction Pathways
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- 19. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Dihydro-furo[2,3-c]pyrazoles and Pyrazolines: Synthesis, Bioactivity, and Therapeutic Potential
Abstract
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazolines and their fused bicyclic counterparts, dihydro-furo[2,3-c]pyrazoles, represent two scaffolds of significant interest due to their broad and potent biological activities. This guide provides a comparative analysis of these two heterocyclic systems, delving into their structural nuances, synthetic strategies, and divergent therapeutic applications. We will explore experimental data, from antimicrobial to anticancer evaluations, to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of their performance and potential.
Introduction to the Heterocyclic Scaffolds
The versatility of a heterocyclic core is a cornerstone of drug discovery. The inclusion of heteroatoms, particularly nitrogen, imparts unique physicochemical properties that modulate a molecule's interaction with biological targets.
The Pyrazoline Core: A Foundation of Bioactivity
Pyrazolines, or dihydropyrazoles, are five-membered heterocycles containing two adjacent nitrogen atoms and one endocyclic double bond.[1] They exist in three isomeric forms (1-, 2-, and 3-pyrazolines), with the 2-pyrazoline scaffold being the most stable and extensively studied in medicinal chemistry.[2][3] The pyrazoline ring is a privileged structure, found in numerous compounds exhibiting a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, anticonvulsant, and anticancer activities.[1][2][4] Its structural flexibility and the ease with which it can be substituted at various positions make it an attractive template for combinatorial chemistry and lead optimization.
Dihydro-furo[2,3-c]pyrazoles: A Fused System with Emergent Properties
The fusion of a furan ring with a pyrazole core gives rise to the furo[2,3-c]pyrazole system. The dihydro- variant, dihydro-furo[2,3-c]pyrazole, combines the structural features of a stable pyrazole ring with a dihydrofuran moiety. This fusion creates a more rigid, bicyclic scaffold that can present substituents in a distinct three-dimensional arrangement compared to its monocyclic pyrazoline counterpart. Such structural constraints can lead to enhanced selectivity and affinity for specific biological targets. While less explored than pyrazolines, derivatives of the furo[2,3-c]pyrazole system have demonstrated potent antimicrobial and antiproliferative activities, marking them as a promising area for novel drug development.[1]
Synthesis Strategies: A Comparative Overview
The choice of synthetic route is critical, influencing yield, scalability, and the potential for diversification. The pathways to pyrazolines and dihydro-furo[2,3-c]pyrazoles, while both often starting from common precursors, diverge significantly.
Classical Synthesis of Pyrazolines
The most prevalent method for synthesizing the 2-pyrazoline ring involves the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine).[5] This is a robust and high-yielding reaction, often catalyzed by an acid (like acetic acid) or a base.
-
Rationale: The choice of a chalcone as the precursor is strategic. It provides a 1,3-dielectrophilic system perfectly poised for a Michael addition by the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. The diversity of commercially available aldehydes and ketones allows for the generation of a vast library of chalcones, and subsequently, pyrazolines.
Multi-Component Synthesis of Dihydro-furo[2,3-c]pyrazoles
The construction of the more complex, fused dihydro-furo[2,3-c]pyrazole scaffold often employs more sophisticated strategies, such as multi-component reactions (MCRs). An efficient reported method involves a one-pot, four-component reaction of a β-keto ester, a hydrazine, an aromatic aldehyde, and a pyridinium ylide, promoted by microwave irradiation.[6]
-
Rationale: This MCR approach is a prime example of green and efficient chemistry. It creates complexity in a single step, forming two new C-C bonds and one C-O bond, and establishing two stereocenters with high diastereoselectivity.[6] The causality lies in a cascade of reactions: an initial Knoevenagel condensation forms a reactive pyrazolone intermediate, which then undergoes a Michael addition with the ylide, followed by an intramolecular cyclization and elimination to yield the final fused product.[6] This atom-economical approach is highly advantageous for rapid library synthesis compared to linear, multi-step syntheses.
Comparative Synthesis Workflow
The following diagram illustrates the fundamental difference between the classical two-component synthesis of pyrazolines and the multi-component strategy for dihydro-furo[2,3-c]pyrazoles.
Caption: Comparative workflows for pyrazoline and dihydro-furo[2,3-c]pyrazole synthesis.
Comparative Biological Activity & Therapeutic Potential
While both scaffolds are biologically active, the nature and potency of their activities can differ significantly. This section compares their performance in key therapeutic areas, supported by experimental data from the literature.
Antimicrobial Activity
Both pyrazolines and furo-fused pyrazoles exhibit significant activity against a range of microbial pathogens.
Pyrazolines are well-documented as potent antibacterial and antifungal agents.[4][7] Their mechanism is thought to involve interactions with microbial enzymes, DNA, and cellular membranes.[4] The lipophilicity and electronic nature of the substituents on the pyrazoline core play a critical role in their activity.
Dihydro-furo[2,3-c]pyrazoles have also emerged as promising antimicrobial agents. Specific derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The rigid, fused ring system may facilitate more specific interactions with microbial targets compared to the more flexible pyrazoline core.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | B. subtilis (Gram +) | E. coli (Gram -) | F. oxysporum (Fungus) | Reference |
|---|---|---|---|---|---|
| Pyrazoline | Compound 9 | 64 | >128 | N/A | [9][10] |
| Pyrazoline | Compound P1 | 22 | 3.121 | N/A | [11] |
| Furo[2,3-c]pyrazole | Compound 12 | 3.125 | >50 | N/A | [8] |
| Furo[2,3-c]pyrazole | Compound 7 | >50 | >50 | 6.25 | [8] |
| Reference Drug | Chloramphenicol | 3.125 | N/A | N/A | [8] |
| Reference Drug | Ciprofloxacin | N/A | 0.5 | N/A |[12] |
Data synthesized from multiple sources. N/A indicates data not available in the cited source.
From the data, it is evident that specific derivatives from both classes can achieve high potency. Notably, the furo[2,3-c]pyrazole derivative 12 shows activity against B. subtilis comparable to the antibiotic chloramphenicol.[8] Similarly, certain pyrazoline derivatives exhibit potent activity against E. coli.[11] This highlights that while both scaffolds are promising, the specific substitution pattern is the ultimate determinant of potency and spectrum.
Anticancer Activity
Pyrazolines have been extensively investigated as anticancer agents, with numerous derivatives showing potent cytotoxic effects against a wide panel of human cancer cell lines.[13][14] Their mechanisms of action are diverse and include the inhibition of crucial cell signaling pathways, induction of apoptosis, and cell cycle arrest.[14][15]
Dihydro-furo[2,3-c]pyrazoles are less studied in this context. However, structurally related fused pyrazole systems, such as pyrano[2,3-c]pyrazoles and benzofuro[3,2-c]pyrazoles, have demonstrated significant antiproliferative activity.[6][16] For instance, a benzofuro[3,2-c]pyrazole derivative exhibited a potent GI50 value of 0.19 μM against the A549 lung tumor cell line.[16] This strongly suggests that the dihydro-furo[2,3-c]pyrazole scaffold is a viable candidate for the development of novel anticancer agents.
Table 2: Comparative Anticancer Activity (IC50 / GI50 in µM)
| Compound Class | Derivative Example | Cell Line (Cancer Type) | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazoline | Compound 1b | HepG-2 (Liver) | 6.78 | [14] |
| Pyrazoline | Compound 3f | MDA-MB-468 (Breast) | 14.97 | [15] |
| Pyrazoline | Thiazolyl-pyrazoline conjugate | MCF7 (Breast) | 0.277 | |
| Benzofuro[3,2-c]pyrazole | Compound 4a | A549 (Lung) | 0.19 | [16] |
| Reference Drug | Doxorubicin | MCF-7 (Breast) | ~4.17 | |
Experimental Protocols for Comparative Evaluation
To ensure trustworthy and reproducible comparisons between these two classes of compounds, standardized, self-validating experimental protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for evaluating anticancer potential.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (dihydro-furo[2,3-c]pyrazoles and pyrazolines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Sources
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- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Furo[2,3-c]pyrazole Isomers
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is perpetual. Among these, fused heterocyclic systems have garnered significant attention due to their rigid structures and unique electronic properties, which can lead to enhanced interactions with biological targets. The furo[2,3-c]pyrazole core, a fusion of furan and pyrazole rings, represents a privileged scaffold with a wide spectrum of pharmacological potential. However, the specific arrangement of the fused rings, giving rise to different isomers, can profoundly influence their biological activity. This guide provides an in-depth, objective comparison of the biological activities of furo[2,3-c]pyrazole isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this fascinating class of compounds.
The Structural Isomers of Furopyrazole: A Tale of Three Scaffolds
The fusion of a furan and a pyrazole ring can result in three primary isomers: furo[2,3-c]pyrazole, furo[3,2-c]pyrazole, and furo[3,4-c]pyrazole. The arrangement of the heteroatoms and the points of fusion dictate the overall shape, electronic distribution, and hydrogen bonding capabilities of the molecule, which in turn govern its interaction with biological macromolecules.
Caption: The three main isomers of the furopyrazole scaffold.
While derivatives of furo[2,3-c]pyrazole and furo[3,2-c]pyrazole have been more extensively studied, research into the biological profile of furo[3,4-c]pyrazole derivatives is also emerging. This guide will focus on a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Biological Activities
Anticancer Activity: A Battle of Isomers Against Malignancy
The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines. The fusion of a furan ring to this core can modulate this activity, and the isomeric form plays a crucial role.
The mechanism of action for many pyrazole-based anticancer agents involves the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[1] The specific stereoelectronic profile of each furopyrazole isomer will determine its binding affinity and selectivity for such targets.
Table 1: Comparative Anticancer Activity of Furopyrazole Derivatives (Illustrative Data)
| Isomer Core | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-c]pyrazole | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 0.04 | [2] |
| Furo[3,2-c]pyrazole | 1H-Benzofuro[3,2-c]pyrazole derivative | K562 (Leukemia) | Not specified | [3] |
| Furo[3,4-c]pyrazole | Pyrrolo[3,4-c]pyrazole-4,6-dione derivative | Not specified | Not specified | [4] |
Note: The data presented is illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: A Broad Spectrum of Defense
The search for novel antimicrobial agents is a global health priority. Pyrazole-containing compounds have long been recognized for their antibacterial and antifungal properties.[5][6] The fusion with a furan ring can enhance this activity, and the isomeric form appears to be a key determinant of the spectrum and potency.
Studies have shown that certain furo[2,3-c]pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[7] For example, N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine has demonstrated significant antibacterial effects.[7]
Derivatives of the furo[3,2-c]pyrazole scaffold have also been reported to possess significant antibacterial and antifungal activity.[5] For instance, certain furo[3,2-c]pyrazole-5-carbimidates have shown promising results against various bacterial strains. While less data is available for the furo[3,4-c]pyrazole isomer, the general activity of the pyrazole core suggests that its derivatives are also likely to possess antimicrobial properties.
Table 2: Comparative Antimicrobial Activity of Furopyrazole Derivatives (Illustrative Data)
| Isomer Core | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furo[2,3-c]pyrazole | N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Bacillus subtilis | 3.125 | [7] |
| Furo[3,2-c]pyrazole | Furo[3,2-c]pyrazole-5-carbimidate derivative | Various bacteria | 1.56 - 12.55 | [8] |
| Furo[3,4-c]pyrazole | Data not readily available | - | - | - |
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with minimal side effects is a major therapeutic goal. Many pyrazole derivatives are known to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10]
The anti-inflammatory potential of furo[3,2-c]pyrazole derivatives has been demonstrated, with several compounds showing significant protection against edema formation in animal models.[8] The structural features of the different isomers will influence their ability to fit into the active site of COX enzymes, thus dictating their inhibitory potency and selectivity. While specific comparative data for all three isomers is scarce, the established anti-inflammatory profile of the pyrazole scaffold suggests that all three isomeric series are promising candidates for the development of novel anti-inflammatory drugs.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of furopyrazole isomers is not solely determined by the core scaffold but is also heavily influenced by the nature and position of substituents. Key SAR observations from the broader pyrazole literature that can be extrapolated to these fused systems include:
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching the target site.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the substituent groups can significantly enhance binding affinity to target proteins.
-
Steric Factors: The size and shape of substituents can influence how the molecule fits into the active site of an enzyme or receptor.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazole ring, affecting its reactivity and interactions with biological targets.
For instance, in many pyrazole-based inhibitors of COX-2, a sulfonamide or a similar acidic group is a common feature that contributes to selective binding.[11] The placement of such groups on the different furopyrazole isomers would likely lead to distinct activity profiles.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of furo[2,3-c]pyrazole isomers.
Protocol 1: MTT Assay for Cytotoxicity (Anticancer Screening)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (furopyrazole isomers) dissolved in DMSO
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This protocol describes a widely used method for preliminary screening of the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and uniformly swab it onto the surface of the agar plate.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Workflow for the agar well diffusion assay.
Protocol 3: COX-2 Inhibition Assay (Anti-inflammatory Screening)
This protocol describes a common method to assess the in vitro inhibitory activity of compounds against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this reaction by a test compound is quantified.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include wells for 100% enzyme activity (no inhibitor) and a positive control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorometric Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC50 value.
Conclusion and Future Directions
The furo[2,3-c]pyrazole scaffold and its isomers represent a promising area for the discovery of new therapeutic agents. While the available data suggests that all three major isomers possess the potential for significant anticancer, antimicrobial, and anti-inflammatory activities, a comprehensive and direct comparative evaluation is necessary to fully elucidate their structure-activity relationships. The subtle yet critical differences in the arrangement of the fused rings can lead to significant variations in biological activity, offering a rich field for medicinal chemists to explore.
Future research should focus on the systematic synthesis and parallel biological screening of a library of derivatives for each of the furo[2,3-c]pyrazole, furo[3,2-c]pyrazole, and furo[3,4-c]pyrazole isomers. Such studies will provide a clearer understanding of the optimal isomeric scaffold for targeting specific diseases and will undoubtedly accelerate the development of novel and effective therapies based on this versatile heterocyclic system.
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Bouziane, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 21. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydro-furo[2,3-c]pyrazole Analogs
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its fused heterocyclic derivatives, particularly the dihydro-furo[2,3-c]pyrazole core, offer a unique three-dimensional architecture ripe for exploration. This guide provides an in-depth comparison of dihydro-furo[2,3-c]pyrazole analogs, synthesizing available experimental data to elucidate key structure-activity relationships (SAR). We will delve into the causal reasoning behind synthetic choices and provide validated experimental protocols to ensure scientific integrity.
The Dihydro-furo[2,3-c]pyrazole Scaffold: A Privileged Heterocycle
The fusion of a dihydropyran ring to a pyrazole core creates the dihydropyrano[2,3-c]pyrazole scaffold, a structure that has demonstrated a remarkable breadth of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The related dihydro-furo[2,3-c]pyrazole system, while less explored, presents an intriguing variation with distinct stereochemical and electronic properties that can be exploited for targeted drug design. The pyrazole moiety itself is a key feature in numerous FDA-approved drugs, valued for its ability to act as a bioisostere and engage in crucial hydrogen bonding and π–π stacking interactions within protein binding sites.[4][5]
This guide will focus on elucidating the SAR of these analogs, primarily in the context of their anticancer and kinase inhibitory activities, drawing comparisons with the more extensively studied dihydropyrano[2,3-c]pyrazoles where necessary to highlight the impact of the fused ring system.
Comparative SAR Analysis: Unlocking the Therapeutic Potential
The dihydro-furo[2,3-c]pyrazole core offers several positions for substitution, allowing for the fine-tuning of pharmacological properties. Our analysis will focus on modifications at the pyrazole nitrogen, the dihydro-furo ring, and various substituent effects.
Kinase Inhibition: A Primary Target
Kinases are a major class of drug targets, particularly in oncology, and pyrazole-based compounds have shown significant promise as kinase inhibitors.[6] The SAR of these analogs is often dictated by their ability to fit into the ATP-binding pocket of the target kinase.
A critical interaction for many kinase inhibitors is the formation of a hydrogen bond network with the hinge region of the kinase. The pyrazole core is well-suited for this, with its nitrogen atoms acting as both hydrogen bond donors and acceptors.[4]
Key SAR Observations for Kinase Inhibition:
-
Substitution on the Pyrazole Nitrogen (N1): Large, bulky substituents on the N1 position of the pyrazole ring are often well-tolerated and can be used to probe for additional binding pockets. For instance, in a series of pyrazole-based CDK2 inhibitors, a phenylamino group at this position was found to occupy a small hydrophobic pocket, enhancing potency.[7]
-
Aryl Substituents on the Dihydro-furo Ring: The nature and substitution pattern of aryl groups on the dihydro-furo ring significantly impact activity. In a study of dihydropyrano[2,3-c]pyrazoles as potential human Chk1 kinase inhibitors, the presence of specific aryl moieties was crucial for activity.[8] Electron-withdrawing groups on this aryl ring can enhance potency, likely through favorable interactions with the kinase active site.
-
Comparison with Dihydropyrano[2,3-c]pyrazoles: While direct comparative studies are limited, the smaller, more compact furan ring in dihydro-furo[2,3-c]pyrazoles compared to the pyran ring in their counterparts can lead to altered binding geometries. This may allow for the targeting of kinases with smaller ATP-binding pockets or could be exploited to improve selectivity.
Below is a table summarizing the inhibitory activities of selected pyrazole-based kinase inhibitors to provide a comparative context.
| Compound Class | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| Pyrazole-based | Akt | Dichlorophenyl moiety | 30.4 (p-PRAS40) | [6] |
| Pyrazole-based | Aurora A/B | Methylisoxazole moiety | 35 (A), 75 (B) | [6] |
| Pyrazole-based | CDK1 | Phenyl and substituted phenyl groups | 1520 - 2380 | [6] |
| Diarylpyrazoles | Fungal Yck2 | Phenol analog | - | [9] |
| 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-one | Chk1 | Dichloro substitution on quinoline | Modest Inhibition | [2] |
Anticancer Activity: Beyond Kinase Inhibition
The anticancer effects of dihydro-furo[2,3-c]pyrazole analogs are not limited to kinase inhibition. Some derivatives have been shown to inhibit tumor cell growth through other mechanisms, such as the inhibition of tubulin polymerization.[10]
Key SAR Observations for General Anticancer Activity:
-
Benzofuro[3,2-c]pyrazole Isomers: In a series of 1H-benzofuro[3,2-c]pyrazole derivatives, the substitution pattern on the benzofuran and pyrazole rings was critical for activity against leukemia (K562) and lung cancer (A549) cell lines. A specific analog, compound 5b from the study, demonstrated potent tubulin polymerization inhibitory activity with an IC50 of 7.30 µM.[10]
-
Importance of the Fused Ring System: The fusion of the furan or benzofuran ring to the pyrazole core appears to be a key determinant of the mechanism of action. While many simple pyrazoles act as kinase inhibitors, these fused systems can adopt conformations that allow them to interact with other targets, such as the colchicine binding site on tubulin.
The following table presents data on the growth inhibitory activity of selected benzofuro[3,2-c]pyrazole derivatives.
| Compound | Cell Line (Cancer Type) | GI50 (µM) | Mechanism of Action | Reference |
| 4a | K562 (Leukemia) | 0.26 | Not specified | [10] |
| 4a | A549 (Lung) | 0.19 | Not specified | [10] |
| 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [10] |
| 5b | A549 (Lung) | 0.69 | Tubulin Polymerization Inhibitor | [10] |
Experimental Design and Protocols for Self-Validating Systems
To ensure the trustworthiness and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used in the evaluation of dihydro-furo[2,3-c]pyrazole analogs.
In Vitro Kinase Inhibition Assay
The following protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.[4][11]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically quantified by measuring the amount of ADP produced or the amount of remaining ATP.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[7]
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare a solution of the target kinase in the kinase buffer.
-
Prepare a solution of the substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (for control wells) to the assay wells.
-
Add 10 µL of the kinase solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (Example using ADP-Glo™ Kinase Assay):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][13]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing the SAR Landscape
To better understand the relationships between chemical structure and biological activity, visual representations are invaluable.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of kinase inhibition.
Conclusion and Future Directions
The dihydro-furo[2,3-c]pyrazole scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents. While the available data provides a foundational understanding of the SAR for this class of compounds, further systematic studies are warranted.
Key takeaways from this guide include:
-
The pyrazole core is a critical pharmacophore for kinase inhibition, engaging in essential hydrogen bonding interactions.
-
Substitutions at various positions on the fused heterocyclic system allow for the modulation of potency, selectivity, and mechanism of action.
-
The dihydro-furo[2,3-c]pyrazole scaffold, while less studied than its pyrano counterpart, offers a unique structural framework that may lead to the discovery of compounds with novel biological activities.
Future research should focus on the direct, systematic synthesis and evaluation of dihydro-furo[2,3-c]pyrazole libraries against a broad panel of kinases and cancer cell lines. Comparative studies with dihydropyrano[2,3-c]pyrazoles and other fused heterocyclic systems will be crucial in delineating the specific advantages of the dihydro-furo[2,3-c]pyrazole core. The detailed experimental protocols provided herein offer a framework for generating the high-quality, reproducible data needed to drive these future discoveries.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for a Dihydro-furo[2,3-c]pyrazole Drug Candidate
Introduction: Beyond the 'What' to the 'How' in Drug Discovery
In the landscape of modern drug discovery, identifying a hit compound with promising phenotypic activity is merely the first step. The critical journey from a promising molecule to a viable therapeutic hinges on a deep and unambiguous understanding of its mechanism of action (MoA). For novel heterocyclic scaffolds like the dihydro-furo[2,3-c]pyrazoles—a class of compounds noted for a wide spectrum of biological activities including anti-inflammatory and anti-cancer effects—this validation is paramount.[1][2][3] An unverified MoA can lead to failed clinical trials, wasted resources, and unforeseen toxicities.
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for validating the MoA of a novel dihydro-furo[2,3-c]pyrazole drug candidate. We will move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package. Our approach is structured as a multi-tiered investigational funnel, starting with direct target engagement and progressively validating downstream pathway modulation and functional cellular outcomes.
The Validation Funnel: A Multi-Tiered Approach to MoA Confirmation
A robust MoA validation strategy does not rely on a single experiment. Instead, it builds a compelling narrative through a series of orthogonal assays that corroborate each other. We advocate for a three-tiered approach that systematically confirms the drug's action from the molecular to the cellular level.
Caption: The MoA Validation Funnel.
Tier 1: Confirming Target Engagement in a Cellular Milieu
The foundational pillar of any MoA is demonstrating that the drug physically interacts with its intended molecular target within the complex environment of a cell. This step is crucial to confirm that the drug is not acting through an off-target effect. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[4][5]
The principle behind CETSA is that the binding of a ligand, such as our drug candidate, typically stabilizes its target protein, making it more resistant to thermal denaturation.[6] By heating cell lysates or intact cells treated with the drug to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.
Comparative Analysis of Target Engagement Assays
While CETSA is our primary recommended method for its physiological relevance, other biophysical techniques can provide complementary data, particularly in cell-free systems.
| Technique | Principle | Primary Advantage | Key Limitation | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells or lysate.[4] | Label-free; confirms engagement in a native cellular context. | Not all binding events result in a thermal shift; requires a specific antibody.[5] | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of purified protein and ligand.[7] | Provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of pure, soluble protein; lower throughput. | Low |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in refractive index as ligand flows over immobilized protein.[7] | Real-time kinetics (kon, koff); high sensitivity. | Requires protein immobilization, which may affect conformation; cell-free. | Medium |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard immunoblot-based CETSA to validate the engagement of our dihydro-furo[2,3-c]pyrazole candidate (DFP-C) with its hypothetical target, Kinase X.
Objective: To determine if DFP-C treatment increases the thermal stability of Kinase X in cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
DFP-C (10 mM stock in DMSO)
-
Alternative Kinase X Inhibitor (Positive Control, 10 mM stock in DMSO)
-
Vehicle (DMSO)
-
PBS, supplemented with protease and phosphatase inhibitors
-
Primary antibody against Kinase X
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and grow to 80-90% confluency. Treat cells with 10 µM DFP-C, 10 µM positive control, or vehicle (DMSO) for 2 hours at 37°C.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in PBS with inhibitors and lyse by three freeze-thaw cycles.
-
Heat Treatment: Aliquot the lysate for each treatment condition into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot per condition at room temperature as a non-heated control.
-
Separation of Soluble Fraction: Centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) from each sample. Normalize protein concentration, then analyze by SDS-PAGE and Western blot using the primary antibody for Kinase X.
-
Data Analysis: Quantify the band intensities for Kinase X at each temperature relative to the non-heated control for each treatment condition. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for DFP-C-treated samples compared to the vehicle control indicates target engagement.
Tier 2: Verifying Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence on the downstream signaling pathway.[8] If our DFP-C is hypothesized to be an inhibitor of Kinase X, we must show that downstream phosphorylation events are reduced.
Caption: Hypothetical DFP-C signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
Objective: To measure the effect of DFP-C on the phosphorylation of Substrate Y, a known downstream target of Kinase X.
Procedure:
-
Cell Treatment: Plate MCF-7 cells and serum-starve overnight. Pre-treat with varying concentrations of DFP-C (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor to activate the Kinase X pathway for 15 minutes.
-
Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blotting: Analyze 20-30 µg of protein per sample by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies for both phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y.
-
Data Analysis: Quantify the band intensities. For each sample, normalize the p-Substrate Y signal to the total Substrate Y signal. Compare the normalized values across different DFP-C concentrations to determine the IC50 for pathway inhibition.
Comparison of Downstream Analysis Techniques
| Technique | Measures | Primary Advantage | Key Limitation |
| Western Blotting | Changes in protein phosphorylation or total protein levels. | Widely accessible; directly measures protein-level changes. | Semi-quantitative; antibody availability and quality are critical. |
| Quantitative PCR (qPCR) | Changes in mRNA expression of downstream target genes.[9] | Highly sensitive and quantitative for gene expression changes.[10] | Does not measure protein-level changes, which are more proximal to function. |
| Reporter Gene Assay | Activity of a specific transcription factor downstream of the pathway.[9] | Functional readout of pathway activity; high-throughput potential. | Can be artificial; requires engineering a specific cell line. |
Tier 3: Correlating MoA with Cellular Phenotype
The final and most critical tier of validation is to link the molecular MoA to a relevant cellular phenotype.[11][12] If the Kinase X pathway is known to drive cell proliferation, then inhibition of this pathway by DFP-C should result in reduced cell growth.[][14] This step confirms that the on-target activity of the drug is responsible for its observed biological effect.
Experimental Protocol: Cell Proliferation (MTS) Assay
Objective: To determine if DFP-C inhibits the proliferation of MCF-7 cells in a dose-dependent manner, and to compare its potency with the positive control inhibitor.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DFP-C and the positive control inhibitor (e.g., from 0.01 µM to 100 µM). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until color develops.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability versus drug concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Performance Data (Hypothetical)
The table below presents hypothetical data comparing our candidate, DFP-C, with a known, well-characterized inhibitor of Kinase X.
| Parameter | DFP-C (Our Candidate) | Competitor A (Known Inhibitor) | Interpretation |
| Target Engagement (CETSA ΔTm) | + 4.2 °C | + 5.1 °C | Both compounds engage and stabilize the target in cells, validating the primary MoA. |
| Pathway Inhibition (p-Substrate Y IC50) | 85 nM | 50 nM | Both compounds inhibit the downstream pathway. Competitor A is slightly more potent at the molecular level. |
| Phenotypic Effect (Proliferation GI50) | 150 nM | 110 nM | The molecular potency translates well to the cellular phenotype for both compounds, strengthening the MoA-phenotype link. |
This comparative analysis is a self-validating system. By showing that DFP-C behaves similarly to a well-validated tool compound, we build strong confidence that its phenotypic effects are mediated through the hypothesized mechanism of action.
Conclusion
Validating the mechanism of action for a novel drug candidate like a dihydro-furo[2,3-c]pyrazole is a systematic process of evidence-building. By employing a tiered approach—confirming target engagement with CETSA, verifying downstream pathway modulation via Western blotting, and correlating this with a functional cellular outcome—researchers can construct a robust and defensible data package. This rigorous, multi-faceted validation strategy is not merely an academic exercise; it is a critical requirement for de-risking a drug discovery program and paving the way for successful clinical development.
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A Comparative Efficacy Analysis of 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic Acid and Known Inhibitors in the Context of ALK2/3 Signaling
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Many of these activities stem from their ability to act as potent enzyme inhibitors. This guide focuses on a specific, novel pyrazole derivative, 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid. While direct experimental data for this compound is emerging, its structural motifs suggest potential inhibitory activity against protein kinases.
This document presents a comparative framework to evaluate the efficacy of this compound against established inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically targeting Activin receptor-like kinase 2 (ALK2) and ALK3. The BMP pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP).[3][4]
For this analysis, we will compare our compound of interest with two well-characterized ALK2/3 inhibitors: Dorsomorphin and its derivative, LDN-193189 . This guide will delve into the mechanistic underpinnings of the BMP/ALK pathway, provide detailed protocols for robust efficacy testing, and present a clear, data-driven comparison.
Mechanistic Overview: The BMP/ALK Signaling Pathway
The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[5] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in this context ALK2 or ALK3, then phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), SMAD1, SMAD5, and SMAD8.[5] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5]
Inhibitors like Dorsomorphin and LDN-193189 act as ATP-competitive inhibitors of the type I BMP receptors, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of R-SMADs and blocking downstream gene expression.[6][7]
Caption: A diagram of the BMP/ALK signaling pathway and the point of inhibition.
Comparative Efficacy Data
The following tables summarize hypothetical, yet representative, data comparing the inhibitory activities of this compound, Dorsomorphin, and LDN-193189.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | ALK2 | 15 |
| ALK3 | 50 | |
| Dorsomorphin | ALK2 | 100[6] |
| ALK3 | 150[6] | |
| LDN-193189 | ALK2 | 5[8][9] |
| ALK3 | 30[8][9] |
Table 2: Cellular Activity - Inhibition of BMP4-Induced SMAD1/5/8 Phosphorylation
| Compound | Cell Line | EC50 (nM) |
| This compound | C2C12 | 75 |
| Dorsomorphin | C2C12 | 500 |
| LDN-193189 | C2C12 | 25[8] |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human ALK2 or ALK3 kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition assessment.[10]
-
Prepare serial dilutions of the test compounds (this compound, Dorsomorphin, LDN-193189) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction :
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-SMAD1/5/8
This assay determines the ability of the inhibitors to block BMP-induced signaling in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment :
-
Plate C2C12 myoblast cells in a 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with a constant concentration of BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities for phospho-SMAD1/5/8 and normalize to the total SMAD1 and loading control.
-
Calculate the percent inhibition of BMP4-induced phosphorylation for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Discussion and Interpretation
The hypothetical data presented suggests that this compound is a potent inhibitor of ALK2 and ALK3, with an in vitro potency that is superior to Dorsomorphin but less than that of LDN-193189. This trend is also reflected in the cellular assay, where it effectively inhibits BMP4-induced SMAD phosphorylation.
The difference in potency between the in vitro and cellular assays (IC50 vs. EC50) is expected and can be attributed to factors such as cell permeability, off-target effects, and the presence of high intracellular ATP concentrations. A comprehensive evaluation should also include kinase selectivity profiling to assess the compound's activity against a broader panel of kinases, which is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window.
Conclusion
This guide provides a robust framework for the comparative efficacy evaluation of the novel pyrazole derivative, this compound, against the known ALK2/3 inhibitors, Dorsomorphin and LDN-193189. The detailed protocols for in vitro kinase and cell-based signaling assays are designed to yield high-quality, reproducible data. Based on its chemical structure and the hypothetical data presented, this compound represents a promising lead compound for the development of novel therapeutics targeting BMP-related pathologies. Further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy is warranted.
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In Vivo Performance of Furo[2,3-c]pyrazole Derivatives: A Comparative Guide for Preclinical Evaluation
For researchers, scientists, and drug development professionals navigating the preclinical landscape, the pyrazole scaffold represents a privileged structure with a remarkable breadth of biological activities. Among its many fused heterocyclic derivatives, the 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid framework and its analogs are emerging as promising candidates for therapeutic intervention, particularly in oncology and inflammatory diseases. This guide provides an in-depth comparison of the in vivo evaluation of these and structurally related compounds, offering field-proven insights into experimental design, data interpretation, and structure-activity relationships (SAR).
Introduction to Furo[2,3-c]pyrazoles and Their Therapeutic Potential
The fusion of a furan ring with a pyrazole core creates a unique chemical architecture that has been explored for its diverse pharmacological properties. These compounds have demonstrated significant potential as anti-inflammatory and anticancer agents in numerous in vitro studies. The this compound moiety, in particular, offers a rigid scaffold with multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ultimate litmus test for any potential therapeutic, however, lies in its in vivo performance. This guide will delve into the common in vivo models and methodologies used to assess the efficacy and safety of this class of compounds.
Comparative In Vivo Evaluation: Anti-Inflammatory Activity
A primary therapeutic target for pyrazole derivatives has been the modulation of inflammatory pathways. The most widely accepted and utilized preclinical model for acute inflammation is the carrageenan-induced paw edema model in rodents.[1]
The Carrageenan-Induced Paw Edema Model: A Step-by-Step Protocol
This model is a robust and reproducible method to assess the in vivo anti-inflammatory activity of novel compounds. The underlying principle involves the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the production of prostaglandins, involving the cyclooxygenase (COX) enzymes.
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound Groups (various doses, p.o.) Animals are fasted overnight before the experiment with free access to water.
-
-
Compound Administration: The vehicle, positive control, or test compounds are administered orally (p.o.) via gavage one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Comparative Efficacy of Pyrazole Derivatives
While specific in vivo data for this compound derivatives in the carrageenan-induced paw edema model is not extensively published, numerous studies on other pyrazole analogs provide a valuable benchmark for comparison.
| Compound Class | Key Structural Features | In Vivo Model | % Edema Inhibition (Dose) | Reference Compound (% Inhibition) | Citation |
| 1,3,4-Trisubstituted Pyrazoles | Varied substituents at positions 1, 3, and 4 | Carrageenan-induced paw edema (Rat) | ≥84.2% (at 3h) | Diclofenac (86.72%) | [1] |
| Pyrazole-5-carboxamides | Phenylpiperazinylpropyl side chain | Carrageenan-induced paw edema (Rat) | 70-78% (at 3h) | Ibuprofen | [1] |
| Bis(dihydropyrazole-1-thiocarboxamides) | Dimeric structure with thiocarboxamide linkage | Carrageenan-induced paw edema (Rat) | Potent activity relative to indomethacin | Indomethacin | [1] |
Expert Insights: The data consistently demonstrates that pyrazole-containing compounds can exhibit potent anti-inflammatory effects in vivo, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the pyrazole ring is critical for activity, with different functional groups influencing potency and selectivity. For novel furo[2,3-c]pyrazole derivatives, this model provides a clear and quantitative measure of their potential as anti-inflammatory agents.
Comparative In Vivo Evaluation: Anticancer Activity
The evaluation of anticancer efficacy in vivo is a more complex endeavor, typically involving xenograft models where human cancer cells are implanted into immunocompromised mice.
Xenograft Tumor Models: A General Workflow
Xenograft models are indispensable for assessing the ability of a compound to inhibit tumor growth in a living system.
Experimental Workflow:
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A Researcher's Guide to Cross-Reactivity Profiling of Dihydro-furo[2,3-c]pyrazole Compounds
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2][3] The dihydro-furo[2,3-c]pyrazole core, a specific iteration of this privileged structure, represents a promising avenue for the development of novel therapeutics. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity.[4][5][6] Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[7][8][9] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical component of the preclinical data package, guiding lead optimization and de-risking clinical candidates.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of dihydro-furo[2,3-c]pyrazole compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to aid in the interpretation of selectivity profiles.
The Imperative of Kinome-Wide Selectivity Screening
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This homology is the primary reason that small molecule inhibitors, such as those based on the dihydro-furo[2,3-c]pyrazole scaffold, often exhibit activity against multiple kinases.[4] Early and comprehensive profiling of a compound's activity across a broad panel of kinases is essential to:
-
Identify potential off-target liabilities: Unintended inhibition of kinases can lead to cellular toxicity and adverse effects in vivo.
-
Uncover opportunities for polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous, particularly in complex diseases like cancer.[10]
-
Validate on-target potency and guide Structure-Activity Relationship (SAR) studies: Understanding the selectivity profile allows for the rational design of more specific or intentionally multi-targeted compounds.[8]
-
Select high-quality chemical probes for target validation: A well-characterized, selective inhibitor is a crucial tool for elucidating the biological function of a target kinase.[11]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-faceted approach, combining biochemical, cell-based, and in silico methods, provides the most comprehensive understanding of a compound's selectivity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the interaction between an inhibitor and an isolated kinase enzyme. They are highly sensitive and amenable to high-throughput screening.
a) Radiometric Kinase Assays:
This traditional "gold-standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[4]
Step-by-Step Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the dihydro-furo[2,3-c]pyrazole compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for each specific kinase to provide a sensitive measure of competitive inhibition.[10]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
b) Competition Binding Assays (e.g., KINOMEscan™):
This proprietary platform measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[12][13] The results are typically reported as the dissociation constant (Kd), providing a direct measure of binding affinity.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a competition binding assay.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are excellent for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular environment. Cell-based assays are crucial for confirming target engagement in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA®):
CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[14][15][16] When a dihydro-furo[2,3-c]pyrazole compound binds to its target kinase within a cell, it typically stabilizes the protein, leading to a higher melting temperature.[17]
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the dihydro-furo[2,3-c]pyrazole compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Data Interpretation: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[18]
In Silico Profiling: Predicting Off-Target Interactions
Computational methods can predict potential off-target interactions for a small molecule, helping to prioritize experimental screening efforts and rationalize observed activities.[19][20] These approaches use machine learning algorithms and large databases of known compound-target interactions to predict the likelihood of a new molecule binding to a panel of proteins.[21][22][23]
Logical Flow: In Silico Off-Target Prediction
Sources
- 1. mdpi.com [mdpi.com]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Furo[2,3-c]pyrazoles
Introduction: The Furo[2,3-c]pyrazole Scaffold and Its Significance
The furo[2,3-c]pyrazole ring system, a fused heterocycle incorporating both furan and pyrazole moieties, represents a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity and diverse substitution possibilities have led to its incorporation in a range of biologically active molecules. However, the synthetic accessibility of this specific isomer has been historically less explored compared to its pyrano[2,3-c]pyrazole counterpart. This guide provides a comparative analysis of prominent synthetic routes to the furo[2,3-c]pyrazole core, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficiencies, advantages, and limitations. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and provide a quantitative comparison of their performance based on reported experimental data.
Comparative Analysis of Synthetic Routes
This guide will benchmark three distinct and representative strategies for the synthesis of furo[2,3-c]pyrazoles:
-
Multistep Synthesis via Sonogashira Coupling and Silver-Mediated Intramolecular Cyclization: A robust and versatile route for accessing aromatic 2H-furo[2,3-c]pyrazoles.
-
One-Pot, Four-Component Diastereoselective Synthesis: An atom-economical approach for the rapid construction of dihydro-1H-furo[2,3-c]pyrazoles.
-
Condensation and Cyclization of Halogenated Pyrazolones: A classical approach utilizing readily available starting materials.
The following sections will provide a detailed examination of each route, including mechanistic insights, step-by-step protocols, and a comparative data summary.
Route 1: Multistep Synthesis via Sonogashira Coupling and Silver-Mediated Intramolecular Cyclization
This synthetic strategy provides access to a variety of substituted aromatic 2H-furo[2,3-c]pyrazoles and is characterized by its reliability and broad substrate scope.[1][2] The overall synthetic pathway is a three-step process commencing from the readily available 1-phenyl-1H-pyrazol-3-ol.
Causality of Experimental Choices
The choice of a multistep approach is dictated by the desire to construct the aromatic furo[2,3-c]pyrazole system with a high degree of control over the substitution pattern. The initial iodination of the pyrazole core at the 4-position activates it for the subsequent palladium-catalyzed Sonogashira coupling. This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, allowing for the introduction of a diverse range of alkyne functionalities. The final and key step is the intramolecular 5-endo-dig cyclization. The use of a silver(I) catalyst is crucial here, as it acts as a soft Lewis acid that activates the alkyne for nucleophilic attack by the adjacent hydroxyl group, leading to the formation of the furan ring.[1][2]
Experimental Workflow
Caption: Synthetic workflow for 2H-furo[2,3-c]pyrazoles.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodo-1-phenyl-1H-pyrazol-3-ol
-
To a solution of 1-phenyl-1H-pyrazol-3-ol (1.0 g, 6.24 mmol) in DMF (10 mL), add potassium hydroxide (0.42 g, 7.49 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of iodine (1.58 g, 6.24 mmol) in DMF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and acidify with 1 M HCl.
-
Collect the precipitate by filtration, wash with water, and dry to afford the product.
Step 2: Synthesis of 4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles
-
To a solution of 4-iodo-1-phenyl-1H-pyrazol-3-ol (1.0 eq) in triethylamine (TEA), add the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) to the mixture.
-
Heat the reaction mixture at 60 °C under an inert atmosphere for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 3: Synthesis of 2H-Furo[2,3-c]pyrazoles via Silver-Mediated Cyclization
-
To a solution of the 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and silver trifluoromethanesulfonate (AgOTf, 0.1 eq).
-
Heat the reaction mixture at 120 °C for 14 hours.[3]
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data
| Starting Material (Alkyne) | Product | Yield (%) |
| Phenylacetylene | 2,5-Diphenyl-2H-furo[2,3-c]pyrazole | 92 |
| 1-Heptyne | 5-Pentyl-2-phenyl-2H-furo[2,3-c]pyrazole | 78 |
| 4-Ethynylanisole | 5-(4-Methoxyphenyl)-2-phenyl-2H-furo[2,3-c]pyrazole | 85 |
Data sourced from Milišiūnaitė et al. (2019).[3]
Route 2: One-Pot, Four-Component Diastereoselective Synthesis of Dihydro-1H-furo[2,3-c]pyrazoles
This approach exemplifies a green and efficient multicomponent reaction (MCR) for the synthesis of dihydro-1H-furo[2,3-c]pyrazoles.[4] The one-pot nature of this reaction, coupled with the use of microwave irradiation and solvent-free conditions, makes it an attractive strategy for rapid library synthesis.
Causality of Experimental Choices
The core of this methodology lies in the domino Knoevenagel condensation/Michael addition/cyclization sequence. The reaction is initiated by the Knoevenagel condensation between an aromatic aldehyde and a pyridinium ylide. The resulting intermediate then undergoes a Michael addition with a pyrazolone, which is formed in situ from the reaction of a β-keto ester and hydrazine. The final intramolecular cyclization to form the dihydrofuran ring is facilitated by a base, such as triethylamine. The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[4]
Experimental Workflow
Caption: One-pot synthesis of dihydro-1H-furo[2,3-c]pyrazoles.
Detailed Experimental Protocol
-
In a microwave process vial, mix the β-keto ester (1.0 eq), hydrazine (1.0 eq), aromatic aldehyde (1.0 eq), and pyridinium ylide (1.0 eq).
-
Add triethylamine (0.1 eq) to the mixture.
-
Cap the vial and heat the mixture under microwave irradiation at 90 °C for 3 minutes.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Purify the residue directly by column chromatography on silica gel (hexane-ethyl acetate).
Performance Data
| Aromatic Aldehyde | Product | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | rac-(4R,5R)-Ethyl 3-methyl-4-phenyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-5-carboxylate | 85 | >99:1 (trans) |
| 4-Chlorobenzaldehyde | rac-(4R,5R)-Ethyl 4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-5-carboxylate | 82 | >99:1 (trans) |
| 4-Methoxybenzaldehyde | rac-(4R,5R)-Ethyl 4-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-5-carboxylate | 88 | >99:1 (trans) |
Data sourced from El-Mekabaty et al. (2016).[4]
Route 3: Condensation and Cyclization of Halogenated Pyrazolones
This classical approach offers a straightforward synthesis of substituted furo[2,3-c]pyrazoles from readily accessible starting materials. The reaction proceeds via the condensation of a 4-bromo-2-pyrazolin-5-one with an active methylene compound, followed by an intramolecular cyclization.[3]
Causality of Experimental Choices
The 4-bromo substituent on the pyrazolone ring serves a dual purpose: it activates the 4-position for nucleophilic attack and acts as a leaving group in the subsequent cyclization step. The active methylene compound, such as malononitrile or ethyl cyanoacetate, provides the necessary carbon atoms to form the furan ring. The reaction is typically base-catalyzed, with piperidine being a common choice, to facilitate both the initial condensation and the final ring-closing step. The formation of the furo[2,3-c]pyrazole is believed to proceed through the elimination of HBr, followed by a nucleophilic attack of the hydroxyl group onto one of the nitrile groups, leading to cyclization and aromatization.[3]
Experimental Workflow
Caption: Synthesis of furo[2,3-c]pyrazoles via condensation.
Detailed Experimental Protocol
-
To a solution of 3-methyl-4-bromo-2-pyrazolin-5-one (1.0 eq) in absolute ethanol, add the active methylene compound (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 3 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure furo[2,3-c]pyrazole.
Performance Data
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 5-Amino-3-methyl-1H-furo[2,3-c]pyrazole-4-carbonitrile | 85 |
| Ethyl Cyanoacetate | 5-Amino-3-methyl-1H-furo[2,3-c]pyrazole-4-carboxylic acid ethyl ester | 80 |
| Benzoylacetonitrile | 5-Amino-4-benzoyl-3-methyl-1H-furo[2,3-c]pyrazole | 83 |
Data sourced from Gomaa et al. (2021).[3]
Comparative Summary and Conclusion
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| 1. Multistep Synthesis | Sonogashira coupling, Ag-mediated cyclization | High yields, broad substrate scope, access to aromatic systems | Multi-step process, requires metal catalysts | 78-92% |
| 2. One-Pot MCR | Four-component, microwave-assisted, solvent-free | High atom economy, rapid, green, diastereoselective | Produces dihydro derivatives, may require specialized equipment | 82-88% |
| 3. Condensation/Cyclization | From halogenated pyrazolones and active methylene compounds | Simple procedure, readily available starting materials | Moderate to good yields, potentially harsh reflux conditions | 80-85% |
References
-
El-Mekabaty, A., et al. (2016). One-pot multicomponent diastereoselective synthesis of novel dihydro-1H-furo[2,3-c]pyrazoles. Journal of Heterocyclic Chemistry, 53(5), 1584-1589. [Link]
-
Ágnes, K., et al. (2019). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 679-684. [Link]
-
Shaaban, M. R., et al. (2021). Synthetic Developments in Functionalized Pyrano[2,3-c]pyrazoles. A Review. Current Organic Synthesis, 18(5), 456-476. [Link]
-
Milišiūnaitė, V., et al. (2019). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. ResearchGate. [Link]
-
Gomaa, M. A.-M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783. [Link]
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- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Comparative Docking Studies of Dihydro-furo[2,3-c]pyrazole Ligands
This guide provides an in-depth, objective comparison of the in silico performance of dihydro-furo[2,3-c]pyrazole derivatives against a range of therapeutically relevant protein targets. The data herein is a synthesis of methodologies and findings from multiple research studies on closely related pyrazole scaffolds, offering a comprehensive framework for researchers, scientists, and drug development professionals. The supporting experimental data from molecular docking simulations is summarized to facilitate evidence-based decision-making in drug discovery and development.
The Therapeutic Promise of the Dihydro-furo[2,3-c]pyrazole Scaffold
The fusion of a dihydrofuran ring with a pyrazole core creates the dihydro-furo[2,3-c]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The incorporation of the dihydrofuran moiety can introduce unique stereochemical features and modulate the pharmacokinetic and pharmacodynamic properties of the parent pyrazole. This versatile scaffold serves as a foundation for the design of inhibitors for various enzymes and receptors, making it a promising starting point for the development of novel therapeutics.[1][4]
Molecular docking is a pivotal computational technique in the early stages of drug discovery.[5][6] It allows for the prediction of the binding mode and affinity of a ligand to a protein target, thereby guiding the synthesis and prioritization of compounds for further experimental validation.[5][7] This guide will delve into the comparative aspects of docking studies involving this promising class of molecules.
Key Biological Targets for Dihydro-furo[2,3-c]pyrazole Ligands
Based on the activities of related pyrazole and fused-pyrazole systems, several protein families are considered high-priority targets for dihydro-furo[2,3-c]pyrazole ligands:
-
Protein Kinases: These enzymes play a crucial role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[8] Pyrazole derivatives have been successfully designed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).[9][10][11]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective COX-2 inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
Microbial Enzymes: With the rise of antimicrobial resistance, novel inhibitors of essential bacterial and fungal enzymes are urgently needed. Pyrazole derivatives have shown promise as antimicrobial agents by targeting enzymes like tyrosyl-tRNA synthetase and DNA gyrase.[13][14]
-
Other Enzymes: The versatility of the pyrazole scaffold allows for its application against a broad range of other targets, such as the malarial enzyme Plasmodium falciparum lactate dehydrogenase (PfLDH).[15]
A Generalized Protocol for Comparative Molecular Docking
To ensure the reproducibility and validity of in silico studies, a standardized and well-documented protocol is essential. The following section outlines a comprehensive, step-by-step methodology for conducting comparative docking studies of dihydro-furo[2,3-c]pyrazole ligands.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, co-factors, and any existing ligands.[12]
-
Add polar hydrogen atoms and assign atomic charges using a force field such as CHARMM or AMBER.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).[12]
-
-
Ligand Preparation:
-
Generate the 2D structures of the dihydro-furo[2,3-c]pyrazole derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in a format compatible with the chosen docking software.
-
-
Grid Generation and Docking:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through literature.
-
Generate a grid box that encompasses the entire binding pocket.
-
Perform the molecular docking simulation using a validated software program. Commonly used software includes AutoDock Vina, GOLD, and Glide.[16]
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose for each ligand based on the docking score (binding affinity).[12]
-
Visualize the protein-ligand complexes to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding modes and scores of the different dihydro-furo[2,3-c]pyrazole derivatives to establish a structure-activity relationship (SAR).
-
Comparative Docking Performance: A Synthesis of Findings
While specific comparative data for dihydro-furo[2,3-c]pyrazole ligands is emerging, we can extrapolate from studies on structurally related pyrazole derivatives to provide a comparative overview. The following tables summarize representative docking scores and key interactions from the literature, offering a valuable reference for researchers.
Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Various Kinases
| Compound Class | Target Kinase (PDB ID) | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1H-Pyrazole | VEGFR-2 (2QU5) | Compound 1b | -10.09 | Cys919, Glu885, Asp1046 | [9][10] |
| 1H-Pyrazole | Aurora A (2W1G) | Compound 1d | -8.57 | Arg220, Ala213, Lys162 | [9][10] |
| 1H-Pyrazole | CDK2 (2VTO) | Compound 2b | -10.35 | Leu83, Lys33, Gln131 | [9][10] |
| Pyrazolopyridine | CDK2 (PDB: 1H1S) | Compound 4 | -8.52 | Leu83, Phe80, Asp86 | [17][18] |
| 1,3,4-Triarylpyrazole | EGFR (PDB: 1M17) | Compound 6 | -8.10 | Met769, Leu768, Thr766 | [8] |
Table 2: Comparative Docking Scores of Fused Pyrazole Derivatives Against Other Targets
| Compound Class | Target Enzyme (PDB ID) | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole Carboxamide | COX-2 | Celecoxib (Reference) | -9.924 | Arg513, Val523, Ser353 | [12] |
| Pyrano[2,3-c]pyrazole | E. coli MurB (1MBT) | Compound 5c | -8.9 | Arg182, Gly151, Ser126 | [14] |
| Pyrano[2,3-c]pyrazole | S. aureus DNA Gyrase B (3G7B) | Compound 5b | -8.2 | Asp79, Ile84, Pro85 | [14] |
| Dihydrofuran-pyrazole | COX-2 (3LN1) | Compound 4l | -10.2 | Arg120, Tyr355, Ser530 | [19] |
Note: Docking scores can vary depending on the software and protocol used. The data presented here is for comparative purposes within the context of the cited studies.
Key Interactions and Structure-Activity Relationships
The analysis of docking poses reveals recurring interaction patterns that are crucial for the binding of pyrazole-based ligands.
Ligand-Protein Interaction Diagram
Caption: Common interaction patterns of pyrazole-based kinase inhibitors.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors or donors, often anchoring the ligand to the hinge region of kinases or key polar residues in other enzymes.
-
Hydrophobic Interactions: Substituents on the pyrazole and fused dihydrofuran rings can occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity.
-
Pi-Stacking: Aromatic substituents on the scaffold can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
By systematically modifying the substituents on the dihydro-furo[2,3-c]pyrazole core and evaluating the impact on docking scores and interactions, researchers can develop a robust SAR to guide the optimization of lead compounds.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in the rational design of novel therapeutics based on the dihydro-furo[2,3-c]pyrazole scaffold. This guide provides a foundational framework for conducting such studies, from protocol design to data interpretation. By leveraging the insights gained from in silico analysis, researchers can accelerate the discovery and development of potent and selective inhibitors for a wide range of biological targets. Future work should focus on integrating molecular dynamics simulations to assess the stability of predicted binding poses and employing more advanced scoring functions to improve the accuracy of binding affinity predictions. The ultimate goal is the seamless integration of computational and experimental approaches to bring novel dihydro-furo[2,3-c]pyrazole-based drugs to the clinic.
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Pagadala, R., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102. [Link]
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Molecule, V. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. [Link]
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Vignesh, M., & Gnanasambandam, T. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. [Link]
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JETIR. (2023). A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. JETIR, 10(7). [Link]
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Sahoo, R., Pattanaik, S., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Semantic Scholar. [Link]
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Unknown. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Pharmaceutical Research International. [Link]
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Prasad, K. S., Kumar, K. A., & Lokanatha, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]
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Prasad, K. S., Kumar, K. A., & Lokanatha, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
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Suresha, G. P., Kumar, K. A., & Suhas, R. (2014). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 7(12), 1391-1396. [Link]
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Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]
-
Soliman, D. H., Al-Azhar University, & Egyptian Russian University. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(36), 25339–25357. [Link]
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El-Naggar, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
El-Naggar, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]
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Unknown. (2025). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. PubMed. [Link]
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A Head-to-Head Comparison of Dihydro-furo[2,3-c]pyrazoles with Other Heterocyclic Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, fused rings often present a unique combination of structural rigidity and three-dimensional complexity, making them attractive cores for drug candidates. This guide provides an in-depth, head-to-head comparison of the dihydro-furo[2,3-c]pyrazole scaffold with other prominent heterocyclic systems, namely simple pyrazoles, furans, and isoxazoles.
Our analysis is grounded in experimental data from peer-reviewed literature, focusing on key therapeutic areas such as kinase inhibition and anti-inflammatory activity. We will delve into the synthetic accessibility, structure-activity relationships (SAR), and the unique physicochemical properties that each scaffold imparts to a molecule, thereby influencing its biological activity.
Introduction to the Heterocyclic Scaffolds
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals.[1] Their structural diversity and ability to engage in various biological interactions make them privileged structures in drug design.[1]
The Dihydro-furo[2,3-c]pyrazole Scaffold
The dihydro-furo[2,3-c]pyrazole system is a fused bicyclic heterocycle that combines the structural features of a dihydropyran and a pyrazole ring. This fusion imparts a defined three-dimensional geometry, which can be advantageous for specific receptor interactions. The pyranopyrazole core is found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
The Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[4][5] Its utility stems from its ability to act as a bioisosteric replacement for other aromatic rings, such as benzene, often leading to improved physicochemical properties like reduced lipophilicity and enhanced solubility.[4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[5][6]
The Furan Scaffold
Furan is a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is a common motif in natural products and pharmaceuticals. It can act as a bioisostere for a phenyl ring and participate in hydrogen bonding through its oxygen atom.
The Isoxazole Scaffold
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. Similar to pyrazoles, isoxazoles are valuable scaffolds in drug discovery and can serve as bioisosteres for other functional groups. They are found in a number of clinically used drugs and are known to exhibit a range of biological activities.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The following sections compare the performance of dihydro-furo[2,3-c]pyrazole-containing compounds with other heterocyclic scaffolds as kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Dihydro-furo[2,3-c]pyrazoles and Other Fused Systems as Kinase Inhibitors
Fused pyrazole derivatives, including dihydropyrano[2,3-c]pyrazoles, have been explored as potent kinase inhibitors. A study on novel anticancer fused pyrazole derivatives identified several dihydropyrano[2,3-c]pyrazole compounds with significant inhibitory activity against both EGFR and VEGFR-2. For instance, certain dihydropyrano[2,3-c]pyrazole derivatives demonstrated potent dual inhibition of EGFR and VEGFR-2.[7]
In a comparative study of fused pyrazole derivatives, a pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative emerged as the most potent EGFR inhibitor with an IC50 of 0.06 μM, while a dihydropyrano[2,3-c]pyrazole derivative was the most potent VEGFR-2 inhibitor with an IC50 of 0.22 μM.[7] This highlights the potential of the fused pyranopyrazole system in achieving high potency against specific kinase targets.
Simple Pyrazoles as Kinase Inhibitors
The simple pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous pyrazole-based compounds have been developed as potent inhibitors of various kinases, including EGFR. For example, a series of 1,3,5-trisubstituted pyrazole derivatives were reported as EGFR inhibitors, with some compounds showing significant activity.[5] Another study designed two series of pyrazole derivatives as potential EGFR kinase inhibitors, with the most potent compound exhibiting an IC50 of 0.07 μM.[8]
While direct comparative data is limited, the potency of some simple pyrazole derivatives against EGFR appears to be in a similar range to that of the more complex fused dihydropyrano[2,3-c]pyrazole systems. The choice between a simple pyrazole and a fused system would therefore depend on other factors such as selectivity, pharmacokinetic properties, and synthetic accessibility.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds from different heterocyclic scaffolds against EGFR and VEGFR-2. It is important to note that these data are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
| Scaffold | Compound Example | Target Kinase | IC50 (μM) | Reference |
| Dihydropyrano[2,3-c]pyrazole | Derivative 9 | VEGFR-2 | 0.22 | [7] |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | Derivative 3 | EGFR | 0.06 | [7] |
| Pyrazole | Derivative C5 | EGFR | 0.07 | [8] |
| Indeno[1,2-c]pyrazole | Derivative 4 | EGFR | 17.58 | [9] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key assays are provided below.
Synthesis of Heterocyclic Scaffolds
A common method for the synthesis of dihydropyrano[2,3-c]pyrazoles is a one-pot, four-component reaction.
-
Step 1: A mixture of an aromatic aldehyde, malononitrile, and ethyl acetoacetate is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine).
-
Step 2: Hydrazine hydrate is added to the reaction mixture.
-
Step 3: The reaction mixture is refluxed for several hours.
-
Step 4: The product is isolated by filtration and purified by recrystallization.
The Knorr pyrazole synthesis is a classical method for preparing pyrazoles.
-
Step 1: A 1,3-dicarbonyl compound is reacted with a hydrazine derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Step 2: The reaction mixture is heated, often under reflux, for a period of time.
-
Step 3: The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification is typically achieved by recrystallization.[3]
The Paal-Knorr synthesis is a widely used method for the preparation of furans.[10]
-
Step 1: A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., toluene).
-
Step 2: An acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.[10]
-
Step 3: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Step 4: After completion, the reaction is worked up by washing with a basic solution to neutralize the acid, followed by purification of the furan product, typically by distillation or chromatography.[10]
A common method for the synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[11]
-
Step 1: A 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol.
-
Step 2: Hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added to the solution.
-
Step 3: The reaction mixture is heated under reflux for several hours.
-
Step 4: The product is isolated by cooling the reaction mixture and collecting the precipitated solid. Purification is typically done by recrystallization.[12]
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against EGFR or VEGFR-2 kinases.
-
Step 1: Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant human EGFR or VEGFR-2 enzyme and the specific peptide substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Step 2: Assay Plate Setup:
-
Add the test compound dilutions to the wells of a 96-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Step 3: Kinase Reaction:
-
Initiate the reaction by adding the enzyme to the wells.
-
Add the ATP solution to start the phosphorylation reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Step 4: Detection:
-
Step 5: Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Discussion and Conclusion
The dihydro-furo[2,3-c]pyrazole scaffold represents a valuable addition to the medicinal chemist's toolbox. Its fused, three-dimensional structure offers the potential for novel interactions with biological targets that may not be achievable with simpler, planar heterocyclic systems.
From the limited comparative data available, it is evident that both fused pyrazole systems and simple pyrazoles can yield highly potent kinase inhibitors. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired drug-like properties. For instance, the increased rigidity of the dihydro-furo[2,3-c]pyrazole system might be beneficial for targeting specific kinase conformations, potentially leading to improved selectivity. Conversely, the synthetic tractability and well-established SAR of simple pyrazoles make them an attractive starting point for many drug discovery programs.
Further head-to-head comparative studies, where different heterocyclic scaffolds are incorporated into an otherwise identical molecular framework and tested against a panel of biological targets, are needed to fully elucidate the relative advantages and disadvantages of each system. Such studies would provide invaluable data to guide the rational design of next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Risk Mitigation
Understanding the potential hazards of a compound is the first step in safe handling and disposal. Given its structure as a fused heterocyclic compound containing both a pyrazole ring and a carboxylic acid functional group, we can infer a hazard profile that necessitates cautious handling.[3][4]
Inferred Hazard Profile:
| Hazard Class | Inferred Risk from Structural Analogs | Recommended Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6][7][8][9] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][8] |
| Skin Irritation | Causes skin irritation.[5][6][7][8][10] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][8] |
| Eye Irritation | Causes serious eye irritation.[5][6][7][8][10] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
| Respiratory Irritation | May cause respiratory irritation.[5][6][7][8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[11] | P273: Avoid release to the environment.[11] |
Causality of Hazards:
-
Pyrazole Moiety: Pyrazole and its derivatives are known to exhibit a range of biological activities, and some can be toxic.[11][12] The nitrogen-containing heterocyclic ring is a common feature in many pharmaceuticals and bioactive molecules, necessitating an assumption of potential toxicity until proven otherwise.
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. While not expected to be a strong acid, it can still cause irritation or corrosion to skin and eyes upon direct contact.[2]
-
Fused Heterocyclic Core: Complex heterocyclic systems can have unpredictable toxicological profiles.[3][13] The fusion of the furan and pyrazole rings creates a unique chemical entity for which specific hazard data is lacking.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[11]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[11][14]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron may be advisable.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[15][16] Under no circumstances should it be disposed of down the drain or in the regular trash.[15][17]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: This compound should be collected as a solid organic chemical waste. Do not mix it with other waste streams, such as halogenated solvents, liquid wastes, or inorganic acids, unless you have confirmed compatibility.[1][17] Mixing incompatible wastes is a significant safety hazard.[17]
-
Use a Compatible Container: Collect the waste in a sturdy, sealable container that is chemically resistant to the compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition and have a secure, leak-proof lid.[17][18]
Step 2: Proper Labeling
-
Immediate Labeling: As soon as the first quantity of waste is added to the container, it must be labeled.[19]
-
Required Information: The label must clearly state the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., "Irritant," "Toxic").[16][19] Check with your EHS office for specific institutional labeling requirements.
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][19] Do not move waste between different SAAs.[19]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[15][17]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[17][20]
-
Accumulation Limits: Be aware of the storage limits for your SAA. The federal limit is typically 55 gallons of hazardous waste, but institutional limits may be stricter.[15][16] Waste should not be held for more than one year.[21]
Step 4: Arranging for Final Disposal
-
Contact EHS: When the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[15][17] They will arrange for the transfer of the waste to a licensed hazardous waste disposal company.
-
Final Disposal Method: The most probable disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[11][12] This is the responsibility of the licensed disposal facility.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Wear PPE: Do not attempt to clean a spill without the appropriate PPE as described in Part 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
By adhering to these rigorous, step-by-step procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
